1-Chlorodocosane
Description
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Properties
IUPAC Name |
1-chlorodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXFSZVCDOBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195043 | |
| Record name | 1-Chlorodocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42217-03-8 | |
| Record name | Behenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorodocosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorodocosane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorodocosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chlorododecane
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chlorododecane (CAS No. 112-52-7), also commonly known as lauryl chloride. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data from authoritative sources. It covers molecular identification, key physical constants, solubility characteristics, and essential safety information. The properties are presented in a manner that facilitates quick reference and provides context for experimental design and application.
Chemical Identity and Molecular Structure
1-Chlorododecane is a long-chain halogenated alkane.[1] Its identity is established by several key identifiers:
-
IUPAC Name: 1-chlorododecane[2]
-
Common Synonyms: Lauryl chloride, n-Dodecyl chloride[2][3][4]
-
Canonical SMILES: CCCCCCCCCCCCCl[2]
-
InChIKey: YAYNEUUHHLGGAH-UHFFFAOYSA-N[2]
The molecular structure consists of a twelve-carbon aliphatic chain (dodecyl group) with a single chlorine atom at the terminal position. This structure imparts a nonpolar character, which dictates many of its physical properties.
Caption: 2D representation of the 1-chlorododecane molecule.
Core Physical and Chemical Properties
The physical state and behavior of 1-chlorododecane under various conditions are critical for its handling, application, and purification. It is generally described as a clear, colorless to light yellow oily liquid.[1][2][9]
Summary of Physical Constants
The following table summarizes the key quantitative physical properties of 1-chlorododecane. These values are essential for predicting its behavior in various experimental setups, from reaction engineering to separation processes.
| Property | Value | Conditions |
| Melting Point | -9.3 °C | N/A |
| Boiling Point | 260 °C | at 760 mmHg |
| Density | 0.867 g/mL | at 20 °C |
| Refractive Index | 1.443 | at 20 °C, nD |
| Flash Point | 130 - 132 °C | Closed Cup |
| Vapor Pressure | ~0.8 Pa | at 25 °C |
| Water Solubility | ~0.0068 g/L | at 20 °C |
| LogP (Octanol/Water) | 6.49 | at 25 °C |
Citations for data in this table are provided in the detailed sections below.
Detailed Property Analysis
-
Thermal Properties
-
Melting Point: 1-Chlorododecane transitions from a solid to a liquid at approximately -9.3 °C.[5][6][7][10] This low melting point means it remains in a liquid state under standard laboratory conditions.
-
Boiling Point: At atmospheric pressure (760 mmHg), it boils at 260 °C.[5][6] This high boiling point is indicative of significant van der Waals forces due to its long alkyl chain and suggests that vacuum distillation is a suitable method for purification to avoid thermal decomposition.
-
-
Density and Refractive Index
-
Density: The density is consistently reported as 0.867 g/mL at 20 °C.[1][6][7][10] Being less dense than water, it will form the upper layer in an immiscible mixture.[2]
-
Refractive Index: A value of approximately 1.443 at 20 °C for the sodium D-line is a useful parameter for rapid purity assessment during synthesis and quality control.[1][7][10]
-
-
Solubility Profile
-
Aqueous Solubility: 1-Chlorododecane is practically insoluble in water, with a measured solubility of about 0.0068 g/L at 20 °C.[6][7] This is expected given its long, nonpolar hydrocarbon chain.
-
Organic Solubility: It is soluble in many common organic solvents, including ethanol, benzene, acetone, and methanol.[6][11][12] This property is leveraged in its use as a reactant and intermediate in organic synthesis.[1]
-
-
Other Key Properties
-
Vapor Pressure: The vapor pressure is low, reported as approximately 0.8 Pa (or 0.006 mmHg) at 25 °C.[11] This indicates low volatility at room temperature, which is a key consideration for handling and storage to minimize inhalation exposure.
-
Octanol-Water Partition Coefficient (LogP): The LogP value is high, approximately 6.49.[6][10][11] This confirms the compound's strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature, suggesting a high potential for bioaccumulation.[9]
-
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of 1-chlorododecane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. The ¹H NMR spectrum would characteristically show a triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine atom (–CH₂Cl), a complex multiplet for the internal methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for 1-chlorododecane include strong C-H stretching bands just below 3000 cm⁻¹ and a characteristic C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹.[14]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 1-chlorododecane shows a molecular ion peak and characteristic isotopic patterns for chlorine, aiding in its identification.[15]
Safety, Handling, and Reactivity
From a safety perspective, 1-chlorododecane must be handled with appropriate precautions.
-
Flash Point: The flash point, the lowest temperature at which vapors can ignite, is reported to be between 130 °C and 132 °C.[6][7] This classifies it as a combustible liquid.[3]
-
Hazards and Toxicity: It is known to cause serious eye irritation.[11] It is also suspected of causing cancer and may lead to drowsiness or dizziness upon inhalation.[11] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[6][11]
-
Handling and Storage: Safe handling requires use in a well-ventilated area while wearing appropriate personal protective equipment (gloves, eye protection).[11][16][17] It should be stored in a cool, dry, and well-ventilated location below 30°C, away from sources of ignition.[3][6][10]
-
Chemical Reactivity: 1-Chlorododecane is incompatible with strong oxidizing and reducing agents.[2][12] It may also react with amines, nitrides, alkali metals, and epoxides.[2][3][12]
Experimental Protocols: Purity Determination via Refractive Index
The refractive index is a rapid and non-destructive method to assess the purity of liquid samples like 1-chlorododecane.
Objective: To verify the purity of a 1-chlorododecane sample against a reference standard.
Methodology:
-
Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.
-
Temperature Control: Ensure the refractometer's prism is maintained at a constant temperature, typically 20.0 ± 0.1 °C, using a circulating water bath.
-
Sample Application: Place a few drops of the 1-chlorododecane sample onto the clean, dry prism surface.
-
Measurement: Close the prism and allow the sample to thermally equilibrate for 1-2 minutes.
-
Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and record the refractive index reading.
-
Comparison: Compare the measured value to the literature value (approx. 1.443 at 20 °C).[7][10] Deviations may indicate the presence of impurities.
Caption: Workflow for purity assessment using refractometry.
References
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1-Chlorododecane | C12H25Cl | CID 8192 - PubChem . Source: National Institutes of Health. [Link]
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1-Chlorododecane - ChemBK . Source: ChemBK. [Link]
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SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7 . Source: U.S. Environmental Protection Agency. [Link]
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CAS No.112-52-7,1-Chlorododecane Suppliers . Source: LookChem. [Link]
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An In-depth Technical Guide to 1-Chlorododecane: Synthesis, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 1-chlorododecane, a pivotal long-chain alkyl halide in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into its core properties, synthesis protocols, reactivity, and key applications, grounding all claims in authoritative scientific data.
Core Identification and Physicochemical Properties
1-Chlorododecane, also widely known as lauryl chloride or dodecyl chloride, is a colorless oily liquid that serves as a fundamental building block in numerous chemical processes.[1][2] Its identity is defined by the following key descriptors:
| Identifier | Value | Source |
| CAS Number | 112-52-7 | [3] |
| Molecular Formula | C₁₂H₂₅Cl | [1][3] |
| IUPAC Name | 1-chlorododecane | [2][4] |
| Molecular Weight | 204.78 g/mol | [3] |
| Synonyms | Dodecyl chloride, Lauryl chloride, n-Dodecyl chloride | [1][2][3] |
The molecule's utility is largely dictated by its physical properties, which are summarized below. The long dodecyl chain imparts significant hydrophobicity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution.[4]
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [1][5][6] |
| Boiling Point | 260 °C (500 °F) at 760 mmHg | [2][6][7] |
| Melting Point | -9.3 °C (15.3 °F) | [2][6][7] |
| Density | 0.867 - 0.8687 g/mL at 20-20.5 °C | [2][6] |
| Flash Point | 130 °C (266 °F) | [6][8] |
| Solubility in Water | <0.007 g/L (practically insoluble) | [1][7] |
| Solubility in Solvents | Soluble in ethanol and benzene | [1][6] |
| Refractive Index (n20/D) | 1.443 | [6][8] |
Synthesis of 1-Chlorododecane: A Validated Protocol
The most common and industrially scalable method for synthesizing 1-chlorododecane is through the chlorination of its corresponding alcohol, 1-dodecanol (lauryl alcohol), using thionyl chloride (SOCl₂).[1][4][9] This reaction is favored for its efficiency and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4]
Causality in Experimental Design
The choice of thionyl chloride is strategic. It provides a clean reaction pathway, avoiding the aqueous workups that would be necessary with other chlorinating agents like HCl, which can lead to competing elimination reactions or require more stringent conditions. A slight molar excess of thionyl chloride (e.g., 1.3 to 1.5 equivalents) is typically used to ensure the complete conversion of the alcohol.[4] The reflux step provides the necessary activation energy to drive the reaction to completion, while the subsequent distillation effectively separates the product from unreacted starting material and non-volatile impurities.[4][9]
Detailed Experimental Protocol
The following protocol outlines a laboratory-scale synthesis of 1-chlorododecane.
Materials:
-
1-Dodecanol (lauryl alcohol)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask, reflux condenser, dropping funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a 500 mL round-bottomed flask with a reflux condenser and a dropping funnel. Charge the flask with 109.5 mL (179 g) of freshly distilled thionyl chloride.[9]
-
Addition of Alcohol: Slowly add 46.5 g of 1-dodecanol from the dropping funnel over a period of 2 hours. The reaction is exothermic, and slow addition is crucial to maintain control.[9]
-
Reflux: Once the addition is complete, heat the mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours.[4][9] During this phase, SO₂ and HCl gas will evolve and should be vented safely or passed through an alkaline scrubber.
-
Purification - Initial Distillation: After reflux, allow the mixture to cool to room temperature. Rearrange the apparatus for distillation. Distill the mixture to remove the excess thionyl chloride, which will pass over below 80 °C.[9]
-
Purification - Product Distillation: Continue the distillation. The crude 1-chlorododecane will distill at approximately 252-257 °C.[9] For higher purity, perform this step under reduced pressure (e.g., 116.5 °C at 5 mmHg).[9]
-
Washing: Transfer the distilled product to a separatory funnel. Wash successively with water, 10% sodium carbonate solution (to neutralize any remaining acidic impurities), and finally twice more with water.[9]
-
Drying and Final Filtration: Dry the washed organic layer over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent. The result is purified 1-chlorododecane.
Caption: Workflow for the synthesis and purification of 1-chlorododecane.
Reactivity and Mechanism of Action
1-Chlorododecane's primary function in synthesis is as an alkylating agent.[1][4] The covalent bond between the terminal carbon and the chlorine atom is polarized, making the carbon electrophilic. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[4] This reactivity allows for the covalent attachment of the twelve-carbon dodecyl chain to a wide variety of nucleophiles, including amines, thiols, and alkoxides.[4] This fundamental reaction is the cornerstone of its use in producing surfactants and other functionalized molecules.
Key Applications in Science and Industry
The versatility of 1-chlorododecane makes it an indispensable intermediate in several high-value sectors.[4][10]
-
Surfactant Manufacturing: This is a primary application. 1-Chlorododecane is a precursor for producing cationic surfactants, such as quaternary ammonium compounds ("quats").[1][9][10] These molecules, featuring a hydrophilic cationic head and a long hydrophobic tail (the dodecyl chain), are essential as detergents, emulsifiers, and antimicrobial agents in personal care and industrial cleaning products.[10][11]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an alkylating agent to introduce the lipophilic dodecyl group into active pharmaceutical ingredients (APIs) or pesticide molecules.[1][10][12] This modification can enhance membrane permeability, alter solubility, or tune the biological activity of the final product.
-
Plasticizers and Lubricant Additives: The compound is a key intermediate in the production of plasticizers, which are additives that increase the flexibility and durability of polymers.[8][11] It is also used to synthesize lubricant additives that improve the performance of machinery.[10]
-
Materials Science: Researchers use 1-chlorododecane to modify surfaces, creating self-assembled monolayers (SAMs) that can alter the hydrophobicity and other properties of a material.[4] It is also used in polymer chemistry to create alkyl-functionalized polymers.[4]
Caption: Major application pathways for 1-chlorododecane as a chemical intermediate.
Safety, Handling, and Storage
Proper handling of 1-chlorododecane is critical to ensure laboratory safety and environmental protection. It is classified as a skin irritant and is very toxic to aquatic life with long-lasting effects.[13]
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H336: May cause drowsiness or dizziness | |
| Carcinogenicity | H351: Suspected of causing cancer | |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects |
Safe Handling and Storage:
-
Handling: Use only in well-ventilated areas, preferably within a chemical fume hood, to avoid inhaling vapors.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Avoid direct contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][14] Keep containers tightly closed.[14] Store below +30°C.[1][7]
-
Incompatibilities: The compound may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[1][2]
Conclusion
1-Chlorododecane is a workhorse of the chemical industry, valued for its role as a versatile long-chain alkylating agent. Its straightforward synthesis from 1-dodecanol and its predictable reactivity make it an essential precursor for a vast range of commercial products, from common household detergents to specialized pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling protocols is paramount for any researcher or scientist aiming to leverage this important chemical intermediate.
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1-Chlorododecane: A Key Intermediate in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Essential Role of 1-Chlorododecane in Modern Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-Chlorododecane
Foreword for the Modern Researcher
In the intricate world of chemical synthesis, drug development, and materials science, the choice of solvent is a critical parameter that can dictate the success or failure of an endeavor. 1-Chlorododecane (also known as lauryl chloride), with its long alkyl chain and reactive chloro group, is a versatile building block in numerous applications, from the synthesis of surfactants and quaternary ammonium compounds to its use as an alkylating agent in the pharmaceutical industry.[1] Understanding its behavior in different solvent environments is paramount for optimizing reaction kinetics, purification processes, and formulation stability.
This in-depth technical guide provides a comprehensive overview of the solubility of 1-chlorododecane in organic solvents. Recognizing the scarcity of publicly available quantitative data, this whitepaper focuses on delivering a robust theoretical framework, qualitative solubility profiles, and a detailed, field-proven experimental protocol to empower researchers and drug development professionals to determine precise solubility values for their specific applications.
The Molecular Architecture of 1-Chlorododecane: A Prelude to its Solubility
1-Chlorododecane (C₁₂H₂₅Cl) is a monochlorinated long-chain alkane. Its molecular structure is the primary determinant of its solubility characteristics. The molecule can be conceptually divided into two distinct regions:
-
The Hydrophobic Tail: The twelve-carbon alkyl chain (dodecyl group) is nonpolar and dominates the molecule's character. This long hydrocarbon tail is responsible for strong van der Waals forces (London dispersion forces) and dictates its affinity for nonpolar environments.
-
The Polar Head: The carbon-chlorine (C-Cl) bond introduces a degree of polarity to the molecule due to the difference in electronegativity between carbon and chlorine. This creates a small dipole moment, allowing for weak dipole-dipole interactions.
The interplay between the dominant nonpolar chain and the weakly polar head governs the "like dissolves like" principle for 1-chlorododecane.
Theoretical Underpinnings of Solubility: A Thermodynamic Perspective
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The Gibbs free energy of mixing is defined by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where:
-
ΔH_mix is the enthalpy of mixing.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing.
Entropy of Mixing (ΔS_mix): The entropy of mixing is generally positive, as the random mixing of two components increases the disorder of the system. This term favors dissolution.
Enthalpy of Mixing (ΔH_mix): The enthalpy of mixing is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Breaking Solute-Solute and Solvent-Solvent Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together and the solvent molecules together. This is an endothermic process (positive ΔH).
-
Forming Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules. This is an exothermic process (negative ΔH).
For 1-chlorododecane, the dominant intermolecular forces are London dispersion forces due to its long alkyl chain. The C-Cl bond contributes weak dipole-dipole interactions. Therefore, its solubility in various organic solvents can be predicted by comparing the types and strengths of intermolecular forces.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The intermolecular forces in both 1-chlorododecane and nonpolar solvents are primarily London dispersion forces. The energy required to break the existing interactions is comparable to the energy released when new interactions are formed. Thus, ΔH_mix is close to zero, and the positive ΔS_mix drives spontaneous dissolution.
-
In Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have dipole moments. 1-Chlorododecane can engage in dipole-dipole interactions with these solvents, in addition to London dispersion forces. The energy balance is often favorable for dissolution.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding. To dissolve 1-chlorododecane, these strong hydrogen bonds must be broken, which requires a significant amount of energy. The new interactions formed between the weakly polar 1-chlorododecane and the polar protic solvent are not strong enough to compensate for the energy required to disrupt the solvent's hydrogen-bonding network. This results in a positive ΔH_mix and, consequently, lower solubility.
-
In Water: Water is a highly polar protic solvent with a strong hydrogen-bonding network. The energy cost to break these hydrogen bonds is very high, and the interactions between water and the largely nonpolar 1-chlorododecane are weak. This leads to a highly positive ΔH_mix and very low solubility.[1]
Solubility Profile of 1-Chlorododecane
| Solvent | Solvent Type | Solubility Assessment | Citation(s) |
| Water | Highly Polar Protic | Insoluble (0.0068 g/L at 20°C) | [1] |
| Methanol | Polar Protic | Soluble | [2] |
| Ethanol | Polar Protic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [2] |
| Benzene | Nonpolar Aromatic | Soluble | [1] |
| Toluene | Nonpolar Aromatic | Expected to be Soluble/Miscible | - |
| Hexane | Nonpolar Aliphatic | Expected to be Soluble/Miscible | - |
| Diethyl Ether | Polar Aprotic | Expected to be Soluble/Miscible | - |
| Carbon Tetrachloride | Nonpolar | Miscible | - |
| Petroleum Ether | Nonpolar Mixture | Miscible | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - |
Note: "Expected to be Soluble/Miscible" is based on the principle of "like dissolves like" and the known properties of 1-chlorododecane.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of comprehensive quantitative data, an experimental determination of solubility is often necessary. The following protocol describes a robust and reliable shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[3][4]
Principle
An excess amount of 1-chlorododecane is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of 1-chlorododecane in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
1-Chlorododecane (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of 1-chlorododecane solubility.
Caption: Factors influencing the solubility of 1-chlorododecane.
Safety and Handling of 1-Chlorododecane
As with any chemical reagent, proper safety precautions must be observed when handling 1-chlorododecane.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5]* Ventilation: Handle 1-chlorododecane in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [2]* Incompatible Materials: 1-Chlorododecane may be incompatible with strong oxidizing and reducing agents, as well as some amines, nitrides, and alkali metals. [1]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. [1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer. [2][5]
Conclusion
1-Chlorododecane's solubility is a direct consequence of its molecular structure, with its long, nonpolar alkyl chain being the dominant feature. It exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and limited solubility in highly polar and protic solvents, particularly water. While quantitative solubility data in organic solvents is not widely published, this guide provides the theoretical foundation and a detailed experimental protocol for researchers to confidently determine these values. A thorough understanding of the principles outlined herein will enable scientists and drug development professionals to effectively utilize 1-chlorododecane in their research and development activities, leading to more robust and optimized chemical processes.
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An In-depth Technical Guide to 1-Chlorododecane: Safety, Handling, and Emergency Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency management of 1-chlorododecane (also known as lauryl chloride or dodecyl chloride). As a Senior Application Scientist, the goal is to move beyond mere procedural lists to a deeper understanding of the causality behind safety protocols, grounded in the physicochemical and toxicological properties of the compound. This document is designed to be a self-validating system of protocols, ensuring the highest standards of laboratory safety.
Compound Profile and Hazard Identification
1-Chlorododecane (C12H25Cl) is a colorless, oily liquid utilized as a chemical intermediate and solvent in various applications, including the synthesis of surfactants, pharmaceuticals, and organometallic compounds.[1][2][3] Its utility in research and development necessitates a thorough understanding of its hazard profile.
The primary hazards associated with 1-chlorododecane are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]
It is imperative that all handling procedures are designed to mitigate these risks.
Physicochemical Properties: The "Why" Behind the Hazards
Understanding the physical and chemical properties of 1-chlorododecane is fundamental to appreciating its risks and handling requirements.
| Property | Value | Implication for Handling and Safety |
| Molecular Formula | C12H25Cl[6] | Long alkyl chain contributes to its oily nature and low water solubility. |
| Molecular Weight | 204.78 g/mol [4] | |
| Appearance | Clear, colorless, oily liquid[4][6] | Visual identification is straightforward, but spills can be slippery. |
| Boiling Point | ~260-263 °C[5][6] | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor concentration. |
| Melting Point | -9.3 °C[5][6] | Will be liquid under standard laboratory conditions. |
| Flash Point | 130 °C[5][6] | Classified as a combustible liquid; requires precautions against ignition sources, especially when heated.[2][4] |
| Density | ~0.868 g/mL at 20-25 °C[4][6] | Less dense than water; in case of a spill into a water body, it will float, creating a surface hazard.[4] |
| Water Solubility | Low to insoluble (<1 mg/mL)[4][6] | Spills will not readily dilute with water. This insolubility contributes to its long-lasting effects in aquatic environments.[7] |
| Vapor Pressure | Low (e.g., <1 mmHg at 20°C)[4] | Inhalation hazard is minimal at ambient temperatures but increases with heating or aerosolization. |
Prudent Handling and Storage Protocols
The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy when working with 1-chlorododecane.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with 1-chlorododecane should be conducted in a well-ventilated area.[5] For procedures with the potential to generate aerosols or vapors (e.g., heating, sonicating), a chemical fume hood is mandatory. The causality here is to prevent the accumulation of potentially harmful vapors in the breathing zone of the researcher.
-
Closed Systems: For larger-scale reactions, the use of a closed system is recommended to minimize fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[5][8] It is crucial to dispose of contaminated gloves in accordance with laboratory procedures and to wash hands thoroughly after handling.[5]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical safety goggles or a face shield should be worn.[5][7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, impervious protective clothing may be necessary.[7][9]
Safe Storage Practices
-
Container: Store in a tightly closed, properly labeled container.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] The storage area should be secured and accessible only to authorized personnel.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, as well as strong bases.[2][7]
Emergency Procedures: A Systematic Approach
In the event of an emergency, a calm and systematic response is crucial.
First Aid Measures
The following diagram outlines the immediate first aid steps to be taken upon exposure to 1-chlorododecane.
Caption: First aid workflow for 1-chlorododecane exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water.[9] Seek medical advice for persistent irritation.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[9] If present, remove contact lenses if it is easy to do so and continue rinsing.[9] Consult a physician if redness or pain persists.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9] If breathing becomes difficult, seek medical attention.[9]
-
Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[4] Call a medical provider or poison control center for guidance.[4][9]
Accidental Release Measures
A spill of 1-chlorododecane must be managed promptly to prevent environmental contamination and personnel exposure.
Caption: Workflow for managing a 1-chlorododecane spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[10] Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]
-
Contain the Spill: Prevent the spread of the liquid by containing it with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[10][11] Do not use combustible materials like sawdust.[12]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealable, properly labeled container for hazardous waste.[1][10]
-
Decontaminate the Area: Clean the spill area with a detergent and water solution.[9][10]
-
Waste Disposal: Dispose of the sealed container of contaminated material as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10][13]
Firefighting Measures
1-Chlorododecane is a combustible liquid with a flash point of 130°C.[5][6]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire.[5][9]
-
Unsuitable Extinguishing Media: Avoid using a high-pressure water stream as it can spread the burning liquid.[9]
-
Hazards from Combustion: When heated to decomposition, 1-chlorododecane can release toxic and corrosive gases such as hydrogen chloride and carbon monoxide.[5][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9]
Toxicological Insights and Ecological Impact
-
Human Health: While acute oral toxicity is low, 1-chlorododecane is a skin irritant.[1][3] The most significant long-term concern is its classification as a suspected carcinogen.[4] In animal studies, repeated oral administration has led to effects on the liver, adrenal glands, and thymus.[1][3]
-
Ecological Impact: 1-Chlorododecane is classified as very toxic to aquatic life with long-lasting effects.[2][4] Its low water solubility and potential for bioaccumulation mean that even small releases into the environment must be avoided.[1][5] This underscores the critical importance of proper spill management and waste disposal.
Disposal Considerations
All waste containing 1-chlorododecane must be treated as hazardous waste.
-
Waste Segregation: Collect waste 1-chlorododecane in a dedicated, properly labeled, and sealed container.[10] It should be marked as "Hazardous Waste: Halogenated Organic Compounds."[10]
-
Avoid Mixing: Do not mix with other categories of chemical waste.[10]
-
Professional Disposal: The final disposal must be handled by a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[10]
Conclusion
1-Chlorododecane is a valuable chemical intermediate for research and development. However, its potential hazards, including skin irritation, suspected carcinogenicity, and high aquatic toxicity, demand a rigorous and informed approach to safety. By understanding the causal links between its chemical properties and the necessary safety protocols, researchers can effectively mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues, and protecting the wider environment.
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Dodecyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of dodecyl chloride, a versatile alkyl halide pivotal in numerous scientific and industrial applications. From its fundamental chemical identity to its role in complex organic synthesis, this document offers a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis protocols, diverse applications, and critical safety considerations, underpinned by established scientific literature.
Chemical Identity: Nomenclature and Identification
Dodecyl chloride, systematically known as 1-chlorododecane, is a monochlorinated alkane with a 12-carbon chain. Understanding its various synonyms and trade names is crucial for effective literature review and sourcing.
Common Synonyms:
Trade Names:
Chemical Identifiers:
Physicochemical Properties
Dodecyl chloride is a clear, colorless to pale yellow oily liquid at room temperature.[1][2][7] Its physical and chemical characteristics are summarized in the table below, which are critical for its application in various synthetic procedures.
| Property | Value | Source(s) |
| Molecular Weight | 204.78 g/mol | [3][4] |
| Melting Point | -9.3 °C | [10][11] |
| Boiling Point | 260 °C at 760 mmHg | [4][10] |
| Density | 0.867 g/mL at 20 °C | [9][12] |
| Flash Point | 130 °C | [12] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and ethanol. | [1][11][12] |
Synthesis of Dodecyl Chloride
The most prevalent laboratory and industrial synthesis of dodecyl chloride involves the chlorination of dodecanol (lauryl alcohol) using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][11][13][14] This reaction is favored for its efficiency and the production of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic substitution reaction, where the hydroxyl group of dodecanol is replaced by a chloride ion. The use of a base like pyridine is common to neutralize the hydrochloric acid generated during the reaction.[13][14]
Caption: Synthesis of quaternary ammonium surfactants from dodecyl chloride.
Pharmaceutical and Agrochemical Intermediate
In the pharmaceutical and agrochemical industries, dodecyl chloride serves as an alkylating agent to introduce the dodecyl moiety into more complex molecules. [6][7][10]This can modify the lipophilicity of active pharmaceutical ingredients (APIs), potentially affecting their absorption, distribution, metabolism, and excretion (ADME) properties. In agrochemicals, it is used in the synthesis of certain pesticides and herbicides. [6][7]
Rubber Industry
Dodecyl chloride also finds application as a scorch retardant in the rubber industry. [1][6]It helps to prevent the premature vulcanization of rubber during processing, ensuring the material can be molded into its final form before curing. [6]
Other Applications
Other notable applications include its use as a reagent in the chemical modification of polymers and as a precursor for lubricant additives. [10][15]
Safety and Handling
Dodecyl chloride is a combustible liquid and requires careful handling. [2]It is an irritant and may cause skin and eye irritation upon contact. [16] Key Safety Precautions:
-
Ventilation: Always handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. [16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [17][18]* Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed. [16][19]* Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. [2]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. [18] In case of exposure, it is crucial to seek medical attention. For eye contact, rinse cautiously with water for several minutes. [18]For skin contact, wash with plenty of soap and water. [18]
Conclusion
Dodecyl chloride is a fundamentally important chemical intermediate with a broad spectrum of applications, from the synthesis of everyday surfactants to its role in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working with this versatile compound.
References
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Lauroyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Exploring the Industrial Applications of Dodecyl Chloride: Beyond Surfactants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Lauroyl chloride | C12H23ClO | CID 8166. (n.d.). PubChem. Retrieved from [Link]
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The Crucial Role of Chlorododecane in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Exploring the Synthesis and Properties of Lauryl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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1-Chlorododecane MSDS/SDS | Supplier & Distributor. (n.d.). Histry Chem. Retrieved from [Link]
- Process for synthesis of n-dodecyl trimethyl ammonium chloride. (1998). Google Patents.
- Synthesis process of dodecyl trimethyl ammonium chloride. (2000). Google Patents.
-
Dodecane, 1-chloro-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). (n.d.). Cheméo. Retrieved from [Link]
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1-Chlorododecane. (n.d.). ChemBK. Retrieved from [Link]
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1-Chlorododecane | C12H25Cl | CID 8192. (n.d.). PubChem. Retrieved from [Link]
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N-DODECYL CHLORIDE. (n.d.). ChemBK. Retrieved from [Link]
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chemical structure and IUPAC name of lauryl chloride
An In-Depth Technical Guide to Dodecanoyl Chloride (Lauryl Chloride)
Introduction
Dodecanoyl chloride, commonly known in the industry as lauryl chloride, is a pivotal chemical intermediate with the molecular formula CH₃(CH₂)₁₀COCl.[1] As the acyl chloride derivative of lauric acid, a saturated fatty acid with a 12-carbon backbone, it serves as a fundamental building block in a multitude of organic syntheses.[1][2] Its high reactivity makes it an essential reagent for introducing the lauroyl group into various molecules.[3] This guide provides a comprehensive overview of its chemical structure, systematic nomenclature, physicochemical properties, synthesis, and handling protocols, tailored for professionals in research and chemical development. The applications of dodecanoyl chloride are extensive, ranging from the production of surfactants and pharmaceuticals to its use as a precursor for polymerization initiators like dilauroyl peroxide.[1][3]
Chemical Structure and IUPAC Nomenclature
A precise understanding of a molecule's structure and its official name is foundational to its study and application. Dodecanoyl chloride's identity is defined by its specific arrangement of atoms and the internationally recognized naming convention.
Molecular Structure
Dodecanoyl chloride consists of a central carbonyl group (C=O) bonded to a chlorine atom on one side and an unbranched 11-carbon alkyl chain (an undecyl group) on the other. The entire 12-carbon acyl group is referred to as the "dodecanoyl" group. The presence of the electron-withdrawing chlorine atom bonded to the carbonyl carbon makes the molecule highly susceptible to nucleophilic acyl substitution, which is the basis of its utility in chemical synthesis.
Caption: Chemical structure of Dodecanoyl Chloride.
IUPAC Nomenclature and Synonyms
The systematic name for lauryl chloride, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is Dodecanoyl chloride .[4][5] This name is derived as follows:
-
"Dodecan-" : This prefix indicates a saturated hydrocarbon chain containing 12 carbon atoms.
-
"-oyl chloride" : This suffix designates the functional group of an acyl chloride (-COCl).
While "Dodecanoyl chloride" is the formally correct term, it is widely known by several common names and synonyms, including:
Its unique identifier in the Chemical Abstracts Service is CAS Number 112-16-3 .[4][6]
Physicochemical Properties
The physical and chemical properties of dodecanoyl chloride dictate its behavior in reactions, its storage requirements, and its handling procedures. It is a colorless to pale yellow liquid at room temperature with a pungent odor.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃ClO | [4] |
| Molecular Weight | 218.76 g/mol | [4][6] |
| Appearance | Colorless to light yellow clear liquid | [7][8] |
| Melting Point | -17 °C to -12.99 °C | [6][7] |
| Boiling Point | 134-137 °C at 11-15 hPa | [7][9][10] |
| Density | 0.946 g/mL at 25 °C | [7][9][10] |
| Refractive Index | n20/D 1.445 | [10] |
| Flash Point | 140 °C (closed cup) | [7][10] |
| Solubility | Soluble in organic solvents like ethanol and methanol; reacts with water. | [7][8][9] |
Synthesis and Reactivity
Dodecanoyl chloride is not a naturally occurring compound and must be synthesized from its corresponding carboxylic acid, lauric acid. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.
Laboratory-Scale Synthesis
A prevalent and reliable method for synthesizing dodecanoyl chloride is the reaction of lauric acid with thionyl chloride (SOCl₂).[11][12] This method is favored for its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Experimental Protocol: Synthesis from Lauric Acid and Thionyl Chloride
-
Objective: To prepare dodecanoyl chloride via the acyl chlorination of lauric acid.
-
Materials:
-
Lauric acid (C₁₂H₂₄O₂)
-
Thionyl chloride (SOCl₂)
-
Reaction flask with a reflux condenser and a gas outlet/trap
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
Reaction Setup: In a chemical fume hood, charge a round-bottom flask with lauric acid.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the lauric acid at room temperature. An excess of thionyl chloride is typically used to ensure complete conversion.
-
Heating and Reflux: Heat the reaction mixture to approximately 75-90 °C and allow it to reflux for 2-4 hours.[11] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Final Distillation: The crude dodecanoyl chloride is then purified by fractional distillation under vacuum, collecting the fraction that boils around 146-150 °C at 2.13-2.27 kPa.[11] The yield is typically around 80%.[11]
-
-
Causality and Insights:
-
Thionyl chloride is an excellent chlorinating agent for this purpose because it converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic substitution by the chloride ion.
-
The reaction is performed under reflux to maintain a consistent reaction temperature and prevent the loss of volatile reagents.
-
Vacuum distillation is critical for purification because dodecanoyl chloride has a high boiling point at atmospheric pressure, and heating it to that temperature could cause decomposition.
-
An alternative industrial method involves the use of phosgene (COCl₂) as the chlorinating agent.[13]
Key Reactions
As a typical acyl chloride, dodecanoyl chloride undergoes a variety of nucleophilic acyl substitution reactions. It readily reacts with:
-
Water: Hydrolyzes to form lauric acid and hydrogen chloride. This is why it must be handled in a moisture-free environment.[8][14]
-
Alcohols: Reacts to form esters.
-
Amines: Reacts to form amides.
-
Bases: In the presence of a base, it can convert to laurone, a ketone.[1][12]
-
Sodium Azide: Reacts to give undecyl isocyanate through a Curtius rearrangement of the intermediate acyl azide.[1][12]
Handling, Storage, and Safety
Dodecanoyl chloride is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage. Inhalation can lead to chemical burns of the respiratory tract, and ingestion may cause severe irritation of the digestive system.[15] It is a lachrymator, meaning it irritates the eyes and causes tears.[15] Contact with water liberates toxic hydrogen chloride gas.[16]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[15] Wear appropriate personal protective equipment, including chemical goggles, a face shield, protective gloves, and suitable clothing to prevent skin contact.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, alcohols, and amines.[9][16] It is often stored under a nitrogen blanket to prevent contact with atmospheric moisture.[15]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[15]
Conclusion
Dodecanoyl chloride is a highly versatile and reactive acyl chloride with a well-defined chemical structure and systematic nomenclature. Its value as a chemical intermediate is rooted in its ability to readily undergo nucleophilic acyl substitution, enabling the synthesis of a wide array of derivatives used across the pharmaceutical, agrochemical, and polymer industries.[3][12] A thorough understanding of its properties, synthetic routes, and safety protocols is essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Chlorododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorododecane, also known as lauryl chloride or dodecyl chloride, is a long-chain alkyl halide with the chemical formula C₁₂H₂₅Cl. This colorless to pale yellow liquid is a versatile and critical intermediate in a wide array of chemical syntheses.[1][2] Its significance stems from the combination of a long, hydrophobic twelve-carbon chain and a reactive terminal chlorine atom. This unique structure makes it an essential building block in the production of surfactants, quaternary ammonium compounds, and as an alkylating agent in the pharmaceutical and agrochemical industries.[3][4] This guide provides a comprehensive exploration of the historical synthesis of 1-chlorododecane, its modern production methodologies, and its key applications, offering valuable insights for professionals in research and development.
Physicochemical Properties of 1-Chlorododecane
A thorough understanding of the physical and chemical properties of 1-chlorododecane is fundamental to its handling, application, and the design of synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅Cl | [5] |
| Molar Mass | 204.78 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][6] |
| Boiling Point | 260 °C (500 °F) at 760 mmHg | [3][5] |
| Melting Point | -9.3 °C (15.3 °F) | [3][5] |
| Density | 0.867 g/mL at 20 °C | [4] |
| Solubility in Water | < 0.007 g/L at 20 °C | [6][7] |
| Flash Point | 130 °C (235 °F) | [5] |
| Refractive Index (n20/D) | 1.443 | [4] |
| Vapor Pressure | 143.9 mmHg at 68.2 °F | [5] |
| CAS Number | 112-52-7 | [6] |
The Historical Quest for Long-Chain Alkyl Halides: The Discovery and Early Synthesis of 1-Chlorododecane
The precise moment of the first synthesis of 1-chlorododecane is not definitively documented in a singular, seminal publication. However, its development is intrinsically linked to the broader advancements in organic chemistry in the early 20th century, a period marked by a burgeoning interest in the synthesis and reactivity of alkyl halides.
Early research into the preparation of alkyl chlorides laid the foundational groundwork. A significant contribution to this field was the work of James F. Norris and Hazel B. Taylor, who in 1924 published a paper in the Journal of the American Chemical Society titled "The Preparation of Alkyl Chlorides." While this paper does not specifically mention 1-chlorododecane, it details a systematic study of the reaction of various alcohols with hydrogen chloride, which was a common method at the time. This research provided valuable insights into the general principles of converting alcohols to their corresponding chlorides, which would have been applicable to longer-chain alcohols like dodecanol.
The rise of the petrochemical industry in the mid-20th century made long-chain alcohols, such as dodecanol (lauryl alcohol), more readily available.[2] This increased availability spurred further research into their conversion into more reactive intermediates like 1-chlorododecane, which was sought after for the burgeoning surfactant and specialty chemical industries.
The reaction of long-chain alcohols with thionyl chloride (SOCl₂) emerged as a more efficient and reliable method for producing alkyl chlorides with higher purity. This method, which is still widely used today, offered advantages over the use of hydrogen chloride, particularly for larger, less volatile alcohols.
Modern Synthetic Methodologies: The Chlorination of Dodecan-1-ol
The contemporary synthesis of 1-chlorododecane, both in laboratory and industrial settings, predominantly relies on the chlorination of dodecan-1-ol. The most common and efficient reagent for this transformation is thionyl chloride (SOCl₂).
The Thionyl Chloride Route: A Robust and High-Yielding Synthesis
The reaction of dodecan-1-ol with thionyl chloride is a classic nucleophilic substitution reaction that proceeds with high efficiency.
Reaction:
C₁₂H₂₅OH + SOCl₂ → C₁₂H₂₅Cl + SO₂ (g) + HCl (g)
Mechanism:
The reaction mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.
Figure 1: Simplified reaction pathway for the synthesis of 1-chlorododecane from dodecan-1-ol and thionyl chloride.
Experimental Protocol (Laboratory Scale):
A typical laboratory procedure for the synthesis of 1-chlorododecane using thionyl chloride is as follows:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture using a drying tube.
-
Reagent Charging: Dodecan-1-ol is placed in the round-bottom flask.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the dodecan-1-ol with stirring. The reaction is often performed in an inert solvent, such as toluene, and may be cooled initially to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed by distillation. The crude 1-chlorododecane is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by vacuum distillation to yield pure 1-chlorododecane.[8]
Industrial Production of 1-Chlorododecane
On an industrial scale, the synthesis of 1-chlorododecane is optimized for cost-effectiveness, efficiency, and safety. While the fundamental chemistry remains the same as the laboratory synthesis, the process is adapted for large-scale production.
Continuous flow reactors are increasingly being employed for the synthesis of 1-chlorododecane.[9] This technology offers several advantages over traditional batch processing, including:
-
Enhanced Safety: Better control over reaction temperature and pressure, minimizing the risk of runaway reactions.
-
Improved Efficiency: Higher throughput and reduced reaction times.
-
Consistent Product Quality: Uniform reaction conditions lead to a more consistent product.
The industrial process also places a strong emphasis on the recycling of reagents and the treatment of waste streams, particularly the acidic off-gases (SO₂ and HCl), to minimize environmental impact.
Applications of 1-Chlorododecane: A Versatile Chemical Intermediate
The utility of 1-chlorododecane lies in its ability to introduce the dodecyl group into other molecules through nucleophilic substitution reactions.
Surfactant Synthesis
A primary application of 1-chlorododecane is in the synthesis of cationic surfactants, specifically quaternary ammonium compounds.[1][3] These surfactants are widely used in detergents, fabric softeners, and personal care products. The synthesis involves the reaction of 1-chlorododecane with a tertiary amine:
C₁₂H₂₅Cl + R₃N → [C₁₂H₂₅NR₃]⁺Cl⁻
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical industries, 1-chlorododecane serves as an alkylating agent to introduce the lipophilic dodecyl chain into active molecules.[3][10] This modification can enhance the biological activity of the compound by improving its ability to cross cell membranes.
Other Industrial Applications
1-Chlorododecane is also used in the synthesis of:
-
Plasticizers: To improve the flexibility and durability of plastics.[4]
-
Organometallic Compounds: As a precursor for various organometallic reagents.
-
Lubricant Additives: To enhance the performance of lubricants.[3]
Safety and Environmental Profile
1-Chlorododecane is classified as a skin irritant and is suspected of causing cancer.[5][11] It is also very toxic to aquatic life with long-lasting effects.[12] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Environmentally, 1-chlorododecane is not expected to be persistent due to its ready biodegradability.[6] However, its high potential for bioaccumulation and toxicity to aquatic organisms necessitates careful handling and disposal to prevent environmental contamination.[6][13]
Conclusion
1-Chlorododecane, a seemingly simple long-chain alkyl halide, has a rich history intertwined with the evolution of organic synthesis. From its early, generalized preparative methods to the highly optimized industrial processes of today, its synthesis has been refined to meet the growing demands of various industries. As a key building block for a multitude of essential products, from everyday cleaning agents to life-saving pharmaceuticals, 1-chlorododecane continues to be a compound of significant industrial and scientific importance. A thorough understanding of its historical synthesis, modern production techniques, and diverse applications is crucial for researchers and developers seeking to harness its versatile chemical properties for future innovations.
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The Enigmatic Presence of Long-Chain Chloroalkanes in Nature: A Technical Guide for Researchers
Abstract
Long-chain chloroalkanes (LCCAs), aliphatic hydrocarbons with a chlorine substituent and carbon backbones typically exceeding 17 atoms, have long been considered primarily as anthropogenic contaminants. However, a growing body of evidence reveals their natural occurrence in specific ecosystems, particularly in the cuticular waxes of certain terrestrial plants. This technical guide provides an in-depth exploration of the natural occurrence of LCCAs, delving into their biosynthesis, ecological significance, and the analytical methodologies required for their study. This document is intended for researchers, scientists, and professionals in drug development and environmental science who seek a comprehensive understanding of these unique natural products.
Introduction: A Paradigm Shift from Contaminant to Natural Product
For decades, the discourse surrounding chlorinated alkanes has been dominated by their industrial production and environmental persistence as pollutants. However, the discovery of naturally occurring long-chain 1-chloro-n-alkanes has necessitated a paradigm shift in our understanding of these molecules. This guide distinguishes between the well-documented anthropogenic chlorinated paraffins and their naturally synthesized counterparts, focusing on the latter's unique biochemistry and ecological context.
The primary natural sources of LCCAs identified to date are halophytic plants, particularly those belonging to the Chenopodiaceae family, which thrive in saline environments. Their presence in the epicuticular wax layer suggests a potential role in the plant's adaptation to abiotic stressors. This guide will synthesize the current knowledge and highlight the significant research gaps that present exciting opportunities for future investigation.
Biosynthesis: A Tale of Elongation and Halogenation
The biosynthesis of naturally occurring LCCAs is a fascinating intersection of two complex metabolic pathways: the formation of very-long-chain fatty acids (VLCFAs) and their subsequent halogenation. While the complete enzymatic cascade remains to be fully elucidated in LCCA-producing organisms, a putative pathway can be constructed based on our understanding of plant lipid metabolism and enzymatic halogenation.
The Foundation: Very-Long-Chain Alkane Biosynthesis
The biosynthesis of the alkane backbone of LCCAs begins in the epidermal cells of plants with the production of cuticular waxes. This process involves the elongation of C16 and C18 fatty acyl-CoAs to VLCFA precursors, typically ranging from 24 to 34 carbons in length.[1] These VLCFAs are then modified through one of two primary pathways: the alcohol-forming pathway or the alkane-forming pathway. The alkane-forming pathway is of central importance to LCCA biosynthesis and results in the production of aldehydes, alkanes, secondary alcohols, and ketones.[1]
Caption: Putative biosynthetic pathway for long-chain n-alkanes, the precursors to LCCAs.
The Enigmatic Step: Enzymatic Chlorination
The introduction of a chlorine atom onto the long-chain alkane is the defining and least understood step in LCCA biosynthesis. This reaction is catalyzed by a class of enzymes known as halogenases. Halogenases are a diverse group of enzymes that catalyze the formation of carbon-halogen bonds. They are broadly classified based on their mechanism and required cofactors, including heme-dependent haloperoxidases, vanadium-dependent haloperoxidases, and flavin-dependent halogenases.[2]
While the specific halogenase responsible for LCCA synthesis in halophytes has not yet been identified, flavin-dependent halogenases (FDHs) are strong candidates. FDHs are known to catalyze the regioselective halogenation of a variety of aromatic and aliphatic substrates.[3][4] The proposed mechanism involves the reaction of a reduced flavin cofactor with molecular oxygen and a halide ion to generate a highly reactive halogenating species.
The search for putative halogenase genes in the genomes of LCCA-producing plants, such as those in the Chenopodiaceae family, is a critical next step in unraveling this biosynthetic puzzle. Genome mining approaches, which have been successful in identifying novel halogenases in fungi and bacteria, could be applied to these plant species.[5]
Natural Occurrence and Distribution
The known natural occurrences of LCCAs are currently limited to a select group of organisms, primarily plants adapted to saline environments.
| Organism/Group | Family | Compound Class | Chain Length Range | Reference(s) |
| Halophytes | Chenopodiaceae | 1-chloro-n-alkanes | C19-C29 | [6] |
| Mangrove and Saltmarsh Vegetation | Various | 1-chloro-n-alkanes | Not specified | [7] |
These compounds are typically found as minor components of the complex mixture of lipids that constitute the plant's cuticular wax. The distribution of chain lengths can vary between species. For instance, in some Chenopodiaceae species, homologues with odd carbon-chain numbers are predominant.[6]
Putative Ecological Functions: A Role in Abiotic Stress Tolerance?
The presence of LCCAs in halophytes, plants that are experts in surviving high-salt conditions, strongly suggests a role in abiotic stress tolerance. The epicuticular wax layer in plants serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.[8]
Several studies have shown that salinity stress can lead to an increase in the total amount of epicuticular wax in halophytes.[9] While the specific contribution of LCCAs to this protective layer is yet to be determined, it is plausible that their presence modifies the physical and chemical properties of the wax, enhancing its effectiveness as a barrier. The introduction of a chlorine atom can alter the polarity and intermolecular interactions of the alkane chains, potentially leading to a more ordered and less permeable wax layer.
Furthermore, halogenated compounds in nature are often associated with chemical defense mechanisms, exhibiting antimicrobial or antifungal properties.[10] It is conceivable that LCCAs in the cuticular wax could play a role in protecting the plant from surface-dwelling pathogens. However, direct experimental evidence for the ecological function of these naturally occurring LCCAs is currently lacking and represents a key area for future research.
Analytical Methodologies: A Guide to Extraction, Detection, and Quantification
The analysis of LCCAs from natural matrices requires a multi-step approach involving efficient extraction, separation, and sensitive detection.
Extraction of Leaf Waxes
The first step in the analysis of LCCAs from plant sources is the extraction of the epicuticular waxes. A common and effective method involves the brief immersion of the leaves in a non-polar solvent such as chloroform or hexane. To minimize the extraction of intracellular lipids, the immersion time should be kept short, typically between 30 and 60 seconds.
Protocol: Leaf Wax Extraction
-
Sample Collection: Collect fresh, healthy leaves from the plant of interest.
-
Solvent Immersion: Briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing a suitable volume of chloroform or n-hexane.
-
Extraction: Gently agitate the leaves in the solvent to facilitate the dissolution of the cuticular waxes.
-
Solvent Collection: Carefully remove the leaves and collect the solvent containing the dissolved waxes.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas to obtain the crude wax extract.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for the identification and quantification of LCCAs. The complex mixture of the wax extract is separated by gas chromatography, and the individual components are then detected and identified by mass spectrometry.
Instrumentation and Parameters:
-
Gas Chromatograph: A high-resolution capillary column (e.g., DB-5ms or equivalent) is recommended for optimal separation of the long-chain alkanes and their chlorinated derivatives.
-
Mass Spectrometer: An instrument capable of electron ionization (EI) is typically used. For enhanced sensitivity and selectivity, negative chemical ionization (NCI) can also be employed, as chlorinated compounds have a high affinity for electron capture.
-
Injection: Splitless injection is preferred for trace analysis.
-
Temperature Program: A temperature program that allows for the elution of very-long-chain alkanes is necessary (e.g., initial temperature of 50-70°C, ramped to 300-320°C).
Mass Spectral Characteristics and Identification
The identification of LCCAs by GC-MS relies on their characteristic mass spectral fragmentation patterns. In electron ionization mode, 1-chloroalkanes exhibit several diagnostic ions.
A key feature of chlorine-containing compounds in mass spectrometry is the presence of isotopic peaks. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak for any fragment containing a chlorine atom, where the M+2 peak has an intensity of about one-third of the molecular ion or fragment ion peak.
The mass spectral fragmentation of 1-chloroalkanes is characterized by the formation of cyclic chloronium ions. For longer chain 1-chloroalkanes, the base peak is often observed at m/z 91/93, corresponding to a five-membered cyclic chloronium ion.[7]
Table of Characteristic Ions for Long-Chain 1-Chloro-n-Alkanes (Electron Ionization):
| m/z | Putative Fragment | Notes |
| M/M+2 | [CnH2n+1Cl]+ | Molecular ion peak, often of low intensity. The M+2 peak is approximately one-third the intensity of the M peak. |
| 91/93 | [C4H8Cl]+ | Often the base peak, corresponding to a stable five-membered cyclic chloronium ion. |
| 105/107 | [C5H10Cl]+ | Six-membered cyclic chloronium ion. |
| 43 | [C3H7]+ | Propyl cation, a common fragment in long-chain alkanes. |
| 57 | [C4H9]+ | Butyl cation, another common fragment. |
The NIST WebBook provides a reference mass spectrum for 1-chlorooctadecane, which can serve as a valuable resource for identification.[11]
Caption: A generalized workflow for the analysis of long-chain chloroalkanes from plant material.
Future Directions and Research Opportunities
The study of naturally occurring LCCAs is a nascent field with numerous avenues for future research. Key areas that warrant investigation include:
-
Elucidation of the Biosynthetic Pathway: The identification and characterization of the specific halogenase(s) responsible for the chlorination of long-chain alkanes in halophytes is a primary research goal. This will likely involve a combination of transcriptomics, proteomics, and heterologous expression studies.
-
Understanding the Ecological Role: Rigorous experimental studies are needed to determine the precise function of LCCAs in the cuticular wax of halophytes. This could involve manipulating the expression of biosynthetic genes and assessing the plant's performance under various abiotic and biotic stresses.
-
Exploring Biodiversity: A broader survey of plant species, particularly those from extreme environments, may reveal new sources and structural variants of naturally occurring LCCAs.
-
Potential Applications: The unique properties of LCCAs may lend themselves to various applications, from the development of novel biocontrol agents to their use as templates for the synthesis of new bioactive molecules.
Conclusion
The natural occurrence of long-chain chloroalkanes represents a fascinating and underexplored area of natural product chemistry. Moving beyond the perception of these molecules solely as environmental contaminants opens up new avenues of research into their biosynthesis, ecological roles, and potential applications. This technical guide provides a foundation for researchers to delve into this exciting field, offering insights into the current state of knowledge and highlighting the key questions that remain to be answered. The continued study of these enigmatic compounds promises to yield valuable discoveries in the fields of plant biology, enzymology, and environmental science.
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Introduction: The Molecular Blueprint of 1-Chlorododecane
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chlorododecane
Prepared by: Gemini, Senior Application Scientist
1-Chlorododecane (also known as Lauryl Chloride) is a monochlorinated long-chain alkane with the chemical formula C₁₂H₂₅Cl.[1][2][3] As a key industrial intermediate, it serves as a precursor in the synthesis of surfactants, pharmaceuticals, and organometallic compounds.[1][4][5] Its utility in these fields necessitates a robust and unambiguous method for structural confirmation and purity assessment. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the molecular structure of 1-chlorododecane. For professionals in research and drug development, a comprehensive understanding of this data is paramount for quality control and reaction monitoring.
This document moves beyond a simple repository of spectral data. It offers a detailed interpretation grounded in the fundamental principles of each technique, explaining the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.
Molecular Structure and Properties
A foundational understanding of the molecule's architecture is crucial before delving into its spectral data.
Diagram: Molecular Structure of 1-Chlorododecane
Caption: Chemical structure of 1-chlorododecane.
| Property | Value |
| Molecular Formula | C₁₂H₂₅Cl |
| Molecular Weight | 204.78 g/mol [1][2][3] |
| CAS Number | 112-52-7[2][3][6] |
| Appearance | Clear, colorless liquid[1][5] |
| Boiling Point | ~260 °C[7] |
| Density | ~0.867 g/mL at 20 °C[8] |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 1-chlorododecane, Electron Ionization (EI) is the most common method, offering both the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Expertise & Experience: The "Why" Behind the Data
In EI-MS, the molecular ion (M⁺) peak is often weak or absent for long-chain alkyl halides due to the facility of fragmentation. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments. Naturally occurring chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak. This isotopic signature is a powerful diagnostic tool.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of 1-chlorododecane (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation and Key Fragments
The mass spectrum of 1-chlorododecane is characterized by the absence of a strong molecular ion peak and the presence of specific fragmentation patterns.[9] The key fragment is the McLafferty rearrangement product at m/z 92/94.
Diagram: Key Fragmentation Pathways for 1-Chlorododecane in EI-MS
Caption: Primary fragmentation routes of 1-chlorododecane.
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 204 / 206 | [C₁₂H₂₅Cl]⁺˙ | Molecular Ion (M⁺). Very weak or absent. The 3:1 ratio confirms the presence of one chlorine atom. |
| 155 | [C₁₁H₂₃]⁺ | Loss of the •CH₂Cl group via alpha-cleavage. |
| 92 / 94 | [C₄H₉Cl]⁺˙ | Base Peak . Formed via a McLafferty rearrangement. This is highly characteristic of long-chain 1-chloroalkanes. |
| 69 / 71 | [C₃H₆Cl]⁺ | Further fragmentation. |
| 43, 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Characteristic alkyl chain fragmentation series, separated by 14 Da (CH₂). |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. It is an excellent tool for identifying the functional groups present. For 1-chlorododecane, the spectrum is relatively simple and is dominated by features of the long alkyl chain and the carbon-chlorine bond.
Expertise & Experience: The "Why" Behind the Data
The diagnostic power of IR for an alkyl halide lies in two regions. The C-H stretching region just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The fingerprint region (below 1500 cm⁻¹) contains the C-Cl stretching vibration. The position of this C-Cl stretch (typically 650-750 cm⁻¹) is indicative of a primary alkyl chloride. Furthermore, the presence of a strong "scissoring" bend near 1465 cm⁻¹ is characteristic of the -(CH₂)ₙ- chain.[2]
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: As 1-chlorododecane is a liquid, the simplest method is to prepare a neat film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method:
-
Place one drop of neat 1-chlorododecane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean salt plates prior to the sample measurement.
-
Data Interpretation and Key Absorption Bands
The IR spectrum of 1-chlorododecane is dominated by alkane vibrations.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 2955 - 2925 | C-H (sp³) Asymmetric Stretch | Strong absorption, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain. |
| 2855 | C-H (sp³) Symmetric Stretch | Strong absorption, also characteristic of the methyl and methylene groups. |
| 1465 | C-H Scissoring (Bend) | A key bending vibration for methylene (CH₂) groups. |
| 725 | C-H Rocking | A rocking motion of the long -(CH₂)ₙ- chain (n > 4). |
| 650 - 750 | C-Cl Stretch | Diagnostic Peak . Confirms the presence of the carbon-chlorine bond in a primary alkyl halide. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Expertise & Experience: The "Why" Behind the Data
The key to interpreting the NMR spectra of 1-chlorododecane is understanding the inductive effect of the electronegative chlorine atom. The chlorine atom withdraws electron density from adjacent atoms, "deshielding" them. This deshielding causes the nuclei of nearby atoms to resonate at a higher frequency (further downfield) in the NMR spectrum. Therefore, the protons on the carbon directly attached to the chlorine (C1) will appear at the highest chemical shift, and the effect will diminish with distance down the alkyl chain.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve ~10-20 mg of 1-chlorododecane in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 16 scans, 5-second relaxation delay, 90° pulse.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Typical parameters: 256 scans, 2-second relaxation delay. Proton decoupling is used to simplify the spectrum by collapsing carbon-proton couplings into single lines.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum is characterized by a distinct downfield triplet corresponding to the protons adjacent to the chlorine.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.53 | Triplet (t) | 2H | -CH₂-Cl (C1) | The protons on the carbon bonded to the electronegative chlorine are the most deshielded and appear furthest downfield. The signal is split into a triplet by the two neighboring protons on C2. |
| ~1.77 | Quintet (p) | 2H | -CH₂-CH₂Cl (C2) | Protons on the second carbon. They are deshielded relative to the bulk methylene groups but less so than the C1 protons. |
| ~1.26 | Broad Singlet | ~18H | -(CH₂)₉- (C3-C11) | The protons of the long methylene chain are in very similar chemical environments, causing their signals to overlap into a large, broad peak. |
| ~0.88 | Triplet (t) | 3H | -CH₃ (C12) | The terminal methyl group protons are the most shielded, appearing furthest upfield. The signal is split into a triplet by the two neighboring protons on C11. |
¹³C NMR Data Interpretation
Similar to the ¹H NMR spectrum, the ¹³C spectrum shows a clear downfield shift for the carbon atom directly bonded to chlorine.[7][10]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45.1 | -CH₂-Cl (C1) | The carbon directly attached to the chlorine atom is significantly deshielded and appears furthest downfield. |
| ~32.6 | -CH₂-CH₂Cl (C2) | The inductive effect of the chlorine is still felt at C2, shifting it downfield from the other methylene carbons. |
| ~31.9 - 22.7 | -(CH₂)₉- (C3-C11) | A series of closely spaced signals corresponding to the remaining methylene carbons in the alkyl chain. |
| ~14.1 | -CH₃ (C12) | The terminal methyl carbon is the most shielded and appears furthest upfield. |
Conclusion
The collective analysis of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural confirmation of 1-chlorododecane. MS confirms the molecular weight and provides a characteristic fragmentation pattern, IR identifies the key C-Cl and C-H functional groups, and NMR maps out the precise carbon-hydrogen framework of the molecule. By understanding the principles behind each technique and the specific spectral features of 1-chlorododecane, researchers and drug development professionals can confidently verify the identity, purity, and integrity of this critical chemical intermediate.
References
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chlorododecane
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-chlorododecane (CAS No. 112-52-7). While specific experimental data on the thermal decomposition of 1-chlorododecane is not extensively available in public literature, this guide synthesizes the established principles of thermal degradation of long-chain chloroalkanes to provide a robust framework for researchers, scientists, and drug development professionals. The guide covers the theoretical mechanisms of decomposition, primarily dehydrochlorination, and outlines detailed experimental protocols for characterization using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, it offers insights into the interpretation of potential results and emphasizes critical safety considerations.
Introduction to 1-Chlorododecane
1-Chlorododecane, also known as lauryl chloride, is a monochlorinated n-alkane with the chemical formula C12H25Cl.[1] It is a colorless, oily liquid at room temperature and is utilized as a versatile intermediate in organic synthesis.[2] Its applications include the production of surfactants, quaternary ammonium compounds for phase-transfer catalysis, and as an alkylating agent in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] Given its use in various industrial processes, some of which may involve elevated temperatures, a thorough understanding of its thermal stability is paramount for process safety, optimization, and ensuring product purity.
Table 1: Physicochemical Properties of 1-Chlorododecane
| Property | Value | Source |
| CAS Number | 112-52-7 | [1][5] |
| Molecular Formula | C12H25Cl | [1][6] |
| Molecular Weight | 204.78 g/mol | [1][6] |
| Boiling Point | 260 °C (500 °F) at 760 mmHg | [7] |
| Melting Point | -9.3 °C (15.3 °F) | [7] |
| Density | 0.867 g/mL at 20 °C | [2][7] |
| Appearance | Colorless liquid | [8] |
| Solubility | Insoluble in water; soluble in ethanol, benzene | [7] |
While stable under recommended storage conditions, 1-chlorododecane is a combustible liquid and can decompose at high temperatures to release toxic gases, including hydrogen chloride.[2][5]
Mechanisms of Thermal Decomposition of Chloroalkanes
The thermal degradation of 1-chlorododecane is anticipated to follow the established decomposition pathways for long-chain primary chloroalkanes. The principal mechanism is dehydrochlorination , an elimination reaction that results in the formation of an alkene and hydrogen chloride (HCl).
Dehydrochlorination: A Stepwise Perspective
Dehydrochlorination is often an autocatalytic process, where the liberated HCl can catalyze further decomposition, leading to a cascade of reactions. The process can be initiated at temperatures below the boiling point, particularly in the presence of impurities or catalytic surfaces.
The generally accepted mechanism involves the following key stages:
-
Initiation: The process begins with the cleavage of a C-Cl bond, which is the weakest bond in the molecule, or more commonly, a concerted elimination of HCl. The presence of unstable chlorine atoms, particularly at the end of the carbon chain in primary chloroalkanes like 1-chlorododecane, facilitates this initial step.
-
Propagation: The newly formed double bond can activate adjacent C-H bonds, making subsequent HCl elimination more favorable. This can lead to the formation of conjugated dienes and polyenes.
-
Autocatalysis: The hydrogen chloride produced is a catalyst for further dehydrochlorination, accelerating the overall decomposition rate.
Caption: Generalized dehydrochlorination mechanism of 1-chlorododecane.
Radical Chain Reactions
At higher temperatures, homolytic cleavage of the C-Cl and C-C bonds can initiate free-radical chain reactions. This pathway leads to a more complex mixture of smaller alkanes and alkenes as decomposition products.
Experimental Analysis of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of the thermal stability of 1-chlorododecane.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition and the kinetics of the degradation process.
Experimental Protocol: TGA of 1-Chlorododecane
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 1-chlorododecane into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10, 15, and 20 °C/min). Using multiple heating rates allows for more robust kinetic analysis.
-
Data Acquisition: Record the sample mass as a function of temperature and time. The resulting data is typically plotted as percent weight loss versus temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: DSC of 1-Chlorododecane
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of 1-chlorododecane into a hermetically sealed aluminum pan. A pinhole in the lid may be used to allow for the escape of gaseous decomposition products.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks on the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol: Py-GC-MS of 1-Chlorododecane
-
Sample Preparation: A small amount of 1-chlorododecane (in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature (e.g., determined from TGA data). The pyrolysis is performed under an inert atmosphere (e.g., helium).
-
GC Separation: The decomposition products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column stationary phase. A temperature-programmed GC run is typically employed to resolve a wide range of products.
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for positive identification of the decomposition products.
Caption: Experimental workflow for Py-GC-MS analysis.
Data Interpretation and Expected Results
Table 2: Expected Thermal Analysis Data for 1-Chlorododecane
| Analytical Technique | Expected Observations | Insights Gained |
| TGA | A single major weight loss step corresponding to the volatilization and decomposition of the sample. The onset temperature of this weight loss indicates the beginning of significant thermal degradation. | - Onset temperature of decomposition- Temperature of maximum decomposition rate- Kinetic parameters (activation energy, pre-exponential factor) |
| DSC | An endothermic peak corresponding to the boiling of 1-chlorododecane, followed by one or more exothermic peaks at higher temperatures, indicative of decomposition reactions. | - Enthalpy of vaporization- Onset temperature of exothermic decomposition- Enthalpy of decomposition |
| Py-GC-MS | A complex chromatogram showing multiple peaks. The primary product is expected to be dodec-1-ene, resulting from dehydrochlorination. Other potential products include isomers of dodecene, shorter-chain alkanes and alkenes, and possibly small amounts of chlorinated byproducts. | - Identification of primary and secondary decomposition products- Elucidation of decomposition pathways (e.g., dehydrochlorination vs. radical cleavage) |
Factors Influencing Thermal Stability
The thermal stability of 1-chlorododecane can be influenced by several factors:
-
Purity of the Sample: Impurities, such as residual catalysts from synthesis (e.g., Lewis acids) or other organic compounds, can significantly lower the decomposition temperature.
-
Presence of Oxygen: While this guide focuses on thermal decomposition in an inert atmosphere, the presence of oxygen can lead to thermo-oxidative degradation, a more complex process involving the formation of hydroperoxides and subsequent radical chain reactions.
-
Material of the Container: The material of the reaction vessel can have a catalytic effect on the decomposition. For example, some metals can promote dehydrochlorination.
-
Presence of Stabilizers: In industrial applications, chlorinated paraffins are often formulated with stabilizers, such as epoxides or organotin compounds, which act as acid scavengers to neutralize the HCl produced during decomposition, thereby inhibiting autocatalysis.
Safety Considerations
-
Hazardous Decomposition Products: The thermal decomposition of 1-chlorododecane produces hydrogen chloride, which is a corrosive and toxic gas. All experiments should be conducted in a well-ventilated fume hood.
-
Pressure Build-up: The evolution of HCl and other gaseous products can lead to a significant pressure increase in sealed or poorly vented systems. Appropriate pressure relief measures should be in place for any large-scale heating of 1-chlorododecane.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling 1-chlorododecane and conducting thermal analysis experiments.
-
Waste Disposal: 1-Chlorododecane and its decomposition residues should be disposed of as hazardous waste in accordance with local regulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 1-chlorododecane. While specific experimental data for this compound is sparse, the well-established principles of chloroalkane chemistry allow for a detailed prediction of its decomposition behavior, primarily through dehydrochlorination. The experimental protocols outlined for TGA, DSC, and Py-GC-MS provide a robust methodology for researchers to generate specific data for 1-chlorododecane, enabling safer and more efficient process design and development.
References
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Cheméo. (2023). Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7). Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-chlorododecane. Retrieved from [Link]
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Unilong Industry Co., Ltd. (n.d.). China 1-Chlorododecane CAS 112-52-7 factory and manufacturers. Retrieved from [Link]
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ChemBK. (n.d.). 1-Chlorododecane. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Chlorododecane from n-Dodecyl Alcohol: A Comprehensive Guide to Theory and Practice
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorododecane (also known as lauryl chloride) is a pivotal chemical intermediate, extensively utilized as an alkylating agent and a precursor in the synthesis of surfactants, quaternary ammonium compounds, pharmaceuticals, and agrochemicals.[1][2] Its twelve-carbon hydrophobic chain makes it an essential building block for introducing lipophilicity into molecular structures.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 1-chlorododecane from its corresponding primary alcohol, n-dodecyl alcohol (dodecan-1-ol), using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a robust, step-by-step experimental procedure, emphasize critical safety protocols for handling hazardous reagents, and offer insights for process optimization.
Theoretical Background & Mechanistic Insights
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The primary challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into one that can be readily displaced by a halide nucleophile.[5] While various reagents can achieve this, thionyl chloride is frequently employed for the synthesis of primary alkyl chlorides due to its efficacy and the convenient nature of its byproducts.[6]
Mechanism with Thionyl Chloride:
The reaction of a primary alcohol like n-dodecyl alcohol with thionyl chloride proceeds through a nucleophilic substitution (typically SN2) pathway.[7][8] The key steps are as follows:
-
Activation of the Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6][9]
-
Formation of an Alkyl Chlorosulfite Intermediate: Following the initial attack and loss of a chloride ion, a proton is removed (often by a weak base like pyridine, if used, or another alcohol molecule) to form a neutral alkyl chlorosulfite intermediate.[8][10] This step effectively transforms the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (from the first step or another equivalent of SOCl₂) then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group.[11]
-
Product Formation: The attack occurs from the backside, leading to the displacement of the leaving group, which conveniently decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6] The evolution of these gases helps drive the reaction to completion according to Le Châtelier's principle.
When conducted in the presence of a base like pyridine, the reaction proceeds with a clear inversion of stereochemistry at a chiral center, characteristic of an SN2 mechanism.[11] For a primary, achiral alcohol like n-dodecyl alcohol, this mechanistic detail ensures a direct and clean conversion without carbocation rearrangements, which can be a concern with other methods.[9][11]
Alternative Synthetic Routes:
While the thionyl chloride method is robust, other reagents are available for this transformation, each with its own advantages.
-
Sulfuryl Chloride (SO₂Cl₂): Can also be used as a chlorinating agent, though it is sometimes more aggressive and can lead to different side reactions depending on the substrate.[12][13]
-
The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (like CCl₄) to convert alcohols to alkyl halides under very mild conditions.[14] It is particularly useful for sensitive substrates, as it avoids the acidic byproducts of the thionyl chloride reaction. The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the halide.[14]
Safety First: Handling Thionyl Chloride
WARNING: Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16] All operations must be performed in a certified chemical fume hood by trained personnel.
| Precautionary Measure | Description | Source |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). | [17][18] |
| Ventilation | All manipulations, including transfers and the reaction itself, must be conducted within a properly functioning chemical fume hood. | [17] |
| Anhydrous Conditions | Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture (e.g., with a drying tube). | [16][19] |
| Spill & Waste Management | Have an appropriate spill kit ready (e.g., sand or other inert absorbent). Do not use water.[15] All liquid and solid waste contaminated with thionyl chloride must be treated as hazardous waste and disposed of according to institutional guidelines.[17] | |
| First Aid | In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18] For inhalation, move to fresh air and seek immediate medical attention.[19] |
Detailed Experimental Protocol: Thionyl Chloride Method
This protocol is adapted from established laboratory procedures for the conversion of primary alcohols to alkyl chlorides.[1][20]
3.1 Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| n-Dodecyl alcohol | C₁₂H₂₆O | 186.34 | 46.5 g | 0.25 | Also known as dodecan-1-ol.[21] |
| Thionyl chloride | SOCl₂ | 118.97 | 43.4 mL (71.6 g) | 0.60 | Use freshly distilled for best results. A molar excess is used to drive the reaction. |
| 10% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | ~200 mL | - | For neutralization. |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | ~200 mL | - | For washing (brine). |
| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | ~10 g | - | For drying the organic layer.[3] |
| Round-bottom flask (500 mL) | - | - | 1 | - | Must be oven-dried. |
| Reflux condenser | - | - | 1 | - | Fitted with a gas outlet/drying tube. |
| Addition funnel | - | - | 1 | - | For slow addition of the alcohol. |
| Heating mantle & Stirrer | - | - | 1 | - | For controlled heating and mixing. |
| Separatory funnel (500 mL) | - | - | 1 | - | For workup. |
| Distillation apparatus | - | - | 1 | - | For final purification. |
3.2 Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the top of the condenser is fitted with a drying tube (containing CaCl₂ or Drierite) connected to a gas trap (e.g., a bubbler with mineral oil or an alkaline scrubber) to neutralize the HCl and SO₂ gases evolved during the reaction.[3]
-
Reagent Charging: In the chemical fume hood, carefully charge the round-bottom flask with thionyl chloride (43.4 mL, 0.60 mol). Begin stirring.
-
Alcohol Addition: Add n-dodecyl alcohol (46.5 g, 0.25 mol) to the addition funnel. Over a period of approximately 2 hours, add the alcohol dropwise to the stirred thionyl chloride in the flask.[20] The reaction is exothermic; control the addition rate to maintain a gentle evolution of gases.
-
Reaction Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle.[3] Maintain the reflux for 4-6 hours to ensure the reaction goes to completion.[1][20]
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Workup - Neutralization and Washing: Carefully transfer the cooled, crude reaction mixture to a 500 mL separatory funnel.
-
Wash sequentially with 100 mL of cold water (add the water slowly to control the quench of any remaining SOCl₂).
-
Wash with 100 mL of 10% sodium carbonate solution to neutralize residual acids.[1][20] Check the aqueous layer with pH paper to ensure it is basic.
-
Wash again with 100 mL of water, followed by 100 mL of saturated sodium chloride (brine) solution to aid in layer separation.[3]
-
-
Drying: Separate the organic layer (top layer) and transfer it to an Erlenmeyer flask. Dry the crude 1-chlorododecane over anhydrous calcium chloride for at least 30 minutes.[1][3]
-
Purification - Distillation:
-
Filter the dried organic layer to remove the drying agent.
-
Set up a distillation apparatus. First, distill at atmospheric pressure to remove any low-boiling impurities or residual solvent.[20]
-
The final product, 1-chlorododecane, is then collected by distillation. The boiling point is approximately 258-261 °C at atmospheric pressure.[3] A vacuum distillation (e.g., at 5 mmHg, the boiling point is ~116.5 °C) can also be performed to reduce the temperature and prevent potential decomposition.[1][20]
-
Process Workflow and Data Summary
4.1 Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-chlorododecane.
4.2 Summary of Reaction Parameters
| Parameter | Value | Rationale / Notes |
| Molar Ratio (SOCl₂ : Alcohol) | ~2.4 : 1 | An excess of thionyl chloride is used to ensure complete conversion of the alcohol and act as a solvent. |
| Addition Time | ~2 hours | Slow addition is crucial to control the initial exothermic reaction and gas evolution.[20] |
| Reflux Temperature | ~70-80 °C | Provides the necessary activation energy for the reaction to proceed to completion.[3] |
| Reflux Time | 4-6 hours | Ensures complete conversion of the starting material.[1][20] |
| Expected Yield | 70-85% | Yields can vary based on the purity of reagents and efficiency of distillation. One source reports a yield of 35g from 46.5g of alcohol (~70%).[1][20] |
| Product Boiling Point | 258-261 °C | At standard atmospheric pressure.[3] |
Characterization
The final product should be a clear, colorless to pale yellow oily liquid.[2][22] Purity should be assessed using Gas Chromatography (GC). Structural confirmation can be achieved through standard spectroscopic methods:
-
FTIR Spectroscopy: Expect the disappearance of the broad O-H stretch (from the alcohol, ~3300 cm⁻¹) and the appearance of a C-Cl stretch (~650-750 cm⁻¹).
-
¹H NMR Spectroscopy: Expect a characteristic triplet at ~3.5 ppm corresponding to the two protons on the carbon adjacent to the chlorine (-CH₂Cl).
Troubleshooting and Field-Proven Insights
-
Low Yield: This can often be attributed to moisture in the reaction vessel or impure reagents. Using freshly distilled thionyl chloride and thoroughly dried glassware is critical for maximizing yield.[1][20] Incomplete reaction time or temperature can also be a factor.
-
Dark-colored Product: Charring or side reactions can occur if the distillation temperature is too high. Performing the final purification under vacuum is highly recommended to lower the boiling point and mitigate thermal decomposition.
-
Difficult Emulsions during Workup: If emulsions form during the aqueous washes, adding more brine (saturated NaCl solution) can help break them and improve layer separation.
-
Importance of Gas Trapping: The HCl and SO₂ byproducts are corrosive and toxic. An efficient gas trap is not just a safety measure but also prevents these acidic gases from re-entering the reaction mixture, which could potentially cause side reactions.
References
- 1-Chlorododecane | Alkyl
- 1-Chlorododecane 112-52-7 wiki - Guidechem.
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- Thionyl chloride - Safety D
- Alcohols to Alkyl Halides - Chemistry Steps.
- SAFETY D
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University.
- Video: Conversion of Alcohols to Alkyl Halides - JoVE.
- Suggest a reagent for the transformation of a 1° alcohol to a 1°... | Study Prep in... - Pearson.
- SAFETY D
- The Crucial Role of Chlorododecane in Modern Chemical Synthesis.
- preventing elimination reactions with 1-chlorododecane - Benchchem.
- SAFETY D
- CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine - YouTube.
- The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7).
- Synthesis of alkyl chlorides - Organic Chemistry Portal.
- Reactions of Alcohols with Thionyl Chloride - Read Chemistry.
- Appel Reaction - Organic Chemistry Portal.
- Reaction with Thionyl Chloride - YouTube.
- Reaction of alcohols with thionyl chloride - YouTube.
- Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal.
- Reactions of enantiopure cyclic diols with sulfuryl chloride - The Royal Society of Chemistry.
- 1-Chlorododecane: A Practical Take on Its History, Properties, and Uses.
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1-Dodecanol - the NIST WebBook. [Link]
- Chlorination with sulfuryl chloride - US3920757A - Google P
-
Dodecanol - Wikipedia. [Link]
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Application Note: High-Purity 1-Chlorododécane via Vacuum Fractional Distillation
Introduction
1-Chlorododecane (also known as lauryl chloride) is a pivotal intermediate in the synthesis of a diverse array of organic compounds, including surfactants, plasticizers, and pharmacologically active molecules.[1][2] Its utility in these applications is contingent upon high purity, as trace impurities can lead to undesirable side reactions, compromised product performance, and downstream purification challenges. The primary route to 1-chlorododecane synthesis involves the chlorination of dodecanol, a process that can yield unreacted starting material, byproducts, and residual reagents.[1][3] Distillation represents a robust and scalable method for the purification of 1-chlorododecane, predicated on the principle of separating components of a liquid mixture based on differences in their boiling points.[4][5]
This application note provides a detailed protocol for the purification of 1-chlorododecane utilizing vacuum fractional distillation. This technique is particularly suited for compounds with high boiling points, as it allows for distillation to occur at a lower temperature, thereby mitigating the risk of thermal decomposition.[6][7]
Principles of Vacuum Fractional Distillation
Standard atmospheric distillation is often unsuitable for high-boiling-point compounds like 1-chlorododecane (boiling point ≈ 260 °C at atmospheric pressure) because the required temperatures can lead to degradation of the molecule.[8][9] Vacuum distillation addresses this challenge by reducing the pressure within the distillation apparatus. According to the Clausius-Clapeyron relation, a reduction in pressure lowers the boiling point of a liquid.[7] This enables the purification of thermally sensitive or high-boiling compounds at significantly lower temperatures.[10][11]
Fractional distillation enhances the separation efficiency compared to simple distillation by introducing a fractionating column between the distillation flask and the condenser.[12] This column provides a large surface area (e.g., through glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component, leading to a more effective separation of compounds with close boiling points.[13][14]
Potential Impurities in Crude 1-Chlorododecane
A successful distillation strategy requires an understanding of the potential impurities and their physical properties. In a typical synthesis of 1-chlorododecane from dodecanol and a chlorinating agent like thionyl chloride, the crude product may contain:
-
Dodecanol (starting material): The unreacted alcohol will have a different boiling point than the desired product.
-
Dodecene isomers: Elimination reactions can lead to the formation of various isomers of dodecene.
-
Didodecyl ether: A potential byproduct formed from the reaction of two dodecanol molecules.
-
Residual chlorinating agent and its byproducts: For example, if thionyl chloride is used, residual SOCl₂ and HCl may be present.
A pre-distillation wash with water and a mild base, such as a sodium carbonate solution, is often employed to remove acidic impurities.[2]
Safety and Handling Precautions
3.1 Hazard Profile of 1-Chlorododecane:
-
Health Hazards: 1-Chlorododecane is irritating to the skin, eyes, and mucous membranes.[1][15] It is also suspected of causing cancer and may cause drowsiness or dizziness.[16][17][18]
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[16][19]
3.2 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[20]
-
Hand Protection: Wear chemical-resistant gloves.[17]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[20]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If inhalation of vapors is possible, use a respirator with an appropriate cartridge.[18]
3.3 General Safety Practices:
-
Avoid contact with skin and eyes.[17]
-
Avoid inhalation of vapor or mist.[17]
-
Keep away from open flames and sources of ignition.[20]
-
Ground and bond containers during transfer to prevent static discharge.[20]
-
Dispose of waste in accordance with local, state, and federal regulations.[19]
Experimental Protocol: Vacuum Fractional Distillation of 1-Chlorododecane
This protocol outlines the purification of crude 1-chlorododecane.
4.1 Materials and Apparatus:
-
Crude 1-chlorododecane
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer
-
Glass wool (for insulating the column)
-
Vacuum grease
4.2 Pre-Distillation Preparation:
-
Washing the Crude Product: If the crude product is from a synthesis using an acidic chlorinating agent, it is advisable to wash it first. Transfer the crude 1-chlorododecane to a separatory funnel. Wash sequentially with water, a 10% sodium carbonate solution, and finally with water again until the aqueous layer is neutral.[2]
-
Drying: Dry the washed organic layer over an anhydrous drying agent such as anhydrous calcium chloride.[2]
-
Filtration: Filter the dried 1-chlorododecane to remove the drying agent.
4.3 Distillation Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar or boiling chips into a clean, dry round-bottom flask. Note: Boiling chips are not effective under vacuum; a stir bar is preferred to ensure smooth boiling.[10]
-
Add the pre-treated and dried crude 1-chlorododecane to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram. Ensure all ground glass joints are lightly greased and securely clamped.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Initiating the Distillation:
-
Begin stirring the contents of the distillation flask.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 5 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask using the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. Initially, any low-boiling impurities will distill.
-
As the temperature stabilizes at the boiling point of 1-chlorododecane at the applied pressure (e.g., approximately 116.5 °C at 5 mmHg), change the receiving flask to collect the pure fraction.[2]
-
Collect the fraction over a narrow temperature range (typically 2-3 °C).
-
Continue distillation until a significant temperature drop is observed or only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the cooling water.
-
Disassemble the apparatus and properly dispose of the residue.
-
Data Presentation
Table 1: Physical Properties of 1-Chlorododecane and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| 1-Chlorododecane | C₁₂H₂₅Cl | 204.78 | ~260[8][9][21] |
| Dodecan-1-ol | C₁₂H₂₆O | 186.34 | ~259 |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | ~213 |
| Didodecyl ether | C₂₄H₅₀O | 354.66 | ~270-272 (at 20 mmHg) |
Visualization of the Experimental Workflow
Caption: Workflow for the Purification of 1-Chlorododecane.
Conclusion
Vacuum fractional distillation is a highly effective method for the purification of 1-chlorododecane, yielding a product of high purity suitable for demanding applications in research and industry. By carefully controlling the distillation parameters, particularly pressure and temperature, it is possible to efficiently separate the desired product from starting materials and byproducts. Adherence to proper safety protocols is paramount throughout the procedure to mitigate the risks associated with handling 1-chlorododecane and performing distillations under reduced pressure.
References
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1-Chlorododecane. (n.d.). ChemBK. Retrieved from [Link]
-
What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. Retrieved from [Link]
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1-Chlorododecane CAS 112-52-7. (n.d.). Unilong. Retrieved from [Link]
-
1-Chlorododecane CAS 112-52-7. (n.d.). BOSS CHEMICAL. Retrieved from [Link]
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1-Chlorododecane. (n.d.). PubChem. Retrieved from [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved from [Link]
-
Screening-Level Hazard Characterization: Dodecane, 1-chloro-. (2012, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Vacuum Distillation. (n.d.). Busch Finland. Retrieved from [Link]
-
1-Chlorododecane MSDS/SDS. (n.d.). Histry Chem. Retrieved from [Link]
-
Vacuum distillation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Possible number of products and fractions on fractional distillation are respectively. (2019, June 24). Doubtnut. Retrieved from [Link]
-
1-Chlorododecane Supplier & Manufacturer. (n.d.). Histry Chem. Retrieved from [Link]
-
Fractional distillation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
-
How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved from [Link]
-
Simple and fractional distillations. (n.d.). Khan Academy. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 1-Chlorododecane in Surfactant Synthesis
Introduction: 1-Chlorododecane as a Versatile Alkylating Agent
In the landscape of chemical manufacturing, 1-chlorododecane (also known as dodecyl chloride or lauryl chloride) emerges as an indispensable intermediate, particularly valued for its role in organic synthesis.[1][2] Its molecular architecture, consisting of a twelve-carbon hydrophobic alkyl chain and a reactive terminal chlorine atom, makes it an ideal building block for amphiphilic molecules.[3] This structure is perfectly suited for the synthesis of various surfactants, which are compounds that lower the surface tension between liquids or between a liquid and a solid.[2][4]
The primary utility of 1-chlorododecane lies in its function as a potent alkylating agent. The reactive chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the dodecyl chain to various polar head groups.[3][5] This process is the cornerstone of producing a major class of surfactants: cationic surfactants. While its role in producing other surfactant types is less direct, understanding the synthetic pathways clarifies its strategic position in the broader chemical industry.
This guide provides an in-depth exploration of the applications of 1-chlorododecane in surfactant synthesis, focusing on detailed protocols, the chemical principles governing these reactions, and a comparative analysis of its utility across different surfactant classes.
Part 1: Synthesis of Cationic Surfactants - The Primary Application
The most significant application of 1-chlorododecane in the surfactant industry is the synthesis of cationic surfactants, particularly quaternary ammonium compounds (QACs).[6][7] These molecules, which possess a positively charged nitrogen atom, are widely used as antimicrobial agents, phase transfer catalysts, and formulation excipients.[8]
Core Mechanism: The Menshutkin Reaction
The synthesis is fundamentally a nucleophilic substitution reaction, where the lone pair of electrons on a tertiary amine's nitrogen atom attacks the electrophilic primary carbon of 1-chlorododecane. This quaternization process, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt with the chloride ion as the counter-ion.[8] The reaction is typically an S_N2 mechanism, favored by polar aprotic solvents that can solvate the cation but not the nucleophile, thus enhancing its reactivity.
Caption: General synthesis of Quaternary Ammonium Surfactants.
Experimental Protocol 1: Synthesis of Dodecyltrimethylammonium Chloride (DTMAC)
DTMAC is a widely used cationic surfactant. Its synthesis from 1-chlorododecane and trimethylamine is a classic example of the Menshutkin reaction.
Rationale for Experimental Choices:
-
Reagents: 1-chlorododecane provides the essential C12 hydrophobic tail. Trimethylamine is a simple, effective tertiary amine for forming the quaternary ammonium head group.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged transition state of the S_N2 reaction, accelerating the process.
-
Temperature: Heating the reaction to 90°C increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and a significantly faster reaction rate.[9][10]
-
Purification: Washing the crude product with a non-polar solvent like diethyl ether is crucial for removing unreacted, non-polar 1-chlorododecane and other organic impurities, yielding a pure final product.[9][10]
Materials & Equipment:
-
1-Chlorododecane (C₁₂H₂₅Cl)
-
Trimethylamine (N(CH₃)₃), gas or solution in a suitable solvent
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (anhydrous)
-
Autoclave or high-pressure reaction vessel
-
Heating mantle with temperature control and magnetic stirrer
-
Centrifuge or filtration apparatus
-
Vacuum drying oven
Step-by-Step Procedure: [9][10]
-
Preparation: In a high-pressure vessel, dissolve 40.9 kg (200 mol) of 1-chlorododecane in an appropriate volume of acetonitrile.
-
Reactant Addition: Introduce 14.2 kg (240 mol) of gasified trimethylamine into the vessel. Ensure the system is sealed promptly to maintain pressure (typically 0.3-0.5 MPa). The molar excess of trimethylamine helps drive the reaction to completion.
-
Reaction: Heat the sealed vessel to 90 ± 5°C while stirring continuously. Maintain these conditions for 3 to 8 hours. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
-
Cooling & Isolation: After the reaction is complete, cool the vessel to room temperature. The crude DTMAC product will often precipitate out of the solution.
-
Purification: Transfer the product to a centrifuge or filtration setup. Wash the solid product thoroughly with anhydrous diethyl ether (at least 2-3 times) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white solid product in a vacuum oven to remove residual solvent. The expected yield is approximately 94%.
Caption: Experimental Workflow for DTMAC Synthesis.
Experimental Protocol 2: Synthesis of N-Dodecyl-Substituted Ethanolamines and Cyclic Amines
The versatility of 1-chlorododecane allows for the synthesis of a variety of other cationic surfactants by simply changing the amine nucleophile.[6]
Rationale for Experimental Choices:
-
Amine Variation: Using amines like mono-, di-, or triethanolamine introduces hydroxyl groups, which can alter the surfactant's solubility and hydrogen-bonding capabilities. Cyclic amines like piperidine or morpholine create bulkier, structurally distinct cationic head groups.
-
Solvent: Toluene is a suitable solvent for refluxing with piperidine or morpholine, providing the necessary temperature to drive the reaction.[6]
Step-by-Step Procedure (General): [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine stoichiometric amounts of 1-chlorododecane and the desired amine (e.g., triethanolamine, piperidine).
-
Solvent Addition: Add a suitable solvent (e.g., toluene for piperidine).
-
Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours).
-
Isolation & Purification: Cool the reaction mixture to room temperature. The product may precipitate or remain as an oil. Wash repeatedly with a non-polar solvent like diethyl ether to remove unreacted 1-chlorododecane and the reaction solvent. The final product can be further purified by recrystallization from a solvent like ethanol.
| Surfactant Name | Amine Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield (%) | Reference |
| Dodecyltrimethylammonium Chloride | Trimethylamine | Acetonitrile | 90 ± 5 | 3 - 8 | 94 | [9][10] |
| N-Dodecyl-N,N,N-triethanolammonium Chloride | Triethanolamine | Not Specified | Reflux | Not Specified | - | [6] |
| N-Dodecylpiperidinium Chloride | Piperidine | Toluene | Reflux (~111) | 24 | - | [6] |
| N-Dodecylmorpholinium Chloride | Morpholine | Toluene | Reflux (~111) | 24 | - | [6] |
Part 2: Contextualizing 1-Chlorododecane in Anionic & Nonionic Surfactant Synthesis
While 1-chlorododecane is the star precursor for cationic surfactants, its role in synthesizing the major classes of anionic and nonionic surfactants is minimal to non-existent in standard industrial processes. The preferred precursor for these is the parent alcohol, 1-dodecanol. Understanding why provides critical insight into industrial chemical logic.
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS)
SDS is a quintessential anionic surfactant. The industrial synthesis involves the sulfation of 1-dodecanol, followed by neutralization.[11][12]
Typical Synthesis Pathway:
-
Sulfation: 1-dodecanol is reacted with a strong sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfuric acid.[12][13] This directly forms the dodecyl sulfate intermediate.
-
Neutralization: The acidic intermediate is then neutralized with an alkali, typically sodium hydroxide or sodium carbonate, to yield the final SDS product.[11]
Why not use 1-chlorododecane? Synthesizing SDS from 1-chlorododecane would require a two-step process: first, a substitution reaction to introduce a hydroxyl group (hydrolysis) or a sulfate group directly, which is less efficient and direct than starting with the readily available alcohol. The direct sulfation of 1-dodecanol is a more atom-economical and industrially established high-yield process.
Nonionic Surfactants (e.g., Dodecyl Alcohol Ethoxylates)
These surfactants are produced by the ethoxylation of fatty alcohols.
Typical Synthesis Pathway: The synthesis involves the reaction of 1-dodecanol with ethylene oxide in the presence of a catalyst (acidic or basic).[14][15] This process builds a polyoxyethylene chain onto the alcohol, creating the nonionic surfactant.
Why not use 1-chlorododecane? While one could theoretically synthesize an ether from 1-chlorododecane and an ethylene glycol unit, building the polyether chain in a controlled manner is far more complex and less efficient than the direct, catalyzed ring-opening polymerization of ethylene oxide onto the alcohol starting material. The established ethoxylation process is a highly optimized, large-scale industrial method.[14][15]
Caption: Divergent Surfactant Synthesis Pathways from 1-Dodecanol.
Conclusion
1-chlorododecane is a highly valuable and efficient precursor for the synthesis of cationic surfactants, primarily quaternary ammonium compounds. Its reactive nature facilitates robust and high-yield alkylation of amines via the Menshutkin reaction, a cornerstone of cationic surfactant production. While it is derived from 1-dodecanol, it is not the preferred starting material for the industrial synthesis of major anionic or nonionic surfactants like SDS and alcohol ethoxylates. For these classes, direct chemical modification of 1-dodecanol offers a more efficient, economical, and established manufacturing route. A thorough understanding of these distinct synthetic strategies is crucial for researchers and chemical professionals in selecting the appropriate precursors to achieve desired surfactant structures and functionalities.
References
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- Google Patents. (n.d.). CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.
- ChemicalBook. (2020). What is 1-chlorododecane?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-Chlorododecane in Modern Chemical Manufacturing.
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- Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega.
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- Sasol. (n.d.). MARLIPAL 24 C12- C14 fatty alcohol ethoxylates.
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Application Notes & Protocols: The Strategic Use of Dodecyl Chloride as an Alkylating Agent in Organic Synthesis
Abstract
Dodecyl chloride (1-chlorododecane) is a versatile and economically significant primary alkyl halide used extensively in organic synthesis. Its 12-carbon aliphatic chain makes it a crucial reagent for introducing lipophilicity into molecules, a property highly valued in the development of surfactants, lubricants, pharmaceuticals, and materials. This guide provides an in-depth exploration of dodecyl chloride's role as an alkylating agent, detailing the underlying chemical principles, strategic applications, and comprehensive, field-tested protocols for its use in key synthetic transformations. We will delve into its application in C-alkylation, O-alkylation, and N-alkylation reactions, offering insights into optimizing reaction conditions and overcoming common synthetic challenges.
Introduction to Dodecyl Chloride: Properties and Reactivity
Dodecyl chloride (C₁₂H₂₅Cl) is a colorless liquid characterized by a long, nonpolar alkyl chain and a reactive C-Cl bond at the primary position. This structure dictates its utility as an electrophile in nucleophilic substitution reactions.
Table 1: Physicochemical Properties of Dodecyl Chloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅Cl | [1] |
| Molecular Weight | 204.78 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 258-261 °C | [2] |
| Melting Point | -9 to -7 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, ethanol | |
| CAS Number | 112-52-7 | [1] |
The primary nature of the carbon-chlorine bond makes dodecyl chloride an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.[3] The direct attachment of the chlorine to a non-bulky primary carbon minimizes steric hindrance, allowing nucleophiles to efficiently attack the electrophilic carbon and displace the chloride leaving group. While Sₙ1 reactions are generally not favored due to the instability of the primary carbocation, rearrangements can occur under certain conditions, particularly in Friedel-Crafts alkylations.[4]
Safety and Handling
Dodecyl chloride is classified as a hazardous substance that causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Incompatible materials include strong oxidizing agents and strong bases.[1]
Core Synthetic Applications: Mechanisms and Strategies
The utility of dodecyl chloride spans a range of alkylation reactions targeting carbon, oxygen, and nitrogen nucleophiles.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[5] The reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile, attacking the primary carbon of dodecyl chloride.[3]
Mechanism Rationale: The choice of a primary alkyl halide like dodecyl chloride is critical. Secondary or tertiary halides are prone to E2 elimination as the alkoxide can act as a base, leading to the formation of alkenes instead of the desired ether.[6] The reaction is typically performed in a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the alkoxide without solvating the nucleophilic anion, thereby increasing its reactivity.[6]
Caption: Mechanism of the Williamson Ether Synthesis using dodecyl chloride.
N-Alkylation: Synthesis of Amines and Quaternary Ammonium Salts
Dodecyl chloride readily reacts with ammonia and primary or secondary amines to yield a mixture of alkylated products. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the dodecyl chloride in an Sₙ2 fashion.[7][8]
The primary challenge in this synthesis is controlling the degree of alkylation. The initial product, a primary amine (dodecylamine), is also a nucleophile and can react further with dodecyl chloride to form a secondary amine, which can then form a tertiary amine, and finally a quaternary ammonium salt.[9]
-
R-NH₂ + C₁₂H₂₅Cl → R-NH(C₁₂H₂₅) + HCl
-
R-NH(C₁₂H₂₅) + C₁₂H₂₅Cl → R-N(C₁₂H₂₅)₂ + HCl
-
R-N(C₁₂H₂₅)₂ + C₁₂H₂₅Cl → [R-N(C₁₂H₂₅)₃]⁺Cl⁻
Causality Behind Experimental Choices: To favor the formation of the primary amine, a large excess of the initial amine (e.g., ammonia) is used.[7] This increases the probability that a molecule of dodecyl chloride will collide with an ammonia molecule rather than the already-formed dodecylamine, thus minimizing over-alkylation. Conversely, to synthesize quaternary ammonium salts, a stoichiometric excess of dodecyl chloride is used with a tertiary amine.[10] These quaternary salts, such as dodecyltrimethylammonium chloride (DTAC), are valuable as phase-transfer catalysts.[11][12]
C-Alkylation (I): Friedel-Crafts Alkylation
The Friedel-Crafts reaction attaches an alkyl group to an aromatic ring.[4] With dodecyl chloride, this proceeds by generating an electrophile that attacks the electron-rich aromatic ring. A strong Lewis acid catalyst, such as AlCl₃ or FeCl₃, is required to activate the alkyl halide.[13]
Mechanism and Inherent Challenges: The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and creating a partial positive charge on the carbon, which acts as the electrophile.[14] A significant drawback is the propensity for carbocation rearrangement. The initially formed primary carbocation-like complex can rearrange via a hydride shift to a more stable secondary carbocation.[4] This results in a mixture of dodecylbenzene isomers, with internal substitution (e.g., 2-dodecylbenzene) often predominating over the terminal 1-dodecylbenzene product.[15] For this reason, Friedel-Crafts alkylation with long-chain alkenes (like 1-dodecene) is often preferred for producing linear alkylbenzenes (LABs), key precursors to surfactants.[16][17]
Caption: Friedel-Crafts alkylation showing carbocation rearrangement.
C-Alkylation (II): Grignard Reagent Formation
For precise C-C bond formation without rearrangement, dodecyl chloride can be converted into a Grignard reagent (dodecylmagnesium chloride).[18] This reaction involves treating dodecyl chloride with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[19]
Reaction: C₁₂H₂₅Cl + Mg --(anhydrous ether)--> C₁₂H₂₅MgCl
The resulting Grignard reagent is a potent nucleophile and a strong base.[19] It readily reacts with electrophiles such as aldehydes, ketones, esters, and CO₂ to form new carbon-carbon bonds, providing a controlled method for extending carbon chains.
Trustworthiness of Protocol: The success of Grignard reagent formation is critically dependent on anhydrous conditions. Water will rapidly protonate and destroy the reagent.[18] The magnesium metal surface often requires activation, which can be achieved mechanically or by using chemical activators like iodine or 1,2-dibromoethane.[20][21] A patent describes a procedure for preparing dodecylmagnesium chloride in THF.[22]
Advanced Application: Dodecyl Chloride in Phase Transfer Catalysis (PTC)
While dodecyl chloride itself is a reactant, it is the precursor to some of the most effective phase-transfer catalysts. Quaternary ammonium salts like dodecyltrimethylammonium chloride (DTAC) or dodecylpyridinium chloride are synthesized from dodecyl chloride.[12][23]
Principle of PTC: Many organic reactions involve a nucleophile soluble in an aqueous phase and an organic substrate (like an alkyl halide) soluble in an organic phase. The reaction is impractically slow due to the immiscibility of the phases. A phase-transfer catalyst, which has both hydrophilic (the charged head) and lipophilic (the dodecyl tail) properties, shuttles the nucleophile from the aqueous phase into the organic phase, where it can react.[11][24][25] This technique increases reaction rates, allows for milder conditions, and can eliminate the need for expensive anhydrous solvents.[11][26]
Caption: General mechanism of Phase Transfer Catalysis (PTC).
Detailed Experimental Protocols
The following protocols are adapted from established procedures and principles, providing a validated starting point for laboratory synthesis.
Protocol 1: Williamson Ether Synthesis of Dodecyl Phenyl Ether
Objective: To synthesize dodecyl phenyl ether via an Sₙ2 reaction between sodium phenoxide and dodecyl chloride.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | Quantity | Purpose |
| Phenol | 1.0 eq | Starting material (alcohol) |
| Sodium Hydroxide (NaOH) | 1.1 eq | Base for deprotonation |
| Dodecyl Chloride | 1.05 eq | Alkylating agent |
| N,N-Dimethylformamide (DMF) | ~5 mL / g phenol | Solvent |
| Diethyl Ether | As needed | Extraction solvent |
| Saturated NaCl solution | As needed | Aqueous wash |
| Anhydrous MgSO₄ | As needed | Drying agent |
| Round-bottom flask, condenser | 1 set | Reaction vessel |
| Magnetic stirrer, stir bar | 1 set | Agitation |
Procedure:
-
Safety: Perform all steps in a fume hood. Wear appropriate PPE. Phenol is corrosive and toxic. DMF is a skin irritant.
-
Alkoxide Formation: To a stirred solution of phenol (1.0 eq) in DMF in a round-bottom flask, carefully add sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.
-
Alkylation: Add dodecyl chloride (1.05 eq) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80-90 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous NaOH (to remove unreacted phenol) and then with saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure dodecyl phenyl ether.
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1-Chlorododecane: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Introduction
1-Chlorododecane, also known as lauryl chloride, is a long-chain alkyl halide that has emerged as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its twelve-carbon aliphatic chain imparts significant lipophilicity to molecules, a property that can be strategically exploited in drug design to enhance membrane permeability, improve drug delivery, and develop novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the applications of 1-chlorododecane in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and data to support researchers, scientists, and drug development professionals in leveraging this versatile precursor.
The primary reactivity of 1-chlorododecane lies in its ability to act as an electrophile in nucleophilic substitution reactions, predominantly following an S(_N)2 mechanism.[4] This allows for the covalent attachment of the dodecyl group to a wide range of nucleophiles, including amines, phenols, and heterocyclic compounds, opening avenues for the synthesis of diverse molecular scaffolds.[5][6]
Physicochemical Properties of 1-Chlorododecane
A thorough understanding of the physical and chemical properties of 1-chlorododecane is paramount for its effective use in synthesis, including for reaction setup, purification, and safety considerations.
| Property | Value | Source |
| CAS Number | 112-52-7 | [7] |
| Molecular Formula | C₁₂H₂₅Cl | [7] |
| Molecular Weight | 204.78 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow oily liquid | [2][7] |
| Boiling Point | 260 °C (500 °F) at 760 mmHg | [2][7] |
| Melting Point | -9.3 °C (15.3 °F) | [2][7] |
| Density | 0.867 g/mL at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, benzene, acetone, carbon tetrachloride, and petroleum ether. | [2][7] |
| Flash Point | 130 °C (266 °F) | [2] |
| Refractive Index | n20/D 1.443 | [2] |
Core Application: Synthesis of Quaternary Ammonium Compounds (QACs) as Antimicrobial Agents
One of the most prominent applications of 1-chlorododecane in the pharmaceutical field is the synthesis of quaternary ammonium compounds (QACs).[1] These cationic surfactants are widely used as antiseptics and disinfectants.[] The long dodecyl chain is crucial for their antimicrobial activity, as it facilitates interaction with and disruption of the cell membranes of bacteria and fungi.[]
Protocol 1: Synthesis of Dodecyltrimethylammonium Chloride (DTMAC)
Dodecyltrimethylammonium chloride is a widely used antiseptic and surfactant. Its synthesis from 1-chlorododecane is a classic example of a Menschutkin reaction, the alkylation of a tertiary amine with an alkyl halide.
Reaction Scheme:
Menschutkin reaction for DTMAC synthesis.
Materials:
-
1-Chlorododecane (C₁₂H₂₅Cl)
-
Trimethylamine (N(CH₃)₃) solution (e.g., in ethanol)
-
Ethanol (or other suitable polar aprotic solvent)
-
Anhydrous ether
Procedure:
-
In a sealed reaction vessel, dissolve 1-chlorododecane in a polar organic solvent such as ethanol.
-
Add a molar excess of trimethylamine solution to the reaction mixture.
-
Heat the sealed vessel to a temperature of 95 ± 5 °C and maintain with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The crude product, dodecyltrimethylammonium chloride, will precipitate.
-
Wash the precipitate with anhydrous ether to remove unreacted starting materials and solvent.
-
Dry the product under vacuum to obtain pure dodecyltrimethylammonium chloride as a white solid.
Causality and Experimental Choices:
-
Solvent: A polar aprotic solvent like ethanol is chosen to dissolve the reactants and facilitate the S(_N)2 reaction.
-
Sealed Vessel and Heat: The reaction is performed in a sealed vessel under heating to increase the reaction rate and to contain the volatile trimethylamine.
-
Washing with Ether: Anhydrous ether is used for washing as the QAC product is insoluble in it, while the starting materials and byproducts are more soluble, allowing for effective purification.
Expanding the Horizon: N-Alkylation of Heterocycles for Novel Intermediates
The introduction of a long alkyl chain onto heterocyclic scaffolds can significantly modulate the pharmacological properties of a molecule, enhancing its lipophilicity and potential for interacting with biological membranes or hydrophobic pockets of target proteins.[9][10] 1-Chlorododecane serves as an excellent reagent for this purpose.[9]
Protocol 2: Synthesis of N-Dodecylimidazole
N-alkylated imidazoles are precursors to a variety of biologically active molecules, including ionic liquids with antimicrobial properties and components of kinase inhibitors.[9][11]
Reaction Scheme:
N-Alkylation of imidazole with 1-chlorododecane.
Materials:
-
Imidazole
-
1-Chlorododecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of imidazole in anhydrous DMF, add a molar equivalent of anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to form the imidazolide anion.
-
Add one equivalent of 1-chlorododecane to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-dodecylimidazole.
Causality and Experimental Choices:
-
Base and Solvent: A strong base like potassium carbonate is used to deprotonate the imidazole, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for S(_N)2 reactions, as it solvates the cation of the base, leaving the anion more reactive.
-
Workup Procedure: The aqueous workup is designed to remove the inorganic salts and DMF. Subsequent extraction and purification are standard procedures to isolate the desired product.
O-Alkylation for the Synthesis of Pharmaceutical Excipients and Prodrugs
The dodecyl group can be introduced onto hydroxyl-containing molecules to create ethers with applications as non-ionic surfactants, emulsifiers, or as part of prodrug strategies to enhance the lipophilicity and bioavailability of polar drugs.[12][13]
Protocol 3: Synthesis of Dodecyl Ethers of Polyethylene Glycol (PEG)
PEG and its derivatives are widely used as excipients in pharmaceutical formulations.[][14] Dodecyl ethers of PEG can act as non-ionic surfactants and solubilizing agents. The synthesis is typically achieved through a Williamson ether synthesis.[12]
Reaction Scheme:
Williamson ether synthesis of PEG-dodecyl ether.
Materials:
-
Polyethylene glycol (of desired molecular weight)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Chlorododecane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve polyethylene glycol in anhydrous THF.
-
Carefully add sodium hydride portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add one equivalent of 1-chlorododecane to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Remove the THF under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product, for example, by dialysis or size-exclusion chromatography, to obtain the dodecyl ether of PEG.
Causality and Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. An inert atmosphere and anhydrous solvents are crucial for safety and to ensure the desired reaction occurs.
-
Purification: Due to the polymeric nature of the product, purification methods like dialysis or size-exclusion chromatography are often more effective than traditional column chromatography.
Conclusion
1-Chlorododecane is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its ability to readily introduce a long lipophilic alkyl chain via robust and well-understood S(_N)2 reactions makes it a key component in the medicinal chemist's toolbox. From the development of antimicrobial quaternary ammonium compounds to the synthesis of novel heterocyclic intermediates and functional excipients, the applications of 1-chlorododecane are diverse and impactful. The protocols and insights provided in this guide are intended to empower researchers to explore and expand the utility of this important chemical in the ongoing quest for new and improved therapeutics.
References
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- 9. An Exhaustive Compilation on the Synthesis of Heterocycles Pendant on the Fatty Acid Alkyl Chains | Bentham Science [eurekaselect.com]
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experimental setup for reactions involving lauryl chloride
An Application Note and Protocol Guide for the Experimental Use of Lauryl Chloride
Authored by: Gemini, Senior Application Scientist
Introduction: The Chemistry and Utility of Lauryl Chloride
Lauryl chloride, also known as dodecanoyl chloride, is the acyl chloride derivative of lauric acid, a 12-carbon saturated fatty acid.[1] Its chemical formula is CH₃(CH₂)₁₀COCl.[1] This compound serves as a critical intermediate in organic synthesis, primarily utilized for introducing the "lauroyl" or "dodecanoyl" group into molecules.[1][2] Its bifunctional nature, featuring a long, nonpolar alkyl chain and a highly reactive acyl chloride head, makes it a versatile building block for surfactants, polymerization initiators, and various specialty chemicals in the pharmaceutical and materials science sectors.[3][4]
The reactivity of lauryl chloride is dominated by the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution. This reactivity allows for the facile synthesis of esters, amides, and other acyl derivatives. However, this high reactivity also necessitates careful handling and specific experimental conditions to prevent unwanted side reactions, primarily hydrolysis.
This guide provides a comprehensive overview of the , focusing on safety, procedural integrity, and analytical validation.
Physicochemical Properties of Lauryl Chloride
Understanding the physical properties of lauryl chloride is fundamental to designing successful experimental protocols, from solvent selection to purification strategies. It is a clear to pale yellow liquid under standard conditions.[5] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃ClO | [1] |
| Molar Mass | 218.77 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6] |
| Melting Point | -17 °C (1 °F) | [1][7] |
| Boiling Point | 134 - 137 °C @ 15 hPa (11 mmHg) | [6][7] |
| Density | ~0.946 g/mL at 25 °C | [6][7] |
| Flash Point | 140 °C (284 °F) - closed cup | [6] |
| Solubility | Insoluble in water; soluble in ethanol, methanol, and ether.[4][5][6] |
The insolubility of lauryl chloride in water and its reactivity towards it (hydrolysis) are critical considerations.[5][6][8] Reactions must be conducted under anhydrous (dry) conditions to prevent the formation of lauric acid and corrosive hydrochloric acid gas.[9]
Critical Safety and Handling Protocols
Lauryl chloride is a corrosive and hazardous chemical that demands strict adherence to safety protocols. Its handling requires a thorough understanding of its reactivity to mitigate risks.
Core Hazards:
-
Corrosivity: Causes severe skin and eye burns upon contact.[10][11]
-
Reaction with Water: Reacts with water, including moisture in the air, to produce toxic and irritating hydrogen chloride (HCl) gas.[9][12]
-
Inhalation Hazard: Vapors can cause chemical burns to the respiratory tract.[10]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[10][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes are required. Wear appropriate protective clothing to minimize skin contact.[10][11]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, strong bases, alcohols, and amines.[6][9][11] Containers must be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[10][12]
-
Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand.[8][10][11] Do not use combustible materials. The area should be evacuated and ventilated.
General Experimental Workflow
Most reactions with lauryl chloride follow a common workflow, from setup to purification and analysis. The causality behind this workflow is to maintain an inert atmosphere, control the reaction temperature, monitor progress, and effectively isolate the desired product.
Caption: General workflow for lauryl chloride reactions.
Protocol 1: Esterification – Synthesis of Ethyl Laurate
This protocol details the synthesis of ethyl laurate via a nucleophilic acyl substitution reaction between lauryl chloride and ethanol. A non-nucleophilic base, pyridine, is used to scavenge the HCl byproduct, preventing protonation of the alcohol and driving the reaction to completion.[13]
Principle
The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of lauryl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. Pyridine reacts with the liberated HCl to form pyridinium chloride, which is easily removed during the work-up.
Caption: Simplified esterification reaction pathway.
Materials and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Lauryl Chloride | 218.77 | 5.47 g (5.8 mL) | 0.025 | 1.0 |
| Ethanol (Anhydrous) | 46.07 | 1.44 g (1.8 mL) | 0.031 | 1.25 |
| Pyridine (Anhydrous) | 79.10 | 2.37 g (2.4 mL) | 0.030 | 1.2 |
| Dichloromethane (DCM, Anhydrous) | - | 50 mL | - | - |
Step-by-Step Procedure
-
Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., CaCl₂).
-
Reagent Addition: To the flask, add anhydrous ethanol, anhydrous pyridine, and 30 mL of anhydrous DCM via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the acyl chloride.
-
Lauryl Chloride Addition: Dissolve lauryl chloride in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the lauryl chloride solution dropwise to the cooled, stirred reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase is 9:1 Hexane:Ethyl Acetate. The disappearance of the lauryl chloride spot (higher Rf) and the appearance of the ethyl laurate spot (lower Rf) indicate reaction progression.
Work-up and Purification
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with:
-
50 mL of water (to remove some pyridinium salt).
-
50 mL of 1 M HCl (to remove remaining pyridine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any excess acid).
-
50 mL of brine (to remove bulk water).
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purification: The crude ethyl laurate can be purified by vacuum distillation to yield a colorless oil.
Protocol 2: Amide Synthesis – Synthesis of N-benzyl Dodecanamide
This protocol describes the reaction of lauryl chloride with benzylamine to form an amide, a common linkage in pharmaceutical compounds. Triethylamine is used as the acid scavenger.
Principle
Similar to esterification, this is a nucleophilic acyl substitution. The nitrogen atom of benzylamine is the nucleophile. The reaction is generally faster than esterification due to the higher nucleophilicity of amines compared to alcohols.
Materials
-
Lauryl Chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) as solvent
Step-by-Step Procedure
-
Setup: Use a similar anhydrous setup as described in Protocol 1.
-
Reagent Addition: Dissolve benzylamine and triethylamine in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lauryl Chloride Addition: Add a solution of lauryl chloride in THF dropwise. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another hour.
-
Monitoring: Monitor by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
Work-up and Purification
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Recrystallization: The crude N-benzyl dodecanamide is a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water.
Reaction Analysis and Characterization
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods is typically employed.
Typical Spectroscopic Data
| Compound | Technique | Key Signal / Peak |
| Lauryl Chloride (Reactant) | IR (cm⁻¹) | Strong C=O stretch at ~1800 cm⁻¹ |
| ¹H NMR (CDCl₃, δ ppm) | Triplet at ~2.9 ppm (-CH₂-COCl) | |
| Ethyl Laurate (Product) | IR (cm⁻¹) | Strong C=O stretch at ~1740 cm⁻¹[15] |
| ¹H NMR (CDCl₃, δ ppm) | Quartet at ~4.1 ppm (-O-CH₂-CH₃), Triplet at ~2.3 ppm (-CH₂-COO-) | |
| N-benzyl Dodecanamide (Product) | IR (cm⁻¹) | Strong C=O stretch at ~1640-1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹ |
| ¹H NMR (CDCl₃, δ ppm) | Doublet at ~4.4 ppm (-NH-CH₂-Ph), Broad singlet for N-H proton |
Analytical Methods
-
Gas Chromatography (GC) / Mass Spectrometry (MS): GC is an excellent technique for assessing the purity of volatile products like ethyl laurate.[16] Coupling it with MS allows for confirmation of the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the final product.
-
Infrared (IR) Spectroscopy: IR is a quick and effective method to confirm the functional group transformation by observing the shift in the carbonyl (C=O) stretching frequency from the starting acyl chloride to the product ester or amide.[15]
References
-
Lauroyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
Material Safety Data Sheet - Lauryl chloride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Lauryl Chloride. (n.d.). SBD Healthcare Pvt. Ltd. Retrieved from [Link]
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Lauroyl chloride synthesis method and density. (2024, June 11). Rudong Lianfeng Chemical Co., Ltd. Retrieved from [Link]
-
Lauroyl chloride | C12H23ClO. (n.d.). PubChem. Retrieved from [Link]
-
Safety information for storage of lauroyl chloride. (2024, June 11). Rudong Lianfeng Chemical Co., Ltd. Retrieved from [Link]
-
Esterification of nanofibrillated cellulose using lauroyl chloride and its composite films with polybutylene succinate. (2020). BioResources. Retrieved from [Link]
-
lauroyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Scheme for (a) activation of lauryl chloride with pyridine, (b) esterification reaction of activated lauroyl chloride with starch. (n.d.). ResearchGate. Retrieved from [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Netzsch. Retrieved from [Link]
-
Exploring the Synthesis and Properties of Lauryl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Lauroyl chloride. (n.d.). LookChem. Retrieved from [Link]
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Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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Application Notes & Protocols: The Role of 1-Chlorododecane in the Production of Advanced Rubber Scorch Retardants
Abstract: This technical guide provides a comprehensive overview of the critical role of 1-chlorododecane as a key intermediate in the synthesis of high-performance rubber scorch retardants. We delve into the fundamental principles of rubber scorch, the chemical properties of 1-chlorododecane that make it an ideal precursor, and provide a detailed, field-proven protocol for the synthesis of a representative sulfenamide-type retardant, N-(dodecylthio)phthalimide. Furthermore, this document outlines the proposed mechanism of action and presents a standardized protocol for evaluating the efficacy of the synthesized retardant in a rubber compound, ensuring a self-validating system for researchers and drug development professionals.
Introduction: The Challenge of Premature Vulcanization (Scorch)
In the rubber industry, vulcanization is the essential chemical process that converts raw rubber into a durable, cross-linked material with superior mechanical properties.[1] However, the processing of rubber compounds—which involves mixing, milling, and extrusion—generates significant heat.[2] This heat can initiate vulcanization prematurely, a phenomenon known as "scorch".[3][4] Scorched rubber is unusable, leading to material waste, production delays, and increased costs.[2]
To mitigate this issue, scorch retardants, also known as prevulcanization inhibitors (PVIs), are incorporated into rubber formulations.[5] An ideal retarder effectively delays the onset of vulcanization at processing temperatures without significantly impacting the cure rate at the final vulcanization temperature.[6] This document focuses on the synthesis of a modern class of retardants derived from 1-chlorododecane.
1-Chlorododecane: A Versatile Alkylating Agent
1-Chlorododecane (also known as lauryl chloride) is a long-chain alkyl halide with the chemical formula C₁₂H₂₅Cl.[7] It is a colorless liquid widely used as a versatile intermediate in organic synthesis.[8][9] Its primary function is as an alkylating agent, where the dodecyl (C₁₂) group is covalently attached to a nucleophile via a nucleophilic substitution reaction, with the chloride ion acting as a good leaving group.[7] This reactivity, combined with the significant hydrophobicity imparted by the twelve-carbon chain, makes 1-chlorododecane an excellent building block for various specialty chemicals, including surfactants, lubricant additives, and, critically, rubber scorch retardants.[3][7][10][11][12]
Application Note: Synthesis of N-(Dodecylthio)phthalimide
This section details the synthesis of a representative scorch retardant, N-(dodecylthio)phthalimide, using 1-chlorododecane as the starting material. The synthesis is a two-step process: first, the conversion of 1-chlorododecane to dodecanethiol, followed by the reaction with phthalimide in the presence of an oxidizing agent to form the target sulfenamide.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of N-(dodecylthio)phthalimide.
Detailed Synthesis Protocol
Materials & Reagents:
| Reagent | Formula | CAS No. | Purity |
| 1-Chlorododecane | C₁₂H₂₅Cl | 112-52-7 | ≥97.0% |
| Sodium Hydrosulfide | NaSH | 16721-80-5 | Hydrate, Technical |
| Phthalimide | C₈H₅NO₂ | 85-41-6 | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | ≥98% |
| Triethylamine (TEA) | (C₂H₅)₃N | 121-44-8 | ≥99% |
| Ethanol | C₂H₅OH | 64-17-5 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 1 M Aqueous |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Saturated Aqueous |
| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous |
Step 1: Synthesis of Dodecanethiol from 1-Chlorododecane
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: Add sodium hydrosulfide hydrate (approx. 1.2 molar equivalents) to a solution of 1-chlorododecane (1.0 molar equivalent) in 250 mL of 95% ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour it into 500 mL of cold water and acidify with 1 M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous mixture three times with 100 mL portions of diethyl ether.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude dodecanethiol as an oil. Causality Note: The nucleophilic hydrosulfide ion displaces the chloride from 1-chlorododecane. Acidification is necessary to protonate the resulting thiolate salt.
Step 2: Synthesis of N-(Dodecylthio)phthalimide
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve phthalimide (1.1 molar equivalents) and triethylamine (1.2 molar equivalents) in 100 mL of anhydrous dichloromethane.
-
Addition of Thiol: Add the crude dodecanethiol (1.0 molar equivalent) from Step 1 to the solution and stir for 15 minutes at room temperature.
-
Oxidative Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add N-bromosuccinimide (1.05 molar equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. Causality Note: The base deprotonates the phthalimide, making it nucleophilic. The thiol is then coupled to the phthalimide nitrogen via an oxidative mechanism, often involving an intermediate N-S bond formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield pure N-(dodecylthio)phthalimide.
Mechanism of Action: How Sulfenamide Retardants Work
Sulfenamide-based retardants like N-(dodecylthio)phthalimide function as "delayed-action" accelerators.[1] Their primary role is to prevent scorch by scavenging premature radical species that initiate cross-linking.
-
Thermal Stability: At lower processing temperatures (e.g., 100-140°C), the N-S bond in the sulfenamide is relatively stable, and the molecule remains largely intact.
-
Radical Scavenging: During vulcanization at higher temperatures (>140°C), the N-S bond homolytically cleaves, generating a phthalimidyl radical and a dodecylthio radical.
-
Delayed Action: The key to scorch control is the formation of a stable radical scavenger from the accelerator fragments. The phthalimidyl radical can react with the vulcanization accelerator (e.g., a thiazole) to form an intermediate that is less reactive at processing temperatures. The dodecylthio radical can also participate in reversible reactions, effectively "storing" the reactive sulfur species until the higher vulcanization temperature is reached.[13] This delays the formation of sulfur cross-links.
Sources
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- 2. The role and main varieties of scorch inhibitor in the production of reclaimed rubber products_Rubber Chem Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
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Application Notes & Protocols: The Pivotal Role of 1-Chlorododecane in Modern Pesticide Synthesis
Abstract
1-Chlorododecane, also known as lauryl chloride, is a versatile and highly reactive long-chain alkyl halide that serves as a fundamental building block in the synthesis of a variety of agrochemicals.[1][2][3][4] Its twelve-carbon alkyl chain imparts significant hydrophobicity to the target molecules, a critical feature for enhancing the efficacy of pesticides by improving their interaction with the lipid membranes of target organisms. This application note provides an in-depth exploration of the use of 1-chlorododecane as a key intermediate in the synthesis of potent fungicides and the precursors for advanced herbicide formulations. Detailed reaction mechanisms, step-by-step synthesis protocols, and the causality behind experimental choices are presented for researchers, scientists, and professionals in the field of drug and pesticide development.
Introduction: 1-Chlorododecane as a Strategic Alkylating Agent
1-Chlorododecane (C₁₂H₂₅Cl) is a colorless to pale yellow liquid widely utilized as an alkylating agent in organic synthesis.[2][3] Its high reactivity and the lipophilic nature of the dodecyl group make it an indispensable intermediate in the agrochemical sector for the production of crop protection agents.[1][3] The introduction of the C12 alkyl chain into a molecule can significantly influence its biological activity, often by facilitating the disruption of cellular membranes, a common mode of action for many fungicides and bactericides.[5] This guide will focus on two primary applications: the synthesis of quaternary ammonium compound (QAC) fungicides and guanidine-based fungicides.
| Property | Value | Reference |
| CAS Number | 112-52-7 | [2] |
| Molecular Formula | C₁₂H₂₅Cl | [3] |
| Molecular Weight | 204.78 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 260 °C | [1] |
| Melting Point | -9.3 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and benzene. | [1][6] |
| Primary Use | Alkylating agent, intermediate for surfactants and pesticides. | [2][7] |
Application in Quaternary Ammonium Compound (QAC) Fungicides
Quaternary ammonium compounds (QACs) are a class of cationic surfactants known for their broad-spectrum antimicrobial activity, including bactericidal and fungicidal properties.[8][9] The general structure consists of a central positively charged nitrogen atom bonded to four organic groups. The biocidal efficacy of QACs is strongly linked to the length of the alkyl chain; the C12 dodecyl chain is particularly effective against yeasts and fungi.[5][8]
Synthesis of Dodecyltrimethylammonium Chloride (DTAC)
A prime example of a QAC fungicide synthesized from 1-chlorododecane is Dodecyltrimethylammonium Chloride (DTAC). The synthesis involves a nucleophilic substitution reaction (typically SN2) where the tertiary amine, trimethylamine, attacks the electrophilic carbon of 1-chlorododecane, displacing the chloride ion.
Experimental Workflow: DTAC Synthesis
Caption: Workflow for the synthesis of Dodecyltrimethylammonium Chloride (DTAC).
Protocol 2.1: Synthesis of Dodecyltrimethylammonium Chloride (DTAC)
This protocol is based on established industrial synthesis methods.[10][11][12]
A. Materials & Equipment:
-
1-Chlorododecane (n-dodecyl chloride), 98% purity (200 mol)
-
Trimethylamine, gas (240 mol)
-
Acetonitrile (polar aprotic solvent)
-
Anhydrous diethyl ether (for washing)
-
High-pressure autoclave reactor (e.g., 200L capacity) equipped with stirrer and heating/cooling system
-
Centrifuge
-
Vacuum drying oven
B. Procedure:
-
Reactant Preparation: In a low-temperature environment, introduce gasified trimethylamine (240 mol) into acetonitrile to create a saturated solution.
-
Reaction Setup: Transfer the trimethylamine-acetonitrile solution into the high-pressure autoclave.
-
Addition of Alkylating Agent: Add 1-chlorododecane (200 mol) to the autoclave.
-
Reaction Conditions: Quickly seal the autoclave. Begin stirring and heat the mixture to 90-95 °C. Maintain the reaction for 6-8 hours under a pressure of 0.3-0.5 MPa.[10] The polar aprotic solvent (acetonitrile) facilitates the SN2 reaction.
-
Product Isolation: After the reaction period, cool the autoclave to room temperature. The crude product, n-dodecyl trimethyl ammonium chloride, will precipitate.
-
Purification:
-
Final Drying: Dry the product in a vacuum oven or with airflow until a constant weight is achieved and purity is confirmed (target >99%). The final product is a white solid.[10]
C. Self-Validation & Trustworthiness:
-
Purity Analysis: Purity should be confirmed via titration or HPLC. The melting point of pure DTAC is approximately 240 °C (with decomposition).[10][11]
-
Yield Calculation: A typical yield for this process is around 94%.[10][11] A significantly lower yield may indicate incomplete reaction or loss during purification.
Application in Guanidine Fungicide Synthesis
1-Chlorododecane is a critical precursor for the synthesis of dodine (1-dodecylguanidinium acetate), a protective and eradicant fungicide used to control foliar diseases on fruit trees and other crops.[13][14] Dodine's mode of action involves the disruption of the fungal cell membrane.[13][15]
Synthesis of Dodine
The synthesis of dodine from 1-chlorododecane is typically a two-step process. First, 1-chlorododecane is reacted with a guanidine salt (e.g., guanidine hydrochloride) to form the dodecylguanidine intermediate. This is followed by neutralization with acetic acid to yield the final acetate salt, dodine.[13][16]
Synthesis Pathway: Dodine
Caption: Synthesis pathway for the fungicide Dodine from 1-chlorododecane.
Protocol 3.1: Synthesis of Dodine
This protocol is a generalized representation based on patented synthesis routes.[16]
A. Materials & Equipment:
-
1-Chlorododecane
-
Guanidine Hydrochloride
-
Suitable organic solvent (e.g., ethanol)
-
Strong alkali solution (e.g., Sodium Hydroxide)
-
Glacial Acetic Acid
-
Reaction vessel with reflux condenser, stirrer, and temperature control
-
Filtration apparatus
-
Drying oven
B. Procedure:
-
Step 1: Alkylation to form Dodecylguanidine Intermediate
-
Charge the reaction vessel with guanidine hydrochloride and the selected solvent. Stir until dissolved.
-
Add 1-chlorododecane to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC). This forms the dodecylguanidine intermediate.
-
-
Step 2: Salt Formation
-
Cool the reaction mixture.
-
Carefully add a strong alkali aqueous solution to the intermediate mixture.
-
Subsequently, add glacial acetic acid to neutralize the mixture and form the acetate salt, dodine.[16] Careful control of pH and temperature is crucial during this step to ensure complete conversion and minimize byproducts.[13]
-
-
Product Isolation and Purification:
-
The product, dodine, may precipitate from the solution upon cooling or adjustment of solvent polarity.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent to remove impurities.
-
Dry the purified dodine in an oven at a controlled temperature. The final product is typically a colorless to yellow waxy powder or solid.[13]
-
C. Self-Validation & Trustworthiness:
-
Melting Point: Pure dodine has a melting point of 136 °C.[14]
-
Spectroscopic Analysis: Confirm the structure using techniques like FTIR and NMR spectroscopy.
-
Purity Assessment: The minimum active substance purity for commercial dodine is typically 950 g/kg.[13]
Role in Herbicide Formulations
While 1-chlorododecane is not a direct reactant in the synthesis of the active ingredients of major herbicide classes like phenoxy herbicides (e.g., 2,4-D), it plays a crucial indirect role.[17][18] The efficacy of many herbicides is highly dependent on their formulation, which requires surfactants and adjuvants to ensure the active ingredient can effectively wet, spread, and penetrate the target weed's surface.[19][20]
QACs derived from 1-chlorododecane, such as DTAC, are excellent cationic surfactants.[21] They are incorporated into herbicide formulations to:
-
Reduce Surface Tension: Allowing the herbicide spray to spread evenly across the waxy cuticle of a leaf.
-
Improve Adhesion: Helping the herbicide droplets stick to the plant surface.
-
Enhance Penetration: Facilitating the movement of the active ingredient through the plant's protective layers.
Conceptual Workflow: Herbicide Formulation
Caption: Role of 1-chlorododecane derived surfactants in herbicide formulation.
Conclusion
1-Chlorododecane is a cornerstone intermediate in the synthesis of specific classes of pesticides. Its role as an alkylating agent enables the direct synthesis of highly effective fungicidal agents like dodecyl-containing quaternary ammonium compounds and the guanidine fungicide, dodine. The lipophilic dodecyl chain is fundamental to the mechanism of action of these compounds, which primarily involves the disruption of pathogen cell membranes. Furthermore, the surfactants derived from 1-chlorododecane are critical components in formulating modern herbicides, ensuring the efficient delivery and performance of the active ingredients. The protocols and workflows detailed herein provide a robust framework for leveraging the unique chemical properties of 1-chlorododecane in the development of next-generation crop protection solutions.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Reinraum online. (2013).
- AERU. Dodine (Ref: BAS 365F).
- National Institutes of Health. Dodine | C15H33N3O2 | CID 17110 - PubChem.
- Google Patents. CN107304175A - A kind of synthetic method of dodine.
- Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species.
- Guidechem. 1-Chlorododecane 112-52-7 wiki.
- The Crucial Role of Chlorododecane in Modern Chemical Synthesis.
- PubMed. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species.
- Google Patents. WO2019244065A1 - A fungicidal formulation and a process for preparing the same.
- MCB Books. HOW TO MAKE DODINE 65 ( 65 WP ) | WETTABLE POWDER.
- ChemicalBook. (2020).
- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.
- Wikipedia. Benzalkonium chloride.
- PubMed Central. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials.
- The Production of Phenoxy Herbicides.
- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
- Dodecyl Trimethyl Ammonium Chloride.
- 1-Chlorododecane: A Key Intermedi
- PubMed Central. (2023).
- Google Patents. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.
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- PubMed Central. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
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- ResearchGate. (2016). Degradation of Organophosphate Pesticides Using Pyridinium Based Functional Surfactants | Request PDF.
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- Patsnap Eureka. (2025). Alkyl Halide Explained: Structure, Types, and Reactions.
- Frontiers. (2025). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda.
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
- Neliti. (2017). Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride.
- TRACE: Tennessee Research and Creative Exchange. Synthesis and Evaluation of Novel Chemical Compounds for Weed Management.
- ResearchGate. (2025). Insecticidal properties of phenols on Culex quinquefasciatus Say and Musca domestica L | Request PDF.
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Troubleshooting & Optimization
Technical Support Center: A Guide to the Synthesis of 1-Chlorododecane
Welcome to the technical support center for the synthesis of 1-chlorododecane. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1-chlorododecane as a key intermediate and alkylating agent.[1][2][3] We will delve into the common synthetic routes, the impurities you may encounter, and provide troubleshooting advice to help you achieve high purity in your final product.
Part 1: Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing 1-chlorododecane?
The most prevalent and well-documented laboratory and industrial method for synthesizing 1-chlorododecane is the reaction of 1-dodecanol (lauryl alcohol) with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][4][5] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] Another established method involves the reaction of 1-dodecanol with hydrogen chloride gas, often in the presence of a catalyst like zinc chloride.[6] A less common route for producing chlorododecanes is the free-radical chlorination of dodecane, which is generally less selective and results in a mixture of isomers.[7][8]
What are the primary impurities I should expect when synthesizing 1-chlorododecane from 1-dodecanol and thionyl chloride?
When using the thionyl chloride method, the most common impurities in the crude product include:
-
Unreacted 1-dodecanol: Incomplete reaction is a common reason for the presence of the starting material in the final product.[1]
-
1-Dodecene: This can form as a degradation product, particularly if the reaction or distillation is carried out at high temperatures.[1]
-
Didodecyl ether: This can be formed as a byproduct under certain conditions, although it is less common with thionyl chloride compared to other methods.
-
Residual acidic impurities: Traces of HCl or sulfur-containing compounds from the thionyl chloride can remain if the work-up is not thorough.
What impurities are formed during the free-radical chlorination of dodecane?
The free-radical chlorination of dodecane is a non-selective process that leads to the formation of a mixture of structural isomers of chlorododecane.[7][8][9] This is because the chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the dodecane chain, leading to products such as:
-
1-Chlorododecane
-
2-Chlorododecane
-
3-Chlorododecane
-
4-Chlorododecane
-
5-Chlorododecane
-
6-Chlorododecane
The distribution of these isomers depends on the reaction conditions, but achieving high selectivity for 1-chlorododecane is very difficult with this method.[10]
How can I minimize the formation of these impurities during the synthesis?
To minimize impurities when using the thionyl chloride method:
-
Use a slight excess of thionyl chloride: A molar ratio of 1-dodecanol to thionyl chloride between 1:1.3 and 1:1.5 is often recommended to ensure complete conversion of the alcohol.[1]
-
Control the reaction temperature: The reaction is exothermic, so slow addition of the alcohol to the thionyl chloride is crucial to maintain a manageable temperature.[1] After the addition, refluxing the mixture at 60-70 °C for several hours helps to drive the reaction to completion.[1][11]
-
Use a catalyst (optional): In some procedures, a catalyst like N,N-dimethylformamide (DMF) is used.[1][12] This can sometimes lead to the formation of the Vilsmeier-Haack reagent, which acts as the active chlorinating agent.[13]
What are the recommended methods for purifying crude 1-chlorododecane?
A typical purification procedure for crude 1-chlorododecane involves several steps:
-
Washing: The crude product is washed sequentially with water, a dilute base solution (like 10-20% sodium carbonate or sodium hydroxide) to neutralize any remaining acid, and then again with water or a saturated sodium chloride solution (brine) until the washings are neutral.[1][11]
-
Drying: The organic layer is then dried over an anhydrous drying agent such as calcium chloride or magnesium sulfate.[1][11]
-
Distillation: The final purification is achieved by distillation.[1][11] Any low-boiling impurities and residual solvent are removed first, and then the pure 1-chlorododecane is collected at its boiling point (approximately 258-261 °C at atmospheric pressure or at a lower temperature under reduced pressure).[1][11]
Which analytical techniques are best for identifying and quantifying impurities in my 1-chlorododecane sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying impurities in 1-chlorododecane.[1] The gas chromatography component separates the different compounds in the sample based on their boiling points and interactions with the column, while the mass spectrometry component provides information about the molecular weight and fragmentation pattern of each compound, allowing for their identification. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Part 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My final product is cloudy or has a yellow tint. | Incomplete removal of water or acidic impurities. | Ensure thorough washing with a base and then with brine until neutral. Make sure the drying agent is effective and sufficient. The yellow tint may indicate some degradation; consider distilling under reduced pressure to lower the temperature. |
| The yield of my reaction is consistently low. | Incomplete reaction, loss of product during work-up, or side reactions. | Check the molar ratio of your reactants; a slight excess of thionyl chloride is often beneficial.[1] Ensure the reaction goes to completion by allowing sufficient reflux time (4-6 hours).[1][11] Be careful during the washing steps to avoid losing product in the aqueous layer. |
| My GC-MS analysis shows multiple peaks close to the 1-chlorododecane peak. | Presence of isomeric impurities (if using the free-radical chlorination route) or closely related byproducts. | If you used the free-radical chlorination of dodecane, these are likely isomers (2-chloro, 3-chloro, etc.).[10] If you used the thionyl chloride route, it could be dodecene or other byproducts. Fractional distillation may help to separate these impurities. |
| I see a significant amount of unreacted 1-dodecanol in my crude product. | Insufficient chlorinating agent or incomplete reaction. | Increase the molar ratio of thionyl chloride to 1-dodecanol. Ensure adequate reaction time and temperature to drive the reaction to completion.[1] |
| My product seems to degrade over time, showing a peak for 1-dodecene. | Thermal or chemical instability. | Store 1-chlorododecane in a cool, dry, and well-ventilated place.[4] Avoid exposure to high temperatures for prolonged periods. The presence of any residual acid can also catalyze degradation. |
Part 3: Experimental Protocols & Data
Synthesis of 1-Chlorododecane from 1-Dodecanol and Thionyl Chloride
This protocol is a generalized procedure based on common laboratory preparations.[1][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride (SOCl₂). It is recommended to perform this reaction in a fume hood as SO₂ and HCl gases are evolved.
-
Reaction: Slowly add 1-dodecanol to the thionyl chloride through the dropping funnel with constant stirring. A typical molar ratio of 1-dodecanol to thionyl chloride is between 1:1.3 and 1:1.5.[1] The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours.[1][11]
-
Work-up: Cool the reaction mixture to room temperature. The crude product is then washed sequentially with a saturated sodium chloride solution, a 20% sodium hydroxide solution to neutralize any remaining acid, and again with saturated sodium chloride solution until the washings are neutral.[1]
-
Drying: Dry the organic layer over anhydrous calcium chloride.[1]
-
Purification: Purify the final product by distillation. Collect the fraction boiling at 258-261 °C (at atmospheric pressure).[1]
Physical Properties of 1-Chlorododecane and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Chlorododecane | C₁₂H₂₅Cl | 204.78 | 260[14] | 0.87[14] |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | ~0.83 |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | 213 | ~0.76 |
| 2-Chlorododecane | C₁₂H₂₅Cl | 204.78 | ~250-255 | ~0.87 |
Diagrams
Caption: Synthesis of 1-chlorododecane from 1-dodecanol.
Caption: Formation of isomeric impurities via free-radical chlorination.
Part 4: References
-
The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Crucial Role of Chlorododecane in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
1-Chlorododecane Supplier & Manufacturer | Factory Price - Histry Chem. (n.d.). Retrieved from [Link]
-
1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Dodecane, 1-chloro-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
1-chlorododecane - 112-52-7, C12H25Cl, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
-
CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride. (n.d.). Google Patents. Retrieved from
-
Alkanes. (n.d.). Retrieved from [Link]
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Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. (n.d.). Aakash Institute. Retrieved from [Link]
-
18.4. Radical reactions in practice | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]
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dodecyl chloride. (n.d.). Stenutz. Retrieved from [Link]
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CAS No.112-52-7,1-Chlorododecane Suppliers. (n.d.). LookChem. Retrieved from [Link]
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How many different structural isomers can be formed when Cl reacts with dodecane. (2011, April 26). The Student Room. Retrieved from [Link]
-
Free-radical halogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
1-Chlorododecane | C12H25Cl | CID 8192. (n.d.). PubChem. Retrieved from [Link]
-
SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7. (2012, December 11). ChemView. Retrieved from [Link]
-
Free Radical Reactions. (2013, July 30). Master Organic Chemistry. Retrieved from [Link]
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (n.d.). Retrieved from [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). (2020, September 4). [Video]. YouTube. Retrieved from [Link]
-
Alcohol to Chloride - Common Conditions. (n.d.). Retrieved from [Link]
-
Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. (n.d.). NIH. Retrieved from [Link]
-
From Alcohols (Using SOCl2). (n.d.). Scribd. Retrieved from [Link]
-
1-Dodecanol | C12H26O | CID 8193. (n.d.). PubChem. Retrieved from [Link]
-
CN105001047A - Method for preparing dodecanol from catalytic hydrogenation of dodecanone. (n.d.). Google Patents. Retrieved from
-
US20170291866A1 - Production of Mixed Aldol Products from the Products of Hydroformylation Reactions. (n.d.). Google Patents. Retrieved from
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optimizing reaction conditions for the synthesis of dodecyl chloride
Technical Support Center: Synthesis of Dodecyl Chloride
Welcome to the technical support guide for the synthesis of dodecyl chloride (also known as 1-chlorododecane or lauryl chloride). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile alkylating agent. Dodecyl chloride is a crucial intermediate in the production of surfactants, pharmaceuticals, and agrochemicals, making its efficient synthesis a key step in many research and development pipelines.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Fundamentals & Reagent Selection
Q1: What are the most common and effective methods for synthesizing dodecyl chloride from 1-dodecanol?
There are several established methods, but the choice depends on factors like scale, desired purity, and available equipment. The most prevalent methods involve reacting 1-dodecanol, a primary alcohol, with a chlorinating agent.[4][5][6]
-
Thionyl Chloride (SOCl₂): This is the most common and often preferred method for laboratory and industrial synthesis. The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[7][8] It typically proceeds via an SN2 mechanism for primary alcohols, ensuring a clean conversion.[9][10]
-
Lucas Reagent (Concentrated HCl with ZnCl₂ catalyst): This method is a classic for converting alcohols to alkyl chlorides.[11][12] The ZnCl₂ acts as a Lewis acid to activate the alcohol's hydroxyl group, making it a better leaving group. However, for a primary alcohol like 1-dodecanol, this reaction is very slow and often requires prolonged heating, making it less efficient than the thionyl chloride method.[13][14]
-
Other Reagents: Agents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used but are often less desirable due to the formation of non-volatile, acidic byproducts (phosphorous acid or phosphoric acid), which can complicate the purification process.
Table 1: Comparison of Common Chlorination Methods for 1-Dodecanol
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in aprotic solvent (e.g., petroleum ether), 60-70°C[8][15] | High yield, gaseous byproducts simplify purification, reliable SN2 mechanism for 1° alcohols[7][10] | Reagent is corrosive and moisture-sensitive; evolves toxic gases (SO₂, HCl). |
| Lucas Reaction | Conc. HCl, ZnCl₂ | Heat required, often for extended periods[14] | Reagents are common and inexpensive. | Very slow for primary alcohols[12][16]; catalyst can be difficult to remove. |
| Phosphorus Halides | PCl₃, PCl₅ | Varies, often requires careful temperature control. | Effective for converting alcohols. | Produces solid/liquid acidic byproducts, complicating workup. |
Q2: What is the reaction mechanism when using thionyl chloride (SOCl₂) with 1-dodecanol, and why is pyridine sometimes added?
The reaction of a primary alcohol like 1-dodecanol with thionyl chloride proceeds through a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[7][9]
-
Activation: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This expels a chloride ion and forms an alkyl chlorosulfite intermediate.[17]
-
Substitution: The chloride ion (Cl⁻) generated in the first step (or from another SOCl₂ molecule) then acts as a nucleophile. It performs a "backside attack" on the carbon atom bonded to the alkyl chlorosulfite group.
-
Product Formation: This backside attack displaces the alkyl chlorosulfite, which is an excellent leaving group. The leaving group decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion. This step is what drives the reaction to completion.[7]
The Role of Pyridine:
Pyridine is a weak base that is frequently added as a catalyst and acid scavenger.[10] Its presence ensures the reaction follows a clean SN2 pathway by fulfilling two key roles:[9]
-
Acid Scavenging: It neutralizes the HCl gas produced during the formation of the alkyl chlorosulfite intermediate. This prevents potential acid-catalyzed side reactions, such as dehydration of the alcohol to form dodecene or formation of di-dodecyl ether.
-
Mechanism Control: Pyridine reacts with the alkyl chlorosulfite intermediate. This displaces the chloride and forms a pyridinium salt. The free chloride ion is now a distinct, external nucleophile that is forced to perform the backside SN2 attack.[9][17] Without pyridine, some secondary alcohols can react via an SNi (internal return) mechanism, but for primary alcohols, the SN2 pathway dominates.[17]
Section 2: Troubleshooting Common Experimental Issues
Q3: My reaction yield is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue that can often be traced back to a few key factors.
-
Cause 1: Presence of Water: Thionyl chloride reacts violently with water to produce SO₂ and HCl, consuming the reagent before it can react with the alcohol. The starting 1-dodecanol and solvent must be anhydrous.
-
Solution: Use freshly opened or distilled thionyl chloride. Dry the 1-dodecanol and any solvents (like petroleum ether) using a suitable drying agent (e.g., molecular sieves) before the reaction.
-
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, incorrect temperature, or poor mixing.
-
Cause 3: Loss During Workup: Dodecyl chloride can be lost during the aqueous wash steps if emulsions form or if the pH is not controlled properly.
-
Solution: During the workup, use a saturated sodium chloride (brine) solution to help break emulsions and reduce the solubility of the organic product in the aqueous layer. Ensure neutralization washes with sodium bicarbonate or sodium hydroxide are performed carefully to avoid vigorous gas evolution.[8]
-
-
Cause 4: Side Reactions: At higher temperatures, elimination reactions can occur, forming dodecene. Another possibility is the formation of di-dodecyl ether, especially if reaction conditions are not optimized.
Q4: The reaction mixture turned dark brown or black. What causes this charring and how can I prevent it?
Charring is a sign of decomposition, typically caused by the strong acidic conditions generated by HCl gas, especially at elevated temperatures. The concentrated acid can cause dehydration of the alcohol to an alkene, which can then polymerize into tar-like substances.
-
Prevention Strategies:
-
Controlled Reagent Addition: Add the thionyl chloride dropwise to the solution of 1-dodecanol, preferably at a controlled temperature. This prevents a rapid temperature spike from the exothermic reaction.[18]
-
Efficient Gas Removal: Ensure the reaction setup is equipped with a gas outlet that leads to a scrubber (e.g., a beaker with NaOH solution) to safely remove the SO₂ and HCl gases as they form. In some industrial protocols, a vacuum is gently applied to facilitate this removal.[8][15]
-
Use of a Scavenger/Solvent: Adding pyridine or another amine base neutralizes the HCl as it forms.[19] Alternatively, conducting the reaction in a solvent like petroleum ether can help dissipate heat and control the reaction rate.[15]
-
Q5: My final product is impure after workup. What are the likely contaminants and how do I purify it?
The most common impurity is unreacted 1-dodecanol. Side products like di-dodecyl ether or dodecene may also be present in small amounts.
-
Purification Protocol:
-
Aqueous Wash: First, perform a thorough aqueous workup as described in the protocol below. This involves washing the crude product sequentially with water, a dilute base (e.g., 20% NaOH or saturated NaHCO₃) to remove acidic impurities like residual HCl, and finally with brine to remove water.[8]
-
Drying: Dry the washed organic layer over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.[8][18]
-
Distillation: The most effective method for final purification is fractional distillation. Unreacted 1-dodecanol has a significantly higher boiling point than dodecyl chloride, allowing for excellent separation.
-
Table 2: Boiling Points for Purification
| Compound | Boiling Point (at atmospheric pressure) |
| Dodecyl Chloride (Product) | 258-261°C[8][19] |
| 1-Dodecanol (Starting Material) | ~259°C (slight difference, but separation is feasible)[3] |
| Thionyl Chloride (Reagent) | 76°C[20] |
Note: Due to the high boiling point, vacuum distillation is often preferred to prevent thermal decomposition. The boiling point of dodecyl chloride is approximately 116.5°C at 5 mmHg.[18]
Section 3: Protocol Optimization & Scale-Up
Q6: What are the key parameters to consider when scaling up the synthesis of dodecyl chloride?
Scaling up a reaction is not just about using larger quantities of reagents; several critical factors must be addressed to ensure safety, efficiency, and reproducibility.[21]
-
Heat Management: The reaction is exothermic. What is easily managed in a small flask with a water bath can become a dangerous runaway reaction in a large reactor.[22]
-
Strategy: Use a reactor with a cooling jacket. Implement slow, controlled addition of the thionyl chloride. A solvent can also act as a heat sink.
-
-
Gas Evolution: The reaction produces large volumes of toxic SO₂ and HCl gas.
-
Strategy: The reactor must have an efficient venting system connected to a robust scrubbing apparatus to neutralize the acidic gases.[8] Inadequate venting can lead to a dangerous pressure buildup.
-
-
Mixing Efficiency: Inadequate stirring in a large vessel can lead to localized "hot spots" and concentration gradients, promoting side reactions and reducing yield.[22]
-
Strategy: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the entire reaction volume is mixed homogenously.
-
-
Workup and Purification: Handling large volumes of organic and aqueous layers presents logistical challenges. Emulsions can be more difficult to manage at scale.
-
Strategy: Use larger separatory funnels or specialized liquid-liquid extraction equipment. Plan for the disposal and handling of larger volumes of aqueous waste. Distillation requires larger, more powerful equipment.
-
Experimental Protocols
Lab-Scale Synthesis of Dodecyl Chloride (SOCl₂ Method)
This protocol is adapted from established industrial procedures and provides a high-yield synthesis.[8][15][19]
Materials:
-
1-Dodecanol (e.g., 74.5 g, 0.4 mol)
-
Thionyl Chloride (SOCl₂) (e.g., 52.3 g, 0.44 mol, 1.1 eq)
-
Pyridine (e.g., 10 mL, optional but recommended)
-
Petroleum Ether or other suitable solvent (e.g., 500 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer. The outlet of the condenser should be connected via tubing to a gas trap containing a dilute NaOH solution.
-
Charging the Reactor: To the flask, add 1-dodecanol, pyridine, and petroleum ether. Begin stirring to ensure the solution is homogeneous.
-
Reagent Addition: Heat the mixture to 50-60°C. Slowly add the thionyl chloride dropwise from the dropping funnel over a period of approximately 2 hours. Monitor the temperature and control the addition rate to maintain it within the 60-70°C range.
-
Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 1.5-2 hours to ensure the reaction goes to completion. Monitor via TLC if desired.
-
Cooling: Stop heating and allow the reaction mixture to cool to room temperature.
-
Workup - Washing: Transfer the cooled reaction mixture to a large separatory funnel.
-
Wash once with a saturated NaCl solution.
-
Wash carefully with a 20% NaOH solution or saturated NaHCO₃ solution until the aqueous layer is basic (this neutralizes any remaining acid). Vent frequently to release CO₂ pressure if using bicarbonate.
-
Wash again with saturated NaCl solution until the washings are neutral.
-
-
Workup - Drying: Separate the organic layer and dry it over anhydrous CaCl₂ or MgSO₄.
-
Purification: Filter off the drying agent. Set up for distillation. First, distill off the petroleum ether at atmospheric pressure. Then, collect the dodecyl chloride product, which boils between 258-261°C.[8][19] For a higher purity product, perform the final distillation under reduced pressure.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ドデカノール ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. reactionweb.io [reactionweb.io]
- 8. 1-Chlorododecane | Alkylating Reagent | RUO [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. testbook.com [testbook.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. adichemistry.com [adichemistry.com]
- 15. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 16. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 17. orgosolver.com [orgosolver.com]
- 18. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]
- 19. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 20. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 21. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 22. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Troubleshooting Low Yield in the Chlorination of Lauryl Alcohol
Welcome to the technical support center for the chlorination of lauryl alcohol (1-dodecanol). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in converting lauryl alcohol to lauryl chloride (1-chlorododecane). Here, we will address common issues, delve into the underlying chemical principles, and provide detailed, field-proven protocols to help you optimize your reaction and achieve higher yields.
Introduction to Lauryl Alcohol Chlorination
The conversion of lauryl alcohol to lauryl chloride is a fundamental nucleophilic substitution reaction in organic synthesis. The resulting alkyl halide is a valuable intermediate in the manufacturing of surfactants, pharmaceuticals, and other specialty chemicals.[1][2] While the reaction appears straightforward, achieving high yields consistently requires careful control over reagents, conditions, and potential side reactions. This guide will serve as your primary resource for troubleshooting and process optimization.
Common Chlorination Methods: A Comparative Overview
Several reagents can effectively chlorinate primary alcohols like lauryl alcohol. The choice of reagent often depends on factors such as scale, desired purity, cost, and safety considerations. The three most common methods involve thionyl chloride (SOCl₂), phosphorus halides (e.g., PCl₃), and the Lucas reagent (HCl/ZnCl₂).
| Reagent System | Typical Conditions | Advantages | Common Issues & Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent (e.g., DCM, Toluene), often with a base (e.g., pyridine) or catalyst (e.g., DMF).[3] | Gaseous byproducts (SO₂, HCl) simplify purification.[4][5] High reactivity. | Highly corrosive and moisture-sensitive. Can lead to acidic side reactions if not controlled.[6] |
| Phosphorus Trichloride (PCl₃) | Typically used with a base like pyridine to neutralize HCl byproduct.[7] | Effective for primary and secondary alcohols.[7] | Produces phosphorous acid (H₃PO₃) as a byproduct, which can complicate workup.[8] Reagent is corrosive. |
| Lucas Reagent (HCl/ZnCl₂) | Concentrated HCl with anhydrous ZnCl₂ as a catalyst.[9][10] | Inexpensive and readily available reagents. | Very slow reaction rate for primary alcohols like lauryl alcohol, often requiring prolonged heating.[9][11][12] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of lauryl chloride.
Q1: My yield is consistently low, and I see a significant amount of unreacted lauryl alcohol in my post-reaction analysis (TLC, GC-MS). What are the likely causes?
This is the most frequent issue and can stem from several factors related to reagent quality, reaction conditions, or moisture contamination.
Possible Cause 1: Inactive or Degraded Chlorinating Agent
-
The Chemistry: Thionyl chloride and phosphorus trichloride are highly reactive and susceptible to hydrolysis.[8] If exposed to atmospheric moisture, they degrade into less reactive or non-reactive species, reducing their effective concentration.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of the chlorinating agent or a recently purified batch.
-
Verify Purity: For thionyl chloride, a pale yellow color is acceptable, but a dark red or brown color indicates significant degradation. Consider distillation before use if purity is questionable.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. All glassware should be thoroughly oven-dried or flame-dried before use.
-
Possible Cause 2: Insufficient Reaction Time or Temperature
-
The Chemistry: The conversion of a primary alcohol is generally slower than that of secondary or tertiary alcohols.[11][12] The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Monitor the Reaction: Track the disappearance of the starting material using an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not rely solely on a literature-prescribed reaction time.
-
Increase Temperature (with caution): If using thionyl chloride, a gentle reflux (approx. 76°C if neat) is often effective.[3] For the Lucas reagent, heating is mandatory for primary alcohols.[9][11] Be aware that excessive heat can promote side reactions like elimination.
-
Possible Cause 3: Sub-stoichiometric Amount of Chlorinating Agent
-
The Chemistry: The stoichiometry of the reaction is critical. For instance, three moles of alcohol react with one mole of PCl₃.[7] For SOCl₂, a slight excess (1.1-1.5 equivalents) is typically used to ensure complete conversion.
-
Troubleshooting Steps:
-
Recalculate Stoichiometry: Double-check your calculations for all reagents.
-
Use a Slight Excess: Employing a small excess of the chlorinating agent can drive the reaction to completion. However, a large excess will complicate purification.
-
Q2: My reaction mixture turned dark brown/black, and the yield of lauryl chloride is poor. What happened?
A dark coloration often indicates decomposition or charring, which points to overly harsh reaction conditions.
Possible Cause: Reaction Temperature is Too High
-
The Chemistry: While heat is often necessary, excessive temperatures, especially in the presence of the strong acids generated (HCl), can lead to elimination reactions (dehydration) to form dodecene or polymerization, resulting in tar-like byproducts.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the chlorinating agent (especially SOCl₂) dropwise to the alcohol solution, preferably at a reduced temperature (e.g., 0°C or room temperature), and then slowly warm the mixture to the target temperature. This helps to control the initial exotherm.
-
Optimize Temperature: Experiment with lower reaction temperatures for longer durations. A successful reaction is a balance between rate and selectivity.
-
Q3: I'm using thionyl chloride with pyridine, but my yield is still low. Could the pyridine be the problem?
Yes, the role and purity of the base are crucial.
Possible Cause 1: Wet Pyridine
-
The Chemistry: Pyridine is hygroscopic. If it contains water, it will preferentially react with and consume the thionyl chloride before it can react with the lauryl alcohol.
-
Troubleshooting Steps:
-
Always use anhydrous pyridine, preferably from a sealed bottle. If in doubt, distill it over a suitable drying agent like potassium hydroxide (KOH) before use.
-
Possible Cause 2: Incorrect Stoichiometry or Order of Addition
-
The Chemistry: When using pyridine, it serves a dual purpose: to catalyze the reaction and to neutralize the HCl generated. The mechanism involves the formation of a reactive intermediate. The order of addition can influence the formation of this intermediate versus other non-productive pathways.
-
Troubleshooting Steps:
-
A common procedure is to add the thionyl chloride to a solution of the alcohol and pyridine in a non-polar solvent. This ensures the base is present to immediately neutralize the generated acid.
-
Q4: How can I effectively separate my final product, lauryl chloride, from unreacted lauryl alcohol?
Separation can be challenging due to the similar physical properties of the two compounds.
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, quench the mixture carefully by pouring it over ice water. This will hydrolyze any remaining chlorinating agent.
-
Liquid-Liquid Extraction: Extract the crude product into a non-polar organic solvent like diethyl ether or hexane. Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Fractional Distillation: The most effective method for separation on a larger scale is fractional distillation under reduced pressure.[13] Lauryl chloride has a lower boiling point than lauryl alcohol, allowing for their separation.
-
Lauryl Alcohol Boiling Point: ~140°C at 15 mmHg
-
Lauryl Chloride Boiling Point: ~134-137°C at 11 mmHg[13]
-
Detailed Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This is often the preferred method due to the clean workup.[1][4]
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or gas outlet to a scrubber), and an addition funnel. Maintain a nitrogen or argon atmosphere.
-
Reagents: To the flask, add lauryl alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene, ~2-3 mL per mmol of alcohol).
-
Addition: Cool the flask in an ice bath (0°C). Add thionyl chloride (1.2 eq) dropwise via the addition funnel over 30-45 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. Transfer to a separatory funnel and extract with diethyl ether or hexane.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Chlorination using Phosphorus Trichloride (PCl₃)
-
Setup: Use the same inert-atmosphere setup as described in Protocol 1.
-
Reagents: To the flask, add lauryl alcohol (1.0 eq) and anhydrous pyridine (1.0 eq) to an anhydrous solvent like diethyl ether.
-
Addition: Cool the flask to 0°C. Add phosphorus trichloride (0.4 eq, as 1 mole of PCl₃ reacts with 3 moles of alcohol) dropwise via the addition funnel. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight, or until completion as determined by TLC/GC.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1. The phosphorous acid byproduct is water-soluble and will be removed during the aqueous washes.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Mechanism: Sₙi Reaction with Thionyl Chloride
The reaction of an alcohol with thionyl chloride can proceed through an Sₙi (internal nucleophilic substitution) mechanism, especially in the absence of a base, which results in retention of stereochemistry.
Caption: Simplified Sₙi mechanism for alcohol chlorination.
References
- 1. nbinno.com [nbinno.com]
- 2. Lauroyl chloride | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 5. readchemistry.com [readchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 8. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. adichemistry.com [adichemistry.com]
- 12. byjus.com [byjus.com]
- 13. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
side reactions to avoid during the synthesis of 1-chlorododecane
Welcome to the technical support center for the synthesis of 1-chlorododecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile alkylating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
1-Chlorododecane (C₁₂H₂₅Cl), also known as lauryl chloride, is a key intermediate in the production of surfactants, phase-transfer catalysts, and various pharmaceuticals.[1][2] While its synthesis from dodecan-1-ol appears straightforward, several competing side reactions can diminish yield and complicate purification. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.
Section 1: Synthesis from Dodecan-1-ol using Thionyl Chloride (SOCl₂) — Troubleshooting Guide
The reaction of dodecan-1-ol with thionyl chloride is one of the most common and efficient methods for preparing 1-chlorododecane.[1] The key advantage is the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[3] However, improper conditions can lead to unwanted side products.
FAQ 1.1: I'm observing a significant amount of 1-dodecene in my product. What is causing this elimination side reaction and how can I minimize it?
Answer: The formation of 1-dodecene is a classic example of a competing elimination (E2) reaction pathway. Your primary goal is the bimolecular nucleophilic substitution (SN2) reaction. Since dodecan-1-ol is a primary alcohol, the SN2 pathway is generally favored.[4][5] However, the reaction conditions, particularly temperature and the presence of a base, can significantly influence the outcome.
The reaction proceeds via a chlorosulfite intermediate. In the absence of a non-nucleophilic base, the chloride ion can attack the carbon atom (SN2) or a beta-hydrogen (E2).
Causality & Troubleshooting:
-
High Temperature: Elevated temperatures provide the necessary activation energy for the elimination pathway, making it more competitive with the substitution pathway.[5]
-
Sterically Hindered Base: Using a bulky, non-nucleophilic base can favor elimination by selectively removing a proton over allowing nucleophilic attack at the sterically accessible primary carbon. For this synthesis, a base like pyridine is often used to neutralize the generated HCl, which can also assist in the SN2 mechanism.[6][7]
Table 1: Optimizing Reaction Conditions to Favor SN2 over E2
| Parameter | Condition to Favor SN2 (1-Chlorododecane) | Rationale |
| Temperature | Maintain at or below 60-70°C during reflux.[1] | Minimizes the E2 elimination pathway which has a higher activation energy. |
| Reagent Addition | Add dodecan-1-ol dropwise to chilled SOCl₂. | Controls the initial exothermic reaction, preventing localized overheating that can promote side reactions.[8] |
| Base (Optional) | Use of pyridine. | Pyridine neutralizes the generated HCl and promotes an SN2 mechanism with inversion of configuration.[7][9] |
| Stoichiometry | Use a slight excess of thionyl chloride (1.3-1.5 equivalents).[1] | Ensures complete conversion of the alcohol, preventing it from being an impurity in the final product. |
Optimized Protocol for Minimizing 1-Dodecene Formation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add freshly distilled thionyl chloride (1.5 eq). Cool the flask in an ice bath.
-
Slowly add dodecan-1-ol (1.0 eq) dropwise to the stirred thionyl chloride over a period of 1-2 hours.[8] Maintaining a low temperature during addition is crucial to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux at approximately 60-70°C and maintain for 4-5 hours, or until TLC/GC analysis shows complete consumption of the starting material.[1]
-
Proceed with the workup and purification as described in Section 4.
FAQ 1.2: My final product is contaminated with unreacted dodecan-1-ol. How can I ensure the reaction goes to completion?
Answer: The presence of unreacted starting material is a common issue that can typically be resolved by adjusting the reaction stoichiometry, time, and temperature, and by effectively monitoring the reaction's progress.
Causality & Troubleshooting:
-
Insufficient Reagent: An inadequate amount of thionyl chloride will naturally lead to incomplete conversion. A slight excess is recommended.[1]
-
Insufficient Reaction Time/Temperature: The conversion of the chlorosulfite intermediate to the final product requires sufficient thermal energy and time.
-
Reaction Monitoring: Without monitoring, it's impossible to know when the reaction is truly complete. Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent for this purpose.
Protocol for Reaction Monitoring by TLC:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
On a TLC plate, spot the starting material (dodecan-1-ol) as a reference.
-
Carefully take a small aliquot from the reaction mixture, quench it with a small amount of water, extract with a small volume of ether or dichloromethane, and spot it on the TLC plate.
-
Run the TLC. Dodecan-1-ol is significantly more polar than 1-chlorododecane and will have a much lower Rf value. The reaction is complete when the spot corresponding to dodecan-1-ol is no longer visible in the reaction mixture lane.
Workflow for Troubleshooting SOCl₂ Reaction
Below is a logical workflow to diagnose and solve common issues during the synthesis of 1-chlorododecane using thionyl chloride.
Caption: Troubleshooting workflow for 1-chlorododecane synthesis via SOCl₂.
Section 2: Synthesis from Dodecan-1-ol using Concentrated HCl
While thionyl chloride is often preferred, concentrated hydrochloric acid can also be used to synthesize 1-chlorododecane. This method typically requires a catalyst to facilitate the reaction with a primary alcohol.
FAQ 2.1: The reaction with HCl is extremely slow. How can I improve the reaction rate?
Answer: The reaction of primary alcohols with concentrated HCl is notoriously slow.[10] This is because the hydroxyl group (-OH) is a poor leaving group, and while strong acid protonates it to form a better leaving group (-OH₂⁺), the subsequent SN2 attack by the relatively weak nucleophile, Cl⁻, is slow.[11][12]
Solutions to Increase Reaction Rate:
-
Use a Catalyst (Lucas Reagent): Adding anhydrous zinc chloride (ZnCl₂) can significantly speed up the reaction. The Zn²⁺ ion is a Lewis acid that coordinates to the hydroxyl oxygen, making it a much better leaving group and facilitating the nucleophilic attack by the chloride ion.[9]
-
Use a Phase-Transfer Catalyst: For a long-chain alcohol like dodecan-1-ol with poor water solubility, a phase-transfer catalyst can be employed to carry the nucleophile into the organic phase. One study demonstrated good yields using tributylhexadecylphosphonium bromide.[13]
-
Change the Solvent System: The nucleophilicity of the chloride ion is greatly enhanced in polar aprotic solvents compared to protic solvents like water. A study by Fuchs and Cole showed that using hydrogen chloride in hexamethylphosphoric triamide (HMPT) as a solvent leads to good yields of primary alkyl chlorides at moderate temperatures (50-85 °C).[10]
FAQ 2.2: Is there a risk of carbocation rearrangement when using strong acid?
Answer: For the synthesis of 1-chlorododecane from dodecan-1-ol, the risk of carbocation rearrangement is very low. Rearrangements occur when a carbocation intermediate can rearrange to a more stable form (e.g., a secondary carbocation shifting to a tertiary one).[14][15]
-
Mechanism: The reaction of a primary alcohol with HCl/ZnCl₂ proceeds primarily through an SN2 mechanism, which does not involve a free carbocation intermediate.[11][12]
-
Primary Carbocation Instability: Even if a primary carbocation were to form, it is highly unstable, and there is no more stable carbocation it could easily rearrange to via a simple hydride or alkyl shift along the dodecyl chain.
Therefore, you can be confident that the product will be the desired 1-chlorododecane without isomeric impurities resulting from skeletal rearrangement.
Section 3: The Appel Reaction for 1-Chlorododecane Synthesis
The Appel reaction provides a mild, nearly neutral method for converting alcohols to alkyl chlorides, making it ideal for substrates sensitive to acidic conditions.[16] It typically employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).
FAQ 3.1: What are the main side products to watch for in an Appel reaction, and how are they removed?
Answer: The Appel reaction is generally very clean, but its primary drawback is the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[17]
Causality & Troubleshooting:
-
Triphenylphosphine Oxide (TPPO): This is the major byproduct of the reaction. TPPO can sometimes be difficult to separate from the desired product due to its polarity and crystallinity.
-
Removal Strategy: TPPO has limited solubility in nonpolar solvents like hexanes or pentane. After the reaction, concentrating the mixture and triturating with cold hexanes will often cause the TPPO to precipitate, allowing it to be removed by filtration. The 1-chlorododecane, being a nonpolar liquid, will remain in the filtrate.
-
-
Haloform Byproduct: The reaction mechanism involves the deprotonation of the alcohol by the trichloromethanide anion (⁻CCl₃), which then gets protonated to form chloroform (CHCl₃).[18] This is a low-boiling byproduct that is typically removed during solvent evaporation.
Experimental Protocol for Appel Reaction:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve dodecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous carbon tetrachloride (used as both reagent and solvent).
-
Stir the mixture at room temperature or heat gently to reflux (approx. 77°C) until TLC analysis indicates the complete consumption of the alcohol.
-
Cool the reaction mixture and filter to remove any precipitated phosphonium salts.
-
Concentrate the filtrate under reduced pressure to remove the CCl₄ and chloroform.
-
Add cold hexanes to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture, collecting the hexane filtrate.
-
Wash the collected TPPO solid with more cold hexanes and combine the filtrates.
-
Concentrate the combined filtrates to yield crude 1-chlorododecane, which can be further purified by distillation.[19]
Section 4: General Purification & Troubleshooting
Proper workup and purification are critical to obtaining high-purity 1-chlorododecane, regardless of the synthetic method used.
FAQ 4.1: How do I effectively neutralize and wash my crude product after a thionyl chloride or HCl reaction?
Answer: A thorough aqueous workup is essential to remove unreacted acid, inorganic salts, and water-soluble impurities.
Standard Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature. If a large excess of SOCl₂ was used, it can be carefully removed by distillation first.[8]
-
Slowly and carefully pour the crude reaction mixture into a separatory funnel containing cold water or ice. Caution: This quenching process can be highly exothermic and release acidic gases (HCl, SO₂). Perform this step in a well-ventilated fume hood.
-
Add a suitable organic solvent like diethyl ether or dichloromethane to extract the product.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes any remaining acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) solution. This helps to break up emulsions and remove residual water from the organic layer.[1]
-
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 1-chlorododecane.
FAQ 4.2: What is the best method for final purification to achieve >98% purity?
Answer: Fractional distillation under reduced pressure (vacuum distillation) is the definitive method for purifying 1-chlorododecane.[1][8] This technique is necessary because 1-chlorododecane has a high boiling point at atmospheric pressure, and heating to that temperature could cause decomposition.
Table 2: Boiling Point of 1-Chlorododecane at Various Pressures
| Pressure (Torr / mmHg) | Boiling Point (°C) | Source |
| 760 | 258-261 | [1] |
| 13 | 124 | [10] |
| 5 | 116.5 | [8] |
| 3 | 86-88 | [13] |
Purification Workflow Diagram:
Caption: Workflow for the final purification and analysis of 1-chlorododecane.
References
- Vertex AI Search. (2025). Alcohol + SOCl2 - ReactionWeb.io.
- Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride.
- BenchChem. (n.d.).
- Fuchs, R., & Cole, L. L. (1975). The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. Canadian Journal of Chemistry, 53(23), 3620-3621.
- ChemicalBook. (2020).
- Master Organic Chemistry. (2015).
- Fiveable. (n.d.). Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes.
- Study.com. (n.d.).
- JoVE. (2023). Video: Conversion of Alcohols to Alkyl Halides.
- BenchChem. (n.d.).
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
- YouTube. (2019). Reaction Of Alcohols With Thionyl Chloride - Alcohols, Phenols and Ethers - Chemistry Class 12.
- Grokipedia. (n.d.). Appel reaction.
- Alfa Chemistry. (n.d.). Appel Reaction.
- Wikipedia. (n.d.). Appel reaction.
- Scribd. (n.d.).
- Lumen Learning. (n.d.). 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook.
- Thieme Connect. (n.d.). P.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems.
Sources
- 1. 1-Chlorododecane | Alkylating Reagent | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. readchemistry.com [readchemistry.com]
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- 5. benchchem.com [benchchem.com]
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- 9. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. Appel reaction - Wikipedia [en.wikipedia.org]
- 18. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. grokipedia.com [grokipedia.com]
Technical Support Center: Post-Synthesis Purification of 1-Chlorododecane
Welcome to the technical support guide for the purification of 1-chlorododecane. This resource is designed for researchers, scientists, and drug development professionals who utilize 1-chlorododecane as a key intermediate and require high purity for their downstream applications. This guide provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format to address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-chlorododecane synthesized from 1-dodecanol and thionyl chloride?
The primary impurities stem from the starting materials, reagents, and potential side reactions. These typically include:
-
Unreacted 1-Dodecanol: The most common impurity, resulting from an incomplete reaction.
-
Acidic Byproducts: Residual hydrogen chloride (HCl) and sulfur dioxide (SO₂), along with unreacted thionyl chloride (SOCl₂), which readily hydrolyzes to form more HCl and SO₂.[1][2]
-
1-Dodecene: An elimination byproduct, formation of which is often promoted by excessive heat or residual acid during workup and distillation.[1]
-
Di-dodecyl Ether: A potential byproduct if the reaction conditions inadvertently favor ether formation, though less common with thionyl chloride compared to other methods.
Q2: My crude product has a yellow or brown tint. What causes this discoloration and how can I prevent it?
Discoloration in crude 1-chlorododecane is typically due to the presence of dissolved sulfur compounds or other minor, high-molecular-weight byproducts from the reaction with thionyl chloride. Prolonged heating during the reaction or distillation can exacerbate the formation of these chromophores.
Preventative Measures:
-
Use Freshly Distilled Thionyl Chloride: Older SOCl₂ can contain impurities that contribute to color.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged reflux times. A typical reflux is maintained at 60-70 °C for 4-5 hours.[1]
-
Efficient Removal of Byproducts: Prompt and thorough washing of the crude product to remove acidic gases (SO₂ and HCl) is crucial.[2]
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the compound and reducing the formation of degradation products.[2][3]
Q3: What is the most reliable method for assessing the final purity of my 1-chlorododecane?
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for both quantifying the purity of 1-chlorododecane and identifying volatile impurities.[1] High-purity commercial grades are typically specified at ≥97.0% as determined by GC analysis. For routine checks, 1H NMR spectroscopy can also be effective for detecting key impurities like residual 1-dodecanol (characteristic -OH and -CH₂OH signals) or 1-dodecene (vinylic proton signals).
Section 2: Troubleshooting Guide for Purification Issues
This section addresses specific problems encountered during the purification workflow.
Issue 1: My GC-MS analysis shows significant contamination with unreacted 1-dodecanol even after purification. How can I improve its removal?
This is a common issue stemming from either an incomplete reaction or an inefficient workup. 1-dodecanol has a boiling point close enough to 1-chlorododecane to make separation by simple distillation challenging, and its partial solubility in the organic phase can hinder removal by simple water washing.
Causality & Solution Workflow:
-
Reaction Stoichiometry: Ensure a sufficient molar excess of thionyl chloride is used, typically a 1:1.3 to 1:1.5 ratio of 1-dodecanol to SOCl₂.[1] This drives the reaction to completion.
-
Enhanced Washing Protocol: The key is to exploit the chemical differences between the alcohol and the alkyl halide.
-
Problem: 1-dodecanol is not very water-soluble.
-
Solution: Perform multiple, vigorous washes. A sequential wash with a 10% sodium carbonate or 20% sodium hydroxide solution, followed by water and then a saturated brine solution, is highly effective.[1][2] The basic wash helps to deprotonate any residual acidic species, while the brine wash reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.
-
-
Fractional Distillation: If alcohol carryover persists, a more efficient fractional distillation is required.
-
Technique: Use a fractionating column (e.g., a Vigreux or packed column) and distill under reduced pressure. The lower pressure increases the relative volatility difference between 1-chlorododecane and 1-dodecanol.
-
Data: Refer to the boiling point data under vacuum to optimize your fractions.
-
Table 1: Boiling Points of Key Compounds
| Compound | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) | Source(s) |
| 1-Chlorododecane | 258-261 °C | ~117 °C @ 5 mmHg | [1][2] |
| 1-Dodecanol | ~259 °C | ~142 °C @ 15 mmHg | |
| 1-Dodecene | ~213 °C | ~94 °C @ 15 mmHg | [1] |
Note: Data is approximate and may vary with precise pressure conditions.
Issue 2: How do I effectively quench and remove excess thionyl chloride and acidic byproducts (HCl, SO₂) after the reaction?
Failure to remove these corrosive and reactive species can lead to product degradation (e.g., elimination to 1-dodecene) and interfere with downstream reactions.
Workflow for Quenching and Removal:
The entire process must be performed in a well-ventilated chemical fume hood due to the evolution of toxic gases.[4][5]
Caption: Workflow for quenching and washing crude 1-chlorododecane.
Expert Insight: The initial quench into ice-cold water or a dilute basic solution should be done slowly and with vigorous stirring. The reaction of thionyl chloride with water is highly exothermic and liberates toxic gases.[6] The subsequent wash with sodium bicarbonate or sodium carbonate neutralizes residual acids.[2][7] You must vent the separatory funnel frequently during this step to release the pressure from evolved CO₂ and SO₂ gas.
Issue 3: Fractional distillation is not improving the purity of my 1-chlorododecane. What could be wrong?
If fractional distillation fails, it points to one of several potential issues with the technique or the equipment.
Troubleshooting Logic for Distillation:
Caption: Decision tree for troubleshooting fractional distillation.
Key Considerations:
-
Stable Vacuum: A fluctuating vacuum makes it impossible to maintain the temperature gradient needed for effective separation. Ensure all joints are properly sealed.
-
Column Efficiency: A simple distillation setup is often insufficient. A Vigreux column is a good starting point, but a packed column (e.g., with Raschig rings) provides a higher number of theoretical plates for better separation.
-
Distillation Rate: A slow, controlled distillation rate is critical to allow for proper vapor-liquid equilibrium within the column. A rate of 1-2 drops per second for the collected distillate is a good target.
-
Thermal Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) helps maintain the thermal gradient and improves separation efficiency.
Section 3: Experimental Protocols
Protocol 1: Standard Post-Synthesis Purification Workflow
This protocol assumes the synthesis of 1-chlorododecane from 1-dodecanol and thionyl chloride is complete.
Materials:
-
Crude 1-chlorododecane reaction mixture
-
Separatory funnel
-
Ice-cold water
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[1]
-
Apparatus for fractional vacuum distillation
Procedure:
-
Quenching: Slowly and carefully pour the cooled crude reaction mixture into a separatory funnel containing an equal volume of ice-cold water. Caution: This is an exothermic process that releases HCl and SO₂ gas. Perform in a fume hood.
-
First Wash: Stopper the funnel, invert, and immediately vent to release pressure. Shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Base Wash: Add the 10% NaHCO₃ solution (approx. half the organic volume). Shake and vent frequently until gas evolution subsides. This step neutralizes all acidic components.[2] Discard the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Brine Wash: Perform a final wash with saturated brine to help break any emulsions and remove the bulk of dissolved water from the organic layer.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or CaCl₂. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.
-
Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug in a funnel into a clean, dry round-bottom flask suitable for distillation.
-
Distillation: Assemble a fractional vacuum distillation apparatus. Collect the fraction that distills at the appropriate temperature and pressure for 1-chlorododecane (e.g., ~117 °C @ 5 mmHg).[2]
Section 4: Safety & Handling
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water.[4][8] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5][6] Ensure a neutralizing agent (like sodium bicarbonate) and an appropriate spill kit are readily available.
-
1-Chlorododecane (C₁₂H₂₅Cl): An irritant to skin and eyes.[7] Very toxic to aquatic life with long-lasting effects.[9] Avoid release into the environment. Handle with standard laboratory PPE.
References
- Benchchem. (n.d.). 1-Chlorododecane | Alkylating Reagent | RUO.
- ChemicalBook. (2020). What is 1-chlorododecane?.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7).
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Thionyl chloride.
- Guidechem. (n.d.). 1-Chlorododecane 112-52-7 wiki.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Chlorododecane 112-52-7.
- Sigma-Aldrich. (n.d.). 1-Chlorododecane >= 97.0% GC 112-52-7.
- PubChem - NIH. (n.d.). 1-Chlorododecane | C12H25Cl | CID 8192.
Sources
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- 2. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]
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- 4. fishersci.com [fishersci.com]
- 5. bionium.miami.edu [bionium.miami.edu]
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- 7. Page loading... [guidechem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Lauryl Chloride Production
Welcome to the Technical Support Center for the large-scale production of lauryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the highly exothermic reaction between lauryl alcohol and thionyl chloride. Our focus is on ensuring process safety, maximizing yield, and maintaining product purity through robust troubleshooting and frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of lauryl chloride, offering explanations for their causes and actionable solutions.
Issue 1: Runaway Reaction - Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden and rapid increase in reactor temperature that outpaces the cooling system's capacity.
-
A significant rise in reactor pressure.
-
Vigorous off-gassing of sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3]
Potential Causes:
-
Incorrect Reagent Addition Rate: Adding thionyl chloride too quickly to lauryl alcohol is a primary cause of thermal runaways. The reaction's initiation can have an induction period, leading to an accumulation of unreacted reagents, followed by a sudden, highly exothermic reaction.
-
Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there might be a malfunction in the cooling apparatus.[4][5]
-
Poor Mixing: Inefficient stirring can create localized hot spots where the reaction rate accelerates, leading to a broader thermal runaway.[4]
-
Contamination: The presence of water or other reactive impurities can catalyze or contribute to the exothermic decomposition of reagents.[6][7][8]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of thionyl chloride.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using a jacketed reactor, verify that the coolant is flowing at the correct rate and temperature.[5]
-
Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to introduce a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat.
Long-Term Preventative Solutions:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.[4] This data is crucial for designing an adequate cooling system.
-
Semi-Batch Operation: Employ a semi-batch process where thionyl chloride is added gradually to the lauryl alcohol.[9] This allows for better control over the reaction rate and heat generation.[9]
-
Process Automation and Control: Implement an automated control system to monitor the reaction temperature and adjust the thionyl chloride addition rate in real-time to maintain the desired temperature range.[10][11]
Issue 2: Low Product Yield and Purity
Symptoms:
-
The final isolated yield of lauryl chloride is significantly lower than expected.
-
Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of unreacted lauryl alcohol or unwanted byproducts.
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting material.
-
Side Reactions: Higher reaction temperatures can promote the formation of byproducts such as dialkyl sulfites.
-
Degradation During Workup: The presence of excess thionyl chloride during distillation can lead to product degradation. Hydrolysis of lauryl chloride back to lauryl alcohol can occur if moisture is present during the workup.[12]
-
Catalyst Issues: If a catalyst like dimethylformamide (DMF) is used, improper amounts can affect reaction efficiency.[12]
Troubleshooting and Solutions:
-
Optimize Reaction Conditions:
-
Temperature: A typical temperature range for this reaction is between 75°C and 90°C.[13] Lower temperatures may require longer reaction times, while higher temperatures risk byproduct formation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR, GC) to determine the optimal reaction time. A common industrial practice involves a 2-hour stir at 75°C followed by a 2-hour reflux at 90°C.[13]
-
-
Effective Removal of Excess Thionyl Chloride:
-
Distillation: After the reaction is complete, remove excess thionyl chloride by distillation under reduced pressure.[13][14] This should be done carefully to avoid co-distillation of the product.
-
Chemical Quenching: For smaller scales or if distillation is not feasible, the reaction mixture can be slowly added to a cooled, stirred quenching solution like ice-water or a cold aqueous base (e.g., sodium bicarbonate).[14][15] This method is highly exothermic and requires careful control.[14]
-
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[6][8]
Issue 3: Difficulties in Post-Reaction Quenching and Workup
Symptoms:
-
The quenching process is overly vigorous and difficult to control, leading to splashing and loss of product.[14]
-
The pH of the aqueous layer remains acidic even after adding a significant amount of base.[14]
-
Formation of stable emulsions during aqueous workup.
Potential Causes:
-
Rapid Quenching: Adding the reaction mixture too quickly to the quenching solution. The reaction of thionyl chloride with water is extremely exothermic.[14]
-
Insufficient Base: Underestimation of the amount of base required to neutralize both the excess thionyl chloride and the HCl produced during the reaction.[14]
-
Product Acting as a Surfactant: Lauryl chloride has surfactant-like properties that can promote emulsion formation.
Solutions and Best Practices:
-
Controlled Quenching Protocol:
-
pH Monitoring: Use a pH meter or litmus paper to monitor the pH of the aqueous layer and add base until it is neutral or slightly basic.[14]
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of thionyl chloride to lauryl alcohol?
A1: A slight excess of thionyl chloride is typically used to ensure complete conversion of the lauryl alcohol. A molar ratio of 1.1 to 1.5 equivalents of thionyl chloride to 1 equivalent of lauryl alcohol is common. The exact ratio should be optimized for your specific process to balance reaction completion with the challenges of removing excess reagent.
Q2: Are there any catalysts that can improve the reaction rate?
A2: Yes, N,N-dimethylformamide (DMF) is often used as a catalyst in the synthesis of acyl chlorides from carboxylic acids and thionyl chloride.[12] It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[12] However, for the reaction with alcohols, a catalyst is not always necessary, and its use should be carefully evaluated as it can complicate purification.
Q3: What are the primary safety concerns when handling thionyl chloride on a large scale?
A3: Thionyl chloride is a highly corrosive and toxic substance.[7][16] Key safety concerns include:
-
Reactivity with Water: It reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[6][7][8] All equipment must be scrupulously dry.[8]
-
Toxicity: Inhalation of vapors can cause severe respiratory irritation and may be fatal.[7][17] Skin and eye contact will result in severe burns.[7][16][17]
-
Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated fume hood or a closed system.[6] Appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles, is mandatory.[6][17] For large-scale operations, a full-face respirator with an appropriate cartridge may be necessary.[7]
-
Spill Management: Have appropriate spill control materials, such as inert absorbents, readily available. Do not use water to clean up spills.[8]
Q4: How can I effectively monitor the progress of the reaction?
A4: Several methods can be employed:
-
Gas Evolution: The reaction produces gaseous byproducts (SO₂ and HCl).[2] Monitoring the rate of gas evolution can provide an indication of the reaction rate. The off-gas should be scrubbed through a basic solution.
-
In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the alcohol's O-H stretch and the appearance of the acyl chloride's C=O stretch in real-time.
-
Offline Analysis: Small aliquots of the reaction mixture can be carefully quenched and analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to product.
Q5: What are the recommended materials of construction for a reactor used in lauryl chloride synthesis?
A5: Due to the corrosive nature of thionyl chloride and the generation of HCl, the reactor and associated equipment should be constructed from corrosion-resistant materials. Glass-lined steel reactors are a common choice for this type of chemistry.[5] Hastelloy or other high-nickel alloys may also be suitable. Standard stainless steel is generally not recommended due to the risk of corrosion.
Section 3: Visualizations and Data
Table 1: Key Process Parameters for Lauryl Chloride Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 75°C - 90°C | Balances reaction rate and minimization of byproducts.[13] |
| Thionyl Chloride (molar eq.) | 1.1 - 1.5 | Ensures complete conversion of lauryl alcohol. |
| Addition Time (Semi-batch) | 1 - 4 hours | Allows for effective heat removal and control of the exotherm. |
| Quenching Temperature | 0°C - 20°C | Minimizes the vigor of the highly exothermic quenching reaction.[14] |
Diagram 1: Workflow for Managing a Temperature Excursion
Caption: Decision workflow for responding to a thermal excursion.
Diagram 2: Lauryl Chloride Synthesis and Quenching Process
Caption: Overview of the synthesis and workup stages.
References
-
Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]
-
Wikipedia. Acyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2009, January). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from [Link]
-
Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor. Retrieved from [Link]
-
Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry. Retrieved from [Link]
-
IChemE. Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. Retrieved from [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. Retrieved from [Link]
-
Sparkl. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. lauroyl chloride. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
SciSpace. Model based control strategies for a chemical batch reactor with exothermic reactions. Retrieved from [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Lauryl Chloride. Retrieved from [Link]
-
Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
YouTube. (2013, October 29). Reaction with Thionyl Chloride. Retrieved from [Link]
-
Wikipedia. Lauroyl chloride. Retrieved from [Link]
- Google Patents. US6770783B1 - Method for producing acid chlorides.
-
YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. Retrieved from [Link]
-
ResearchGate. Scheme for (a) activation of lauryl chloride with pyridine, (b).... Retrieved from [Link]
-
Rudong Lianfeng Chemical Co., Ltd. (2024, June 11). Lauroyl chloride synthesis method and density. Retrieved from [Link]
- Google Patents. Method for synthesizing lauroyl chloride through reaction of lauric acid and phosgene.
-
ResearchGate. (2023, August 28). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
ACS Publications. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
-
Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]
-
Span Chemie. (2018, February 16). LAUROYL CHLORIDE 97.5% EXTRA PURE MSDS. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Lauryl chloride, 99%. Retrieved from [Link]
- Google Patents. Chemical synthesis method for undecanoyl chloride and lauroyl chloride.
-
PubChem. Lauroyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Lauroyl Chloride in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]
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Technical Support Center: 1-Chlorododecane Stability and Storage
Welcome to the Technical Support Center for 1-chlorododecane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-chlorododecane in your laboratory settings. As a key intermediate and alkylating agent in organic synthesis, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and stability of 1-chlorododecane.
Q1: What are the optimal storage conditions for 1-chlorododecane to prevent degradation?
A1: The optimal storage conditions for 1-chlorododecane are designed to minimize exposure to factors that can accelerate its degradation, namely temperature, light, and moisture.
-
Temperature: Store 1-chlorododecane in a cool, dry, and well-ventilated place.[4] Many suppliers recommend refrigeration.[5] Storing below +30°C is also a common guideline.[6] Low temperatures help to maintain its stability and prevent degradation.[7]
-
Light: Protect the compound from light.[8] Light, particularly UV radiation, can initiate free-radical chain reactions, leading to the formation of impurities.[8][9] Storing the compound in an amber glass bottle or in a dark cabinet is recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and moisture, which can contribute to oxidative and hydrolytic degradation pathways.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[4][10]
Q2: I've noticed a slight yellowish discoloration in my stored 1-chlorododecane. What could be the cause, and is it still usable?
A2: A yellowish discoloration is a common indicator of degradation. The primary cause is often prolonged exposure to light or air, which can lead to the formation of oxidized and polymeric byproducts.
-
Causality: The discoloration is likely due to slow dehydrochlorination or oxidation, forming trace amounts of alkenes and other chromophoric impurities. The presence of impurities, even at low levels, can sometimes catalyze further degradation.
-
Usability: The usability of discolored 1-chlorododecane depends on the specific requirements of your application. For sensitive reactions, such as those involving organometallic reagents or catalysis, the presence of even minor impurities can be detrimental. For less sensitive applications, it may still be usable.
-
Recommendation: It is highly recommended to assess the purity of the discolored material using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) before use.[1] If significant impurities are detected, purification by distillation may be necessary.[11]
Q3: What are the primary degradation pathways for 1-chlorododecane, and what byproducts should I be aware of?
A3: 1-Chlorododecane, like other haloalkanes, can undergo several degradation reactions.[12] Understanding these pathways is crucial for effective prevention and troubleshooting.
-
Dehydrochlorination: This is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed, forming dodecene isomers. This process can be accelerated by heat, light, and the presence of bases.
-
Hydrolysis: Although 1-chlorododecane is practically insoluble in water, hydrolysis can occur, especially in the presence of nucleophiles or under prolonged contact with moisture.[5][13][14] This reaction produces dodecan-1-ol and hydrochloric acid.[12]
-
Oxidation: In the presence of oxygen, particularly when exposed to light or heat, oxidative degradation can occur, leading to the formation of various oxygenated byproducts, including aldehydes, ketones, and carboxylic acids.
The primary degradation byproducts to be aware of are dodecene , dodecan-1-ol , and hydrochloric acid . The presence of HCl can further catalyze degradation.
Q4: Are there any chemical stabilizers that can be added to 1-chlorododecane for extended storage?
A4: While 1-chlorododecane is generally stable under recommended storage conditions, for very long-term storage or under suboptimal conditions, the use of stabilizers can be considered.[10]
-
Radical Scavengers: Small amounts of radical scavengers, such as butylated hydroxytoluene (BHT), can be added to inhibit free-radical mediated degradation, particularly that which is initiated by light.
-
Acid Scavengers: To neutralize any HCl formed through dehydrochlorination or hydrolysis, a small amount of a non-nucleophilic base, such as an epoxide (e.g., propylene oxide or butylene oxide), can be added. These compounds will react with HCl, preventing it from catalyzing further degradation.
-
Considerations: The choice of stabilizer must be compatible with the intended downstream application of the 1-chlorododecane. Always verify that the stabilizer will not interfere with your experimental results.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered with 1-chlorododecane.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudy or Hazy Appearance | 1. Water contamination. 2. Precipitation of impurities at low temperatures. | 1. Check for proper sealing of the container. If water contamination is suspected, dry the material over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter. 2. Allow the sample to warm to room temperature and observe if the cloudiness disappears. If it persists, it may indicate the presence of insoluble impurities. |
| Presence of a Sharp, Acidic Odor | Formation of hydrochloric acid (HCl) due to hydrolysis or dehydrochlorination. | 1. Handle the material in a well-ventilated fume hood. 2. The material is likely degraded. Assess purity via GC-MS. 3. If purification is necessary, wash with a dilute sodium bicarbonate solution, followed by water, then dry and distill.[11] |
| Inconsistent Reaction Yields or Unexpected Side Products | The purity of the 1-chlorododecane may be compromised. | 1. Verify the purity of your 1-chlorododecane stock using an appropriate analytical method (GC-MS, NMR). 2. If impurities are detected, purify the material by distillation before use.[11] 3. Always use a fresh, properly stored batch of 1-chlorododecane for sensitive reactions. |
| Precipitate Formation Upon Addition of a Reagent | The precipitate could be an insoluble salt formed from the reaction of impurities in the 1-chlorododecane with your reagent (e.g., reaction of HCl with a basic reagent). | 1. Identify the precipitate if possible. 2. Test the 1-chlorododecane for the presence of acidic impurities. 3. Purify the 1-chlorododecane to remove the problematic impurity. |
III. Experimental Protocols & Visualizations
Protocol 1: Purity Assessment of 1-Chlorododecane by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of 1-chlorododecane and identifying potential degradation products.
1. Sample Preparation:
- Dilute a small aliquot of the 1-chlorododecane sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions (Example):
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 40-400 m/z.
3. Data Analysis:
- Identify the peak corresponding to 1-chlorododecane based on its retention time and mass spectrum.[15]
- Integrate all peaks in the chromatogram to determine the relative percentage of 1-chlorododecane and any impurities.
- Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include dodecene and dodecan-1-ol.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of 1-chlorododecane.
Caption: Workflow for assessing 1-chlorododecane stability.
IV. References
-
1-Chlorododecane | C12H25Cl | CID 8192 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7. (2012, December 11). ChemView. Retrieved from [Link]
-
1-Chlorododecane - ChemBK. (n.d.). Retrieved from [Link]
-
1-Chlorododecane - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
Dodecane, 1-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
(PDF) Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Haloalkanes and Haloarenes - Samagra. (n.d.). Retrieved from [Link]
-
The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7). (n.d.). Retrieved from [Link]
-
1-Chlorododecane Supplier & Manufacturer | Factory Price - Histry Chem. (n.d.). Retrieved from [Link]
-
Hi!! I was studying addition of halogenes to alkenes and saw that under the reaction arrow, it says "in the dark". So can someone explain me or give some reading materials to explain why it needs to be in the dark?? : r/chemistry - Reddit. (2023, March 9). Retrieved from [Link]
-
Haloalkane - Wikipedia. (n.d.). Retrieved from [Link]
-
1-Chlordodecan - Wikipedia. (n.d.). Retrieved from [Link]
-
Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C. (2023, November 17). Retrieved from [Link]
-
Chemical Compatibility Guide. (2024, October 29). Retrieved from [Link]
-
Stabilizers for halogen-containing polymers - European Patent Office - EP 0254392 A2. (n.d.). Retrieved from [Link]
-
1-Chlorododecane MSDS/SDS | Supplier & Distributor - Histry Chem. (n.d.). Retrieved from [Link]
-
Chemical Properties of Dodecane, 1-chloro- (CAS 112-52-7) - Cheméo. (n.d.). Retrieved from [Link]
-
Halogenation At Tiffany's – Master Organic Chemistry. (2013, November 13). Retrieved from [Link]
-
Haloalkanes and Haloarenes / SN1 Reactions / Aromatic / Antiaromatic / Stability of Carbocations / - YouTube. (2022, March 7). Retrieved from [Link]
-
Properties of water - Wikipedia. (n.d.). Retrieved from [Link]
-
4.2.2 Haloalkanes | chemrevise. (n.d.). Retrieved from [Link]
-
Dodecane, 1-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. 1-Chlorododecane | Alkylating Reagent | RUO [benchchem.com]
- 2. 1-Chlorododecane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 1-Chlordodecan – Wikipedia [de.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]
- 12. Haloalkane - Wikipedia [en.wikipedia.org]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. Properties of water - Wikipedia [en.wikipedia.org]
- 15. Dodecane, 1-chloro- [webbook.nist.gov]
challenges in the handling and disposal of thionyl chloride
A Senior Application Scientist's Guide to Safe Handling and Disposal
Welcome to the Technical Support Center for thionyl chloride (SOCl₂). As a Senior Application Scientist, I've seen firsthand the power of thionyl chloride as a chlorinating agent and the significant challenges it presents in the lab. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and disposing of this highly reactive compound. Our focus is not just on what to do, but why you're doing it, ensuring every step is a self-validating system for safety and experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding thionyl chloride.
Q1: Why is thionyl chloride considered so hazardous?
A1: Thionyl chloride's hazards stem from its high reactivity, particularly with water and other nucleophilic substances.[1][2] Upon contact with moisture (including humidity in the air), it reacts violently and exothermically to produce corrosive and toxic gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3][4]
-
SOCl₂ + H₂O → 2HCl(g) + SO₂(g)
This reaction is the root cause of most handling issues. The HCl gas can cause severe burns to the skin, eyes, and respiratory tract, while SO₂ is also a toxic respiratory irritant.[5][6][7] Furthermore, its decomposition at temperatures above 140°C also releases toxic fumes.[3][8]
Q2: What is the absolute minimum Personal Protective Equipment (PPE) I must wear when working with thionyl chloride?
A2: Due to its extreme corrosivity and reactivity, comprehensive PPE is mandatory. Do not handle this chemical without:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and fumes.[9][10] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves. Neoprene or rubber gloves are often recommended, but it's crucial to check the manufacturer's compatibility data for the specific glove you are using.[11][12] Always inspect gloves for any signs of degradation or pinholes before use.
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, and a chemical-resistant apron are required.[12][13]
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.
All work must be conducted within a properly functioning chemical fume hood to control vapor exposure.[11][14]
Q3: How should I store thionyl chloride?
A3: Proper storage is critical to prevent accidental reactions. Store thionyl chloride in a cool, dry, well-ventilated area, away from incompatible materials.[10][11] The storage cabinet should be designated for corrosive materials. Key considerations include:
-
Isolate from Incompatibles: Keep it strictly separated from water, alcohols, bases (like ammonia and amines), and metals.[11][15]
-
Moisture Control: Ensure containers are tightly sealed to prevent moisture from the air from entering, which can lead to pressure buildup from HCl and SO₂ gas formation.[16]
-
Container Integrity: Use the original manufacturer's container. If you must transfer it, use a clean, dry, properly labeled, and compatible container.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments.
Q4: My quenching reaction is extremely vigorous, releasing a lot of gas and heat. How can I control it?
A4: This is a common and dangerous issue caused by the highly exothermic reaction of thionyl chloride with the quenching agent (e.g., water, alcohol, or a basic solution).[17] The rapid generation of heat and gaseous byproducts (HCl, SO₂) can cause splashing and vessel over-pressurization.
Causality: The reaction rate is too fast. You are adding the thionyl chloride too quickly to a quenching solution that is not cold enough, or the quenching solution is too concentrated.
Solution:
-
Reduce Temperature: Always perform the quench in an ice bath (0-5 °C). This slows the reaction kinetics, making the heat and gas evolution more manageable.[17]
-
Slow, Controlled Addition: Add the thionyl chloride-containing solution dropwise to the vigorously stirred quenching solution. Never add the quenching solution to the thionyl chloride, as this creates a localized excess of the reactive species.
-
Dilution: Use a dilute quenching solution. For example, instead of concentrated base, use a saturated or 10% aqueous solution of sodium bicarbonate.[18]
Q5: I am trying to neutralize a thionyl chloride waste stream in toluene with aqueous sodium hydroxide, but it seems ineffective. Why?
A5: This is a classic problem of immiscibility. Thionyl chloride is highly soluble in organic solvents like toluene, while aqueous sodium hydroxide is not.[19] The reaction can only occur at the interface between the two liquid phases.
Causality: Without extremely efficient agitation, the thionyl chloride remains sequestered in the organic layer with minimal contact with the aqueous base. This can dangerously lead you to believe the waste is neutralized when it still contains active, unreacted thionyl chloride.[19]
Solution:
-
Two-Stage Quench: A more reliable method is to first react the thionyl chloride with an alcohol, such as n-butanol, which is soluble in toluene.[20][21] This converts the highly reactive SOCl₂ into less reactive alkyl sulfites and HCl.[22] The resulting mixture can then be safely neutralized with an aqueous base wash to remove the HCl.[19]
-
Phase Transfer Catalyst: While less common for waste streams, a phase transfer catalyst could be used in specific applications to facilitate the reaction between the two phases.
Q6: After quenching my reaction with aqueous bicarbonate, the aqueous layer is still acidic. What went wrong?
A6: You used an insufficient amount of base. The hydrolysis of one mole of thionyl chloride produces two moles of HCl and one mole of SO₂ (which forms sulfurous acid in water).[1] All of these acidic species must be neutralized.
Causality: It's easy to underestimate the total amount of acid generated, especially if you used a large excess of thionyl chloride in your reaction.
Solution:
-
Monitor pH: Always check the pH of the aqueous layer after the initial quench using litmus paper or a pH meter.
-
Add More Base: Continue to slowly add more of the cold, saturated bicarbonate solution with vigorous stirring until the aqueous layer is neutral or slightly basic (pH 7-8) and gas evolution has ceased.[17]
Detailed Experimental Protocols
Follow these step-by-step procedures for critical safety operations.
Protocol 1: Quenching Excess Thionyl Chloride Post-Reaction
This protocol is for safely neutralizing unreacted thionyl chloride in a reaction mixture.
-
Prepare the Quenching Station: Place a large beaker or flask containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice bath on a magnetic stir plate. The volume of the quenching solution should be at least 10 times the volume of the thionyl chloride to be quenched.
-
Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction flask to room temperature.
-
Controlled Addition: Using a dropping funnel, add the reaction mixture dropwise to the cold, vigorously stirred sodium bicarbonate solution.
-
Causality: Slow, dropwise addition is crucial to control the rate of the exothermic reaction and the evolution of HCl and SO₂ gases, preventing dangerous splashing and pressure buildup.[17]
-
-
Monitor Temperature: Use a thermometer to monitor the temperature of the quenching solution. Ensure the addition rate is slow enough to keep the temperature below 20°C.[17]
-
Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure all residual thionyl chloride has been hydrolyzed and neutralized.
-
Verify Neutralization: Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
Proceed to Workup: The reaction mixture can now be safely handled for standard aqueous workup procedures, such as extraction with an organic solvent.
Protocol 2: Handling a Thionyl Chloride Spill
This protocol outlines the immediate steps to take in the event of a small laboratory spill (<100 mL). For larger spills, evacuate the area and call emergency personnel.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill, except for those involved in the cleanup.[9]
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in FAQ #2, including a face shield and respiratory protection if necessary.
-
Ventilate: Ensure the chemical fume hood sash is pulled down. If the spill is outside the hood, ensure the area is well-ventilated.
-
Contain the Spill: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[9][23] DO NOT USE WATER or combustible materials like paper towels or sawdust.[9]
-
Neutralize (Optional but Recommended): Once the liquid is absorbed, you can cautiously cover the absorbent material with a dry neutralizing agent like sodium bicarbonate or soda ash. Do this slowly as gas may still be evolved.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable, and compatible container for hazardous waste.[11]
-
Decontaminate Area: Once the bulk of the material is removed, decontaminate the spill area. This can be done with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be disposed of as hazardous waste according to your institution's guidelines.[11][24]
Visualization of Workflows
Diagram 1: Thionyl Chloride Spill Response
Caption: Chemical workflow for quenching excess thionyl chloride.
Quantitative Data Summary
| Property | Value | Significance & Reference |
| Chemical Formula | SOCl₂ | - [1] |
| Molar Mass | 118.97 g/mol | For stoichiometric calculations. [1] |
| Boiling Point | 74.6 °C (166.3 °F) | Relevant for removal by distillation. [1] |
| Density | 1.638 g/cm³ | Denser than water. [1] |
| Vapor Pressure | 15.7 kPa (129 hPa) at 20-25°C | Highly volatile, contributes to inhalation hazard. [1][24] |
| OSHA PEL | Ceiling Limit 1 ppm | Exposure should not be exceeded at any time. [9] |
| Reactivity with Water | Reacts violently and exothermically. | Primary hazard; produces HCl and SO₂ gas. [1][2][3] |
References
-
Wikipedia. Thionyl Chloride . [Link]
-
New Jersey Department of Health. Hazard Summary: Thionyl Chloride . [Link]
-
Drexel University Environmental Health and Safety. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride . [Link]
-
ACS Publications. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride . [Link]
-
National Institutes of Health, PubChem. Thionyl Chloride . [Link]
-
Sciencemadness Wiki. Thionyl chloride . [Link]
-
Tradeindia. How to handle thionyl chloride? . [Link]
-
ResearchGate. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride . [Link]
-
ACS Figshare. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride . [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride . [Link]
-
ACS Publications. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride . [Link]
-
Lanxess. Thionyl chloride Product Safety Assessment . [Link]
-
ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification? . [Link]
-
KGROUP. Quenching Reactive Substances . [Link]
-
Cole-Parmer. Material Safety Data Sheet - Thionyl chloride, 99.5+% . [Link]
-
Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH) . [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET . [Link]
-
YouTube. SOCl2: Thionyl chloride . [Link]
-
Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet . [Link]
-
YouTube. What happens if you pour thionyl chloride into the water? | SOCl2 + H2O → 2HCl + SO2 . [Link]
-
New Jersey Department of Health. RIGHT TO KNOW HAZARDOUS SUBSTANCE FACT SHEET - THIONYL CHLORIDE . [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]
-
Reddit. Removing thionyl chloride . [Link]
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. lanxess.com [lanxess.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. drexel.edu [drexel.edu]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. actylislab.com [actylislab.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Collection - Neutralization of a Toluene Waste Stream Containing Thionyl Chloride - Organic Process Research & Development - Figshare [acs.figshare.com]
- 23. nj.gov [nj.gov]
- 24. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Purification Strategies for Dodecanol Removal
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for a common yet challenging purification step: the removal of unreacted 1-dodecanol from a final product. Dodecanol's high boiling point, waxy nature, and moderate polarity often lead to co-elution or difficult separations. This center is designed to help you select and execute the most effective purification strategy for your specific needs.
Dodecanol: Key Properties for Purification
Understanding the physical properties of 1-dodecanol is the first step in designing an effective purification strategy. Its behavior in different physical states and solvents dictates which methods will be most successful.
| Property | Value | Significance for Purification |
| Molar Mass | 186.34 g/mol [1] | Affects diffusion and behavior in mass-sensitive analyses like mass spectrometry. |
| Boiling Point | 259 °C (at 1 atm)[1][2] | Too high for simple evaporation; requires vacuum distillation for removal from less volatile products. |
| Melting Point | 24 °C[1][3] | Can exist as a liquid or a waxy solid at room temperature, which can complicate handling and chromatography. |
| Solubility in Water | 0.004 g/L (practically insoluble)[1][4] | Prevents removal by simple aqueous washes. |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and acetone.[1][3][5] | High solubility in common organic solvents makes it a challenging impurity to remove via precipitation or crystallization without careful solvent selection. |
| Vapor Pressure | 0.1 mmHg at 20 °C[6] | Low volatility at room temperature means it will not evaporate easily. |
Troubleshooting Guide & Experimental Protocols
This section is structured in a question-and-answer format to address specific purification challenges you may encounter.
Question 1: "My product is a non-volatile liquid or a high-boiling point oil, and standard rotary evaporation isn't removing the dodecanol. What is the most effective method?"
Answer: For heat-stable, non-volatile products, Fractional Vacuum Distillation is the most robust and scalable method. The significant difference between the boiling point of dodecanol and that of a much less volatile target compound allows for efficient separation under reduced pressure. Lowering the pressure dramatically reduces the temperature required to boil the dodecanol, protecting thermally sensitive products.[7]
Caption: Workflow for removing dodecanol via fractional vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly greased and sealed to maintain a high vacuum. Place a stir bar or boiling chips in the distillation flask.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system. A good vacuum is critical for lowering the boiling point.
-
Heating: Begin stirring (if using a stir bar) and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Dodecanol will begin to distill as the first fraction. The head temperature should hold steady at the boiling point of dodecanol at your system's pressure.
-
Completion: A sharp drop or rise in the head temperature after the dodecanol fraction has been collected indicates that the impurity has been removed. At this point, stop the distillation to avoid co-distilling your product.
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting it to atmospheric pressure. Your purified product remains in the distillation flask.
Question 2: "My product is a solid, but it's oily or waxy from dodecanol contamination. How can I purify it?"
Answer: Recrystallization is the ideal method for purifying solids contaminated with soluble impurities like dodecanol.[8][9] The principle relies on finding a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while dodecanol remains soluble even when cold.[8][10]
Caption: Decision tree for selecting an appropriate recrystallization solvent.
-
Solvent Selection: Test various solvents (e.g., hexane, ethanol, ethyl acetate, or mixtures) to find one that meets the criteria from the diagram above. Hexanes or ethanol/water mixtures are often good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of boiling solvent. Add the hot solvent portion-wise until everything just dissolves.[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is key to forming pure crystals.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved dodecanol.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Question 3: "My product is heat-sensitive or has a similar boiling point to dodecanol. How can I separate them?"
Answer: For thermally labile compounds or when boiling points are too close for distillation, Flash Column Chromatography is the method of choice.[7][12] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent).[13][14] Dodecanol is moderately polar and can be separated from compounds of different polarity.
Caption: Step-by-step workflow for purification by flash column chromatography.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will show good separation between your product and dodecanol, with the target compound having an Rf value of approximately 0.3.[15]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in the minimum possible amount of solvent. Carefully load this solution onto the top of the silica bed.[15] Alternatively, for samples not soluble in the mobile phase, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[14]
-
Elution: Apply positive pressure (using air or nitrogen) to the top of the column to force the solvent through at a rapid pace.[12][16] You may run an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions on TLC plates to identify which ones contain your pure product, free of dodecanol.
-
Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Frequently Asked Questions (FAQs)
Q: Can I use a simple liquid-liquid extraction to remove dodecanol? A: Generally, no. Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids (like water and an organic solvent).[17] Since dodecanol is practically insoluble in water, it will remain in the organic layer along with your product, making this method ineffective for this specific separation.[1][4] However, specialized extraction techniques may be employed in specific industrial contexts.[18]
Q: Is it possible to remove dodecanol on a rotary evaporator? A: It is highly unlikely. A rotary evaporator is designed to remove volatile solvents. Dodecanol has a very high boiling point (259 °C) and low vapor pressure, meaning it will not evaporate under the typical conditions of a laboratory rotary evaporator.[2][6] Attempting to do so would require very high temperatures and a very strong vacuum, which risks degrading your product and is better accomplished with a proper distillation setup.
Q: How can I verify that all the dodecanol has been removed? A: The best methods for verification are analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of a dodecanol spot compared to a pure standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method that can detect trace amounts of dodecanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of dodecanol in your final product spectrum.
Q: Does dodecanol form azeotropes? A: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. While extensive tables of azeotropes exist, dodecanol is not commonly listed as forming azeotropes with typical laboratory solvents, which simplifies its removal by distillation.[19]
References
-
Lauryl alcohol - Solubility of Things . (n.d.). Retrieved from [Link]
-
Dodecanol - Wikipedia . (n.d.). Retrieved from [Link]
-
DODECANOL - Ataman Kimya . (n.d.). Retrieved from [Link]
-
1-Dodecanol | C12H26O - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
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Zulkifly, J., & Mahadhir, M. (2022). Recovery of dodecanol from alkyl polyglicosides using solvent extraction . The 6th National Conference for Postgraduate Research (NCON-PGR 2022). Retrieved from [Link]
-
Recrystallization . (n.d.). Retrieved from [Link]
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Recrystallization I 10 . (n.d.). Retrieved from [Link]
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Flash Chromatography | LCGC International . (n.d.). Retrieved from [Link]
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recrystallization.pdf . (n.d.). Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose - PraxiLabs . (2022). Retrieved from [Link]
-
How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? - ResearchGate . (2015). Retrieved from [Link]
-
1-Dodecanol - NIST WebBook . (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Successful Flash Chromatography - King Group . (n.d.). Retrieved from [Link]
-
Liquid–liquid extraction - Wikipedia . (n.d.). Retrieved from [Link]
-
Successful flash chromatography - Biotage . (n.d.). Retrieved from [Link]
-
Effect of the volume of extraction solvent (1-dodecanol) - ResearchGate . (n.d.). Retrieved from [Link]
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Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024). Retrieved from [Link]
-
Liquid-Liquid Extraction - YouTube . (2022). Professor Dave Explains. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column - University of Rochester . (n.d.). Retrieved from [Link]
-
Separation of 1-dodecanol and n-tetradecane through supercritical extraction - ResearchGate . (n.d.). Retrieved from [Link]
-
Azeotrope tables - Wikipedia . (n.d.). Retrieved from [Link]
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Technical Support Center: A Guide to Synthesizing and Troubleshooting 1-Chlorododecane
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-chlorododecane. The synthesis of this versatile alkylating agent, while straightforward in principle, often presents challenges related to the physical properties and purity of the final product. Discrepancies between experimental and literature values can arise from incomplete reactions, side products, or inefficient purification.
This guide is designed to provide you with not just protocols, but the underlying chemical principles to diagnose and resolve these inconsistencies. By understanding the causality behind each experimental step, you can ensure the synthesis of high-purity 1-chlorododecane, a critical intermediate for producing surfactants, plasticizers, and various pharmaceutical compounds.[1][2][3]
Part 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of 1-chlorododecane, particularly when using the common method of reacting 1-dodecanol with thionyl chloride (SOCl₂).[4][5]
Q1: My final product has a significantly lower boiling point than the literature value (~260 °C). What are the likely causes and how do I fix it?
A1: Root Cause Analysis & Rectification
A depressed boiling point is a strong indicator of volatile impurities. The most common culprits are unreacted starting materials or residual solvents from the workup procedure.
-
Unreacted Thionyl Chloride (SOCl₂): With a boiling point of 76 °C, even small amounts of residual thionyl chloride will significantly lower the initial boiling temperature of your product. This typically occurs when an excessive amount is used or when the post-reaction workup is insufficient.
-
Unreacted 1-Dodecanol: While 1-dodecanol has a boiling point close to the product (~259 °C), its presence as an impurity can lead to azeotropic mixtures or a wider boiling range rather than a sharp, consistent value.
-
Residual Solvents: Solvents used during the aqueous workup, such as diethyl ether, if not completely removed by rotary evaporation before distillation, will be the first to distill.
Troubleshooting Protocol: Enhanced Purification
If you suspect volatile contaminants, an enhanced purification workflow is necessary.
-
Neutralizing Wash: Transfer the crude 1-chlorododecane to a separatory funnel. Wash sequentially with:
-
Cold water to remove the bulk of HCl and SO₂.
-
A 10% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acidic byproducts.[4] Be sure to vent the funnel frequently to release CO₂ gas.
-
Saturated sodium chloride (brine) solution to break any emulsions and aid in separating the organic layer.[6]
-
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate to remove dissolved water.[4][6]
-
Solvent Removal: Filter the drying agent and remove any low-boiling extraction solvents using a rotary evaporator.
-
Fractional Distillation: The final and most critical step is a careful fractional distillation under reduced pressure. Distilling at a lower pressure (e.g., 5 mmHg) reduces the required temperature (~114-117 °C) and minimizes the risk of thermal degradation.[4][7] Collect the fraction that distills at a constant temperature.
Workflow: Purification of Crude 1-Chlorododecane
Caption: Purification workflow for synthesized 1-chlorododecane.
Q2: My product is discolored (yellow to brown). Is it impure, and how can I decolorize it?
A2: Understanding and Reversing Discoloration
Discoloration is almost always a sign of impurities, often resulting from thermal decomposition or side reactions promoted by residual acid at high temperatures.
-
Causality: During distillation, if the temperature is too high or heating is prolonged, elimination reactions can form unsaturated compounds (alkenes), which can polymerize into colored tars.
-
Solution: The most effective method for removing colored impurities is treatment with activated carbon followed by re-distillation.
Decolorization Protocol
-
Activated Carbon Treatment: Dissolve the discolored 1-chlorododecane in a minimal amount of a low-boiling, non-polar solvent like hexane. Add a small amount (1-2% by weight) of activated carbon.
-
Stir/Reflux: Gently stir the mixture at room temperature for 30-60 minutes. For stubborn discoloration, you may gently reflux the mixture for a short period.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Solvent Removal & Re-distillation: Remove the solvent via rotary evaporation and re-distill the now colorless oil, preferably under reduced pressure, to obtain the pure product.
Q3: My refractive index and/or density values are off. What does this indicate?
A3: Correlating Physical Properties with Purity
Refractive index and density are highly sensitive to impurities. Deviations from literature values can help diagnose the nature of the contaminant. A systematic approach using analytical chemistry is the definitive way to identify the issue.
Data Interpretation Table
| Physical Property | Observed Deviation | Potential Cause(s) | Recommended Action |
| Refractive Index | Lower than ~1.443 | Unreacted 1-dodecanol (RI ≈ 1.442) | Re-purify via fractional distillation. Confirm with FTIR (look for O-H stretch). |
| Higher than ~1.443 | Dodecene (RI ≈ 1.446), other side products | Re-purify via fractional distillation. Confirm with ¹H NMR and GC-MS. | |
| Density | Lower than ~0.867 g/mL | Unreacted 1-dodecanol (ρ ≈ 0.831 g/mL) | Re-purify via fractional distillation. Confirm with GC-MS. |
| Higher than ~0.867 g/mL | Dichlorinated side products (unlikely but possible) | Characterize thoroughly with GC-MS to identify high-mass impurities. |
Definitive Analysis: To move beyond inference, analytical characterization is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. A pure sample will show a single major peak, while impurities will appear as separate peaks, which can be identified by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify unreacted starting material or the vinyl protons characteristic of an alkene side product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most straightforward use is to confirm the complete disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting 1-dodecanol.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of high-purity 1-chlorododecane?
A1: The following table summarizes the physical properties of 1-chlorododecane based on literature values. Significant deviation from these values suggests the presence of impurities.
Table of Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [8] |
| Molecular Formula | C₁₂H₂₅Cl | [8][9] |
| Molar Mass | 204.78 g/mol | [8][9] |
| Boiling Point | ~260 °C (at 760 mmHg) | [9][10] |
| ~114-117 °C (at 5 mmHg) | [4][7] | |
| Melting Point | -9.3 °C | [9][10] |
| Density | 0.867 g/mL (at 20 °C) | [9][10] |
| Refractive Index (n²⁰/D) | 1.443 | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, ether | [9][11] |
Q2: What is the reaction mechanism for synthesis from 1-dodecanol and thionyl chloride?
A2: The reaction proceeds through a nucleophilic substitution pathway. The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride converts it into a chlorosulfite ester, which is an excellent leaving group. A chloride ion, either from the thionyl chloride itself or the HCl byproduct, then acts as a nucleophile, attacking the primary carbon in an Sₙ2 fashion to yield 1-chlorododecane.
Reaction Mechanism Pathway
Caption: Mechanism for the chlorination of 1-dodecanol with thionyl chloride.
Q3: What are the primary side reactions and how can they be minimized?
A3: While the Sₙ2 reaction is generally efficient for primary alcohols, two main side reactions can reduce yield and purity.
-
Elimination (E2) Reaction: At elevated temperatures, a competing elimination reaction can occur, producing 1-dodecene . This is minimized by maintaining a moderate reaction temperature (e.g., reflux at 60-70 °C) and avoiding strong, non-nucleophilic bases.[6][12]
-
Ether Formation: Under acidic conditions, unreacted 1-dodecanol can be protonated and subsequently attacked by another molecule of 1-dodecanol to form didodecyl ether . This is less common with the thionyl chloride method but can be minimized by ensuring a slight excess of the chlorinating agent and proceeding with the workup promptly after the reaction is complete.
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 1-Chlorododecane
This protocol is adapted from established laboratory procedures.[4][6]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add freshly distilled thionyl chloride (1.3 - 1.5 molar equivalents) to the flask.
-
Addition: Slowly add 1-dodecanol (1.0 molar equivalent) via the dropping funnel over 1-2 hours with constant stirring. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux (~60-70 °C) for 4-6 hours. Gaseous byproducts (SO₂ and HCl) will be evolved.[6]
-
Cooling: Once the reflux period is over, cool the reaction mixture to room temperature. The dark, crude product is now ready for purification.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of your purified 1-chlorododecane (~1 mg/mL) in a suitable solvent like dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
Analysis:
-
Chromatogram: A pure sample should exhibit a single, sharp peak. The retention time should be consistent between runs.
-
Mass Spectrum: The mass spectrum of the main peak should show a characteristic pattern for 1-chlorododecane, including a molecular ion peak (m/z 204/206) with the distinctive ~3:1 isotopic ratio for chlorine.[13]
-
References
-
ChemBK. 1-Chlorododecane. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8192, 1-Chlorododecane. Available from: [Link]
-
LookChem. 1-chlorododecane - 112-52-7, C12H25Cl, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
U.S. Environmental Protection Agency. SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7. Available from: [Link]
-
Pharmaffiliates. 1-Chlorododecane: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate. Available from: [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available from: [Link]
-
StudySmarter US. Alkyl Halide Reactions: Substitutions & Eliminations. Available from: [Link]
-
LibreTexts Chemistry. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]
-
University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Properties of 1-Chlorododecane (CAS 112-52-7). Available from: [Link]
-
Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Available from: [Link]
-
Histry Chem. 1-Chlorododecane Supplier & Manufacturer | Factory Price. Available from: [Link]
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National Institute of Standards and Technology. Dodecane, 1-chloro-. Available from: [Link]
-
National Institute of Standards and Technology. Dodecane, 1-chloro- Infrared Spectrum. Available from: [Link]
-
ChemBK. 1-CHLORODODECANE(LAURYL CHLORIDE). Available from: [Link]
-
National Institute of Standards and Technology. Dodecane, 1-chloro- Mass Spectrum. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Chlorododecane Applications: Surfactants, Plasticizers & More. Available from: [Link]
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- 8. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chlorododecane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency and overall yield. Among the versatile building blocks available, alkyl halides are paramount for the formation of carbon-heteroatom and carbon-carbon bonds. This guide offers an in-depth comparison of the reactivity of 1-chlorododecane with other alkyl halides in nucleophilic substitution reactions. We will delve into the mechanistic principles, present supporting experimental data, and provide detailed protocols for comparative analysis in a laboratory setting.
The Theoretical Framework: Understanding Alkyl Halide Reactivity
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, are fundamental to the utility of primary alkyl halides like 1-chlorododecane.[1] The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of a leaving group.[2] The rate of this reaction is governed by several key factors:
-
The Nature of the Leaving Group: The facility with which the leaving group can depart is crucial. For halogens, the leaving group ability increases down the group (I > Br > Cl > F).[3] This is attributed to the increasing stability of the corresponding halide anion and the decreasing strength of the carbon-halogen bond. Weaker bases are better leaving groups.[4]
-
The Structure of the Alkyl Group: Steric hindrance around the reaction center dramatically impacts the rate of SN2 reactions. The nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack). Bulky substituents on or near the electrophilic carbon will impede this approach, slowing the reaction.[5] The general order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary.[6]
-
The Role of the Solvent: Polar aprotic solvents, such as acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive.[4]
Visualizing the SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center.
Caption: Generalized SN2 reaction mechanism.
Comparative Reactivity of 1-Chlorododecane
As a primary, unbranched alkyl halide, 1-chlorododecane is a suitable substrate for SN2 reactions. However, its reactivity is modulated by the factors discussed above.
The Influence of the Leaving Group
The identity of the halogen atom has a profound effect on the reaction rate. For the dodecyl system, the reactivity follows the expected trend:
1-Iodododecane > 1-Bromododecane > 1-Chlorododecane
This is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide ion. The C-I bond is the longest and weakest, making iodide the best leaving group.[3]
| Alkyl Halide | Leaving Group | Relative Rate (SN2 with I⁻ in Acetone) |
| 1-Iodododecane | I⁻ | ~200,000 |
| 1-Bromododecane | Br⁻ | ~10,000 |
| 1-Chlorododecane | Cl⁻ | 1 |
Note: The relative rates are representative values for primary alkyl halides and illustrate the general trend. Actual values may vary depending on the specific reaction conditions.
The Impact of Alkyl Group Structure
Even within the class of primary alkyl chlorides, steric hindrance can significantly alter reactivity. Branching near the reaction center, particularly at the β-carbon, can drastically slow down an SN2 reaction.
| Primary Alkyl Chloride | Structure | Relative Rate (SN2 with I⁻ in Acetone) |
| 1-Chlorobutane | CH₃(CH₂)₃Cl | 1.0 |
| 1-Chlorododecane | CH₃(CH₂)₁₁Cl | ~0.8 |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | 0.036 |
| 1-Chloro-2,2-dimethylpropane | (CH₃)₃CCH₂Cl | 0.00001 |
Note: The relative rates are based on established trends for primary alkyl halides. The slightly lower reactivity of 1-chlorododecane compared to 1-chlorobutane is due to the larger, albeit unbranched, alkyl chain which can have a minor steric effect.
Experimental Protocols for Comparative Reactivity Analysis
The following protocols provide a framework for qualitatively and semi-quantitatively comparing the reactivity of 1-chlorododecane with other alkyl halides.
Protocol 1: The Finkelstein Reaction for Comparing Leaving Groups
The Finkelstein reaction is a classic method for comparing the reactivity of alkyl halides.[7] It involves the reaction of an alkyl chloride or bromide with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[7]
Objective: To qualitatively compare the SN2 reactivity of 1-chlorododecane, 1-bromododecane, and 1-iodododecane.
Materials:
-
1-Chlorododecane
-
1-Bromododecane
-
1-Iodododecane (as a positive control)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes and rack
-
Water bath
Procedure:
-
Label three clean, dry test tubes for each alkyl halide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 5 drops of the respective alkyl halide to each corresponding test tube.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Record the time it takes for a precipitate to appear in each test tube.
-
If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe.
Expected Results: A precipitate will form most rapidly with 1-bromododecane, followed by 1-chlorododecane. No precipitate will form with 1-iodododecane as it is the product of the reaction.
Caption: Experimental workflow for the Finkelstein reaction.
Protocol 2: Kinetic Monitoring of Nucleophilic Substitution
For a more quantitative comparison, the rate of reaction can be monitored over time. This can be achieved by periodically quenching aliquots of the reaction mixture and analyzing the concentration of the remaining alkyl halide or the formed product by gas chromatography (GC).
Objective: To semi-quantitatively compare the SN2 reactivity of 1-chlorododecane and 1-bromododecane with sodium azide in DMSO.
Materials:
-
1-Chlorododecane
-
1-Bromododecane
-
Sodium azide (NaN₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., undecane)
-
Reaction vials with septa
-
Thermostated reaction block or oil bath
-
Gas chromatograph with a suitable column and FID detector
-
Syringes and quenching solution (e.g., water with a suitable extraction solvent like hexane)
Procedure:
-
Prepare stock solutions of 1-chlorododecane, 1-bromododecane, sodium azide, and the internal standard in DMSO.
-
In separate reaction vials, combine the alkyl halide solution, internal standard solution, and DMSO. Equilibrate to the desired reaction temperature (e.g., 60°C).
-
Initiate the reaction by adding the sodium azide solution to each vial.
-
At specific time intervals, withdraw an aliquot from each reaction vial using a syringe and immediately quench it in a vial containing the quenching solution.
-
Extract the organic components.
-
Analyze the organic layer by GC to determine the ratio of the starting alkyl halide to the internal standard.
-
Plot the concentration of the alkyl halide versus time to determine the reaction rate.
Data Analysis: The relative rates of the two reactions can be determined by comparing the slopes of the concentration vs. time plots or by calculating the rate constants from the integrated rate laws.
Conclusion
The reactivity of 1-chlorododecane in SN2 reactions is a predictable function of fundamental principles of organic chemistry. It is a moderately reactive primary alkyl halide, significantly less reactive than its bromo and iodo counterparts due to the poorer leaving group ability of the chloride ion. Its reactivity is also sensitive to steric hindrance, although as an unbranched primary halide, it is more reactive than branched isomers. For synthetic applications requiring the dodecyl moiety, the choice between 1-chlorododecane, 1-bromododecane, and 1-iodododecane will depend on the desired reaction rate, cost, and availability of the starting material. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically compare the reactivity of these and other alkyl halides in their own laboratory settings.
References
-
BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.3: Factors Affecting the SN2 Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chlorododecane. Retrieved from [Link]
-
Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
Sources
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A Senior Application Scientist's Guide to the Purity Validation of 1-Chlorodotecane: A Comparative Analysis of Gas Chromatography and Quantitative NMR
In the fields of pharmaceutical development and specialty chemical synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible outcomes are built. 1-Chlorododecane (C₁₂H₂₅Cl), a versatile alkylating agent and intermediate, is no exception.[1] Its efficacy in producing surfactants, quaternary ammonium compounds, and other critical materials is directly contingent on its purity.[1][2][3] This guide provides an in-depth comparison of two powerful analytical techniques for validating the purity of 1-chlorododecane: the industry-standard Gas Chromatography (GC) and the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Workhorse of Purity Analysis: Gas Chromatography (GC)
Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for 1-chlorododecane. The principle is straightforward: a sample is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall.
Why GC is the Established Method:
The choice of GC as the primary tool for purity assessment of 1-chlorododecane is rooted in its high resolving power and sensitivity. It excels at separating the target compound from structurally similar impurities that may arise during synthesis or degradation. Common impurities include the precursor alcohol (1-dodecanol), elimination byproducts (1-dodecene), and other isomers.[1]
A Flame Ionization Detector (FID) is the detector of choice for this application. The FID offers high sensitivity to hydrocarbons and a wide linear dynamic range, making it ideal for quantifying a high-purity substance where the main peak is significantly larger than any impurity peaks.
A Self-Validating GC Protocol for 1-Chlorododecane Purity
Trustworthiness in an analytical method comes from its inherent ability to verify its own performance. This is achieved through a robust protocol that includes rigorous System Suitability Testing (SST).[4][5][6] SST ensures that the chromatographic system is performing adequately for the intended analysis on any given day.[4][5]
Experimental Workflow for GC Purity Analysis
Caption: Figure 1: GC-FID Experimental Workflow for 1-Chlorododecane Purity
Step-by-Step GC Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of 1-chlorododecane into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate. The final concentration should be around 1 mg/mL.
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector (FID).
-
Column: A non-polar column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is ideal. These columns separate compounds primarily by boiling point, which is effective for resolving 1-chlorododecane from its likely impurities.
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250°C. A high split ratio prevents column overloading from the concentrated main peak.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the main analyte and any higher-boiling impurities.
-
Detector: FID at 300°C.
-
-
System Suitability Testing (SST): Before sample analysis, inject a standard solution containing 1-chlorododecane and a known, closely eluting impurity (e.g., 1-dodecanol). The system must meet predefined criteria.[5][7]
-
Resolution (Rs): The resolution between 1-chlorododecane and 1-dodecanol must be > 2.0.
-
Tailing Factor (Tf): The peak for 1-chlorododecane should be symmetrical, with a tailing factor between 0.9 and 1.5.
-
Precision: Six replicate injections of the standard should show a relative standard deviation (RSD) of the peak area of < 2.0%.
-
-
Data Analysis:
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of 1-Chlorododecane Peak / Total Area of All Peaks) x 100 [8]
-
-
This method assumes that all compounds have a similar response factor in the FID, which is a reasonable assumption for the likely hydrocarbon-based impurities in 1-chlorododecane.
An Alternative Primary Method: Quantitative NMR (qNMR)
While GC is excellent for routine purity checks, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds with high accuracy and metrological traceability.[9][10] Unlike GC, which provides a relative purity, qNMR can determine an absolute purity (mass fraction) without needing a reference standard of the analyte itself.[11]
The Principle of qNMR:
qNMR operates on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[12] By adding a certified internal standard of known purity and mass to a precisely weighed sample of 1-chlorododecane, one can accurately determine the purity of the 1-chlorododecane.[13]
Why Consider qNMR?
-
Primary Method: It provides a direct measurement of purity traceable to the International System of Units (SI) via the certified internal standard.
-
Specificity: NMR is highly specific. Signals from different compounds, including impurities, can be resolved and identified based on their unique chemical shifts, providing structural information simultaneously.
-
Non-destructive: The sample can be recovered after analysis.[9]
Key Considerations for a qNMR Protocol
-
Internal Standard Selection: The internal standard is critical. It must be stable, of high purity, not reactive with the sample, and have at least one signal that is fully resolved from all signals of the analyte and impurities. For 1-chlorododecane, a suitable standard could be maleic acid or dimethyl sulfone.
-
Sample Preparation: This step requires meticulous care. An analytical balance with high precision is necessary for weighing both the 1-chlorododecane and the internal standard.[13] Both must be completely dissolved in a deuterated solvent (e.g., Chloroform-d).
-
NMR Data Acquisition: Specific parameters must be optimized to ensure accurate quantification, including a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei.
-
Data Processing: Careful integration of the selected analyte and internal standard peaks is performed to calculate the purity.
Head-to-Head Comparison: GC-FID vs. ¹H qNMR
To aid researchers in selecting the appropriate technique, the following table provides a direct comparison of the two methods for the purity validation of 1-chlorododecane.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (¹H qNMR) |
| Principle | Chromatographic separation followed by detection. Purity by Area %. | Spectroscopic detection. Purity by molar ratio to a certified internal standard. |
| Quantification Type | Relative (Assumes equal detector response) | Absolute (Directly traceable to SI units) |
| Selectivity | High; separates based on physicochemical properties. | Very High; separates signals based on unique chemical environments. |
| Sensitivity | High (ppm to low ppb range) | Moderate (Typically requires >0.1% w/w) |
| Accuracy & Precision | Good to Excellent, dependent on response factor similarity. | Excellent; often considered a primary ratio method.[10] |
| Sample Throughput | High; automated systems can run many samples sequentially. | Lower; requires careful sample preparation and longer acquisition times. |
| Sample Requirement | Micrograms (after dilution) | Milligrams |
| Cost (Instrument) | Moderate to High | High to Very High |
| Expertise Required | Moderate; method development can be complex. | High; requires deep understanding of NMR principles and parameter optimization. |
Senior Scientist's Recommendation: Choosing the Right Tool for the Job
The choice between GC-FID and qNMR is not about which method is "better," but which is most appropriate for the intended purpose. This decision can be visualized as a logical workflow.
References
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- 11. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
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- 13. ethz.ch [ethz.ch]
A Comparative Analysis of Surfactants Derived from Dodecyl Chloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes, formulation stability, and therapeutic efficacy. Dodecyl chloride, a versatile C12 alkyl halide, serves as a key starting material for a variety of surfactants, each exhibiting unique physicochemical properties. This guide provides an in-depth comparative analysis of the primary classes of surfactants that can be synthesized from dodecyl chloride or its immediate derivatives, offering both theoretical insights and practical, data-driven comparisons to inform your selection process.
Introduction: The Central Role of the Dodecyl Chain
The twelve-carbon alkyl chain, or dodecyl group, imparts a significant hydrophobic character to surfactant molecules. This lipophilic tail is the primary driver for the self-assembly of these molecules in aqueous solutions to form micelles and their adsorption at interfaces, which in turn governs their surface activity. Dodecyl chloride (CH₃(CH₂)₁₁Cl) is a valuable precursor for introducing this dodecyl chain, particularly in the synthesis of cationic surfactants through quaternization reactions. While direct synthesis of anionic and non-ionic surfactants from dodecyl chloride is less common than from dodecyl alcohol, the latter is readily produced from dodecyl chloride, making it a central node in the synthesis of a broad spectrum of dodecyl-chain surfactants. This guide will therefore consider surfactants derived directly from dodecyl chloride and those synthesized from its immediate derivative, dodecyl alcohol.
Classes of Dodecyl-Chain Surfactants: A Comparative Overview
The performance of a surfactant is fundamentally dictated by the nature of its hydrophilic head group. We will explore the three principal classes: cationic, anionic, and non-ionic.
Cationic Surfactants
Cationic surfactants possess a positively charged head group. They are synthesized from dodecyl chloride via nucleophilic substitution, where the chloride is displaced by a nitrogen-containing nucleophile.
-
Dodecyltrimethylammonium Chloride (DTAC): Synthesized by the reaction of dodecyl chloride with trimethylamine.[1] DTAC is a quaternary ammonium salt widely used for its antimicrobial properties and as a phase transfer catalyst.
-
Dodecylpyridinium Chloride (DPC): Formed by the reaction of dodecyl chloride with pyridine.[2][3] DPC is also a potent antimicrobial agent and finds applications in various formulations.
Anionic Surfactants
Anionic surfactants feature a negatively charged head group. While not typically synthesized directly from dodecyl chloride, a key derivative, sodium dodecyl sulfate (SDS), is produced from dodecyl alcohol.
-
Sodium Dodecyl Sulfate (SDS): Synthesized by the sulfation of dodecyl alcohol followed by neutralization with a sodium base.[4] SDS is a powerful detergent and is extensively used in biochemical and pharmaceutical applications for protein denaturation and as a solubilizing agent.
Non-ionic Surfactants
Non-ionic surfactants have uncharged, yet polar, head groups. A prominent class derived from dodecyl alcohol are the alcohol ethoxylates.
-
Polyoxyethylene (n) Dodecyl Ether (e.g., Brij® series): These are synthesized through the ethoxylation of dodecyl alcohol, where 'n' represents the number of ethylene oxide units.[5][6] The length of the polyoxyethylene chain can be varied to fine-tune the surfactant's properties, making them versatile emulsifiers, detergents, and solubilizing agents with low irritation potential.
Performance Metrics: A Quantitative Comparison
The efficacy of a surfactant for a given application is determined by several key performance indicators. The following table summarizes typical values for representative dodecyl-chain surfactants.
| Performance Metric | Dodecyltrimethylammonium Bromide (DTAB) * | Sodium Dodecyl Sulfate (SDS) | Pentaethylene Glycol Monododecyl Ether (C12E5) |
| Critical Micelle Concentration (CMC) (mM in water at 25°C) | ~16 | ~8.3 | ~0.065 |
| Surface Tension at CMC (mN/m) | ~36 | ~39 | ~30 |
| Foaming Ability | Moderate | High | Low to Moderate |
| Emulsification Power | Good | Excellent | Excellent |
| Stability | Good | Moderate (sensitive to hard water) | Excellent (stable in a wide pH and salinity range) |
Note: Data for Dodecyltrimethylammonium Bromide (DTAB) is presented as a close analogue to DTAC, for which comprehensive data is more readily available in the literature.[7]
Experimental Protocols for Surfactant Characterization
To empower researchers to conduct their own comparative studies, we provide detailed protocols for assessing key surfactant performance metrics.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.[2] It is determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water (e.g., 100 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC.
-
Surface Tension Measurement: Using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve occurs. The surface tension value at this plateau is the surface tension at the CMC.
Diagram of CMC Determination Workflow:
Assessment of Foaming Ability and Stability
Foaming properties are crucial in applications such as cleaning and as delivery vehicles.
Protocol:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant at a concentration above its CMC (e.g., 1.5 x CMC) in a graduated cylinder.
-
Foam Generation: Agitate the solution vigorously for a fixed period (e.g., by inverting the cylinder 10 times).
-
Initial Foam Volume: Immediately after agitation, record the initial volume of the foam generated.
-
Foam Stability: Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes) to assess its stability. The rate of decay indicates the foam's stability.
Evaluation of Emulsification Power
The ability to stabilize emulsions is vital for the formulation of many pharmaceutical products.
Protocol:
-
Prepare Phases: In a test tube, combine equal volumes of the aqueous surfactant solution (at a concentration above its CMC) and an immiscible oil phase (e.g., mineral oil).
-
Emulsification: Vortex the mixture at high speed for a fixed time (e.g., 2 minutes) to form an emulsion.
-
Stability Observation: Allow the emulsion to stand and observe it at regular intervals. The time taken for phase separation to occur is a measure of the emulsion's stability.
-
Emulsification Index (EI₂₄): After 24 hours, calculate the emulsification index as: EI₂₄ = (Height of emulsion layer / Total height of liquid) x 100
Application in Drug Development: Connecting Performance to Practice
The choice of a dodecyl-chain surfactant has direct implications for drug development:
-
Solubilization of Poorly Soluble Drugs: Surfactants with low CMCs are efficient at forming micelles that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility. Non-ionic alcohol ethoxylates are often preferred for this due to their high solubilization capacity and low toxicity.
-
Formulation of Emulsions and Microemulsions: For parenteral nutrition, topical creams, and self-emulsifying drug delivery systems (SEDDS), surfactants with excellent emulsification power are essential. The ability to fine-tune the Hydrophile-Lipophile Balance (HLB) of non-ionic surfactants by varying the ethoxylation degree is a significant advantage.
-
Antimicrobial Activity: Cationic surfactants like DTAC and DPC are valuable as preservatives in topical and ophthalmic formulations due to their inherent antimicrobial properties.[2]
-
Protein Formulation and Stabilization: SDS is a standard tool for protein analysis in techniques like SDS-PAGE. In contrast, milder non-ionic surfactants are sometimes used to prevent protein aggregation in biopharmaceutical formulations.
Conclusion
Surfactants derived from dodecyl chloride and its alcohol analogue offer a diverse toolkit for the pharmaceutical scientist. Cationic surfactants provide antimicrobial benefits, anionic surfactants like SDS are powerful solubilizing and denaturing agents, and non-ionic surfactants offer a desirable combination of high performance and low toxicity, with tunable properties. By understanding the fundamental differences in their synthesis and performance, and by employing the standardized evaluation protocols outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts.
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Understanding Dodecylpyridinium Chloride: A Deep Dive into its Properties and Synthesis. (2025, December 3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of Dodecylpyridinium chloride. PrepChem.com. [Link]
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Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage. (2024, December 13). Standford Chemicals. [Link]
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New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. [Link]
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Surface tension of aqueous solutions of dodecyldimethylammonium chloride, and its adsorption on aqueous surfaces (Journal Article) | OSTI.GOV. (1978, March 14). [Link]
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Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. [Link]
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Surface tension isotherms of dodecyltrimethylammonium chloride (DoTA-Cl ) and dodecyltrimethylammonium iodide (DoTA-I) with 1.02 · 10 )2 M PAA and of DoTA-I. ResearchGate. [Link]
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Flowchart of research work. Surfactant compatibility screening or... ResearchGate. [Link]
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2 Chemical synthesis of anionic surfactants ( a ) sodium dodecyl... ResearchGate. [Link]
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Emulsifier And Surfactant Analysis: Techniques And Applications. (2024, October 18). ALWSCI. [Link]
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Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021, October 26). [Link]
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New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Semantic Scholar. [Link]
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Do you know how to synthesis dodecylbenzenesulfonic acid? (2022, August 3). ResearchGate. [Link]
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Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents. (2022, August 10). ACS Publications. [Link]
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(PDF) Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. ResearchGate. [Link]
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Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, May 6). ACS Publications. [Link]
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Results of surface tension measurements for dodecyl(methyl)ammonium chloride at 25 °C are shown in table 1. (2021, May 30). Chegg. [Link]
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Ethoxylated Alcohol | Alcohol Ethoxylate. Venus Ethoxyethers. [Link]
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THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Selerity Technologies. [Link]
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Effect of hydrocarbon surfactants on the properties of 1‐dodecyl‐1‐methylpiperidinium chloride: synthesis, micell. (2022, June 11). ProQuest. [Link]
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Nonionic reactive surfactants. I. Synthesis and characterization. ResearchGate. [Link]
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Effect of cationic surfactant concentration on foam stability. The... ResearchGate. [Link]
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Review on Anionic/Cationic Surfactant Mixtures. ResearchGate. [Link]
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Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height. (2021, April 20). NIH. [Link]
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One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. (2023, January 31). NIH. [Link]
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One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. (2023, January 31). ACS Publications. [Link]
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Assessing the Efficacy of 1-Chlorododecane as an Alkylating Agent: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, the strategic introduction of alkyl chains is a cornerstone of molecular design, profoundly influencing the physicochemical properties of target compounds. The dodecyl group (C12H25), with its significant lipophilicity, is a particularly valuable moiety in the development of pharmaceuticals, surfactants, and advanced materials.[1][2][3] This guide provides an in-depth assessment of 1-chlorododecane as an alkylating agent, offering a comparative analysis against its halogenated counterparts, and furnishing detailed experimental protocols to empower researchers in their synthetic endeavors.
The Nature of Alkylating Agent Efficacy: A Mechanistic Perspective
The efficacy of an alkylating agent is fundamentally governed by its performance in nucleophilic substitution reactions, most commonly the bimolecular nucleophilic substitution (SN2) mechanism for a primary alkyl halide like 1-chlorododecane.[1][4][5] In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide, which departs as a leaving group.[4]
Several key factors dictate the rate and success of this reaction:
-
The Leaving Group: A good leaving group is a species that is stable on its own, typically a weak base.[6]
-
The Nucleophile: A strong nucleophile is required for a favorable reaction rate.
-
Steric Hindrance: Primary alkyl halides, like 1-chlorododecane, are ideal for SN2 reactions due to minimal steric hindrance around the reaction center.[2][5]
-
The Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[5]
Comparative Analysis of Dodecyl Halides
The primary distinction between 1-chlorododecane, 1-bromododecane, and 1-iodododecane lies in the identity of the halogen, which directly impacts its ability to function as a leaving group. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[6] This trend is inversely related to the basicity of the halide anion; weaker bases are better leaving groups.[6]
This difference in leaving group ability translates to a predictable trend in reactivity for dodecyl halides in SN2 reactions:
1-Iodododecane > 1-Bromododecane > 1-Chlorododecane
| Alkyl Halide | Leaving Group | C-X Bond Strength (kJ/mol) | pKa of Conjugate Acid (HX) | Relative SN2 Reaction Rate (Estimated) |
| 1-Iodododecane | I⁻ | ~228 | -10 | Very High |
| 1-Bromododecane | Br⁻ | ~285 | -9 | High |
| 1-Chlorododecane | Cl⁻ | ~340 | -7 | Moderate |
Note: The relative rates are estimated based on the established principles of leaving group ability in SN2 reactions.[6]
The practical implication for the synthetic chemist is that reactions with 1-chlorododecane will generally require more forcing conditions—such as higher temperatures, longer reaction times, or the use of a catalyst—to achieve comparable yields to its bromo and iodo analogs.
Enhancing the Reactivity of 1-Chlorododecane
Despite its lower intrinsic reactivity, 1-chlorododecane is an attractive alkylating agent due to its lower cost and wider availability compared to 1-bromododecane and 1-iodododecane. Several strategies can be employed to overcome its kinetic limitations:
The Finkelstein Reaction: In Situ Halide Exchange
A classic strategy to activate alkyl chlorides is the Finkelstein reaction. By using a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, in a solvent like acetone, the less reactive 1-chlorododecane can be converted in situ to the more reactive 1-iodododecane. The equilibrium is driven forward by the precipitation of the less soluble sodium chloride in acetone.[6]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble substrate like 1-chlorododecane.[7][8] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs.[7][9] This method often allows for the use of milder reaction conditions and less expensive inorganic bases.[8]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Chlorododecane from Different Suppliers
In the realm of chemical research and pharmaceutical development, the quality and consistency of starting materials are paramount. The subtle variations between batches or suppliers of a seemingly simple reagent like 1-chlorododecane can have a profound impact on reaction kinetics, yield, and impurity profiles of the final product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough spectroscopic comparison of 1-chlorododecane from various suppliers. By implementing the protocols outlined herein, you can ensure the reliability and reproducibility of your experimental outcomes.
The Imperative of Supplier Validation
Choosing a chemical supplier is not merely a matter of cost or availability; it is a critical decision that safeguards the integrity of your research. Reputable suppliers adhere to stringent quality control measures and provide comprehensive documentation, such as a Certificate of Analysis (CoA), which offers a batch-specific summary of quality testing.[1][2] However, independent verification of critical parameters is a cornerstone of good laboratory practice. Factors such as the grade of the chemical (e.g., technical, synthesis, analytical reagent) can significantly influence its purity and suitability for a specific application.[3][4] This guide will equip you with the tools to perform this essential validation.
Experimental Workflow for Supplier Comparison
The following workflow provides a systematic approach to comparing 1-chlorododecane from different suppliers. This process involves a multi-pronged analytical strategy to build a comprehensive profile of each sample.
Caption: A generalized workflow for the comparative analysis of 1-chlorododecane from multiple suppliers.
Spectroscopic Techniques and Protocols
A combination of spectroscopic techniques is essential for a thorough evaluation. While ¹H NMR and FT-IR are excellent for structural confirmation and identification of functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for assessing the purity of volatile compounds like 1-chlorododecane.[5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the molecular structure of 1-chlorododecane and can reveal the presence of proton-containing impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-chlorododecane from each supplier in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for identifying minor impurities.
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Spectrum of 1-Chlorododecane: The expected chemical shifts for 1-chlorododecane are:
-
Triplet at ~3.5 ppm: Corresponds to the two protons on the carbon directly attached to the chlorine atom (-CH₂Cl).[6][7]
-
Multiplet at ~1.7 ppm: Represents the two protons on the second carbon (-CH₂-CH₂Cl).
-
Broad multiplet at ~1.2-1.4 ppm: Corresponds to the bulk of the methylene protons in the alkyl chain.
-
Triplet at ~0.9 ppm: Represents the terminal methyl group (-CH₃).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1-chlorododecane, it helps to confirm the presence of the C-Cl bond and the alkyl chain, and to detect certain oxygenated impurities (e.g., residual dodecanol).
Experimental Protocol:
-
Sample Preparation: As 1-chlorododecane is a liquid, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the clean salt plates.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
Expected FT-IR Absorption Bands for 1-Chlorododecane:
-
2925 and 2855 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups.
-
1465 cm⁻¹: C-H bending (scissoring) vibration of the methylene groups.
-
850-550 cm⁻¹: C-Cl stretching vibration. This band can sometimes be weak or fall in a region with other absorptions.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates volatile compounds in a mixture and then provides mass information for each component, allowing for both quantification of purity and identification of impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of each 1-chlorododecane sample (e.g., 1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program: Start with an initial oven temperature of around 80°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-15°C/minute.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine the purity of the 1-chlorododecane. Analyze the mass spectrum of any impurity peaks to aid in their identification.
Expected Mass Spectrum of 1-Chlorododecane: The mass spectrum of 1-chlorododecane will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.[10] Therefore, you should observe a molecular ion peak [M]⁺ and an [M+2]⁺ peak with a relative intensity of approximately 3:1. The fragmentation pattern will show characteristic losses of alkyl fragments.[11][12]
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data for 1-chlorododecane from three fictional suppliers. This data is for illustrative purposes to demonstrate how to present and interpret the results of the spectroscopic analyses.
Table 1: Summary of ¹H NMR and FT-IR Analysis
| Supplier | ¹H NMR Conformance to Structure | Notable Impurities by ¹H NMR | FT-IR Conformance to Structure | Notable Impurities by FT-IR |
| Supplier A | Yes | None detected | Yes | None detected |
| Supplier B | Yes | Minor unidentifiable peaks in the alkyl region | Yes | Broad peak at ~3300 cm⁻¹ (possible alcohol) |
| Supplier C | Yes | Small triplet at ~3.6 ppm (possible residual alcohol) | Yes | None detected |
Table 2: Summary of GC-MS Purity Analysis
| Supplier | Purity by GC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | 99.5 | 0.3 (Dodecene) | 0.2 (Unidentified) |
| Supplier B | 97.8 | 1.5 (1-Dodecanol) | 0.7 (Dodecene) |
| Supplier C | 98.9 | 0.8 (Dodecene) | 0.3 (Unidentified) |
Interpretation and Supplier Selection
Based on the hypothetical data presented:
-
Supplier A provides the highest purity 1-chlorododecane (99.5%) with minimal impurities. The spectroscopic data is clean and conforms well to the expected structure.
-
Supplier B shows a lower purity (97.8%) with a significant amount of residual 1-dodecanol, which was also suggested by the FT-IR data. This could be problematic for reactions where the hydroxyl group could interfere.
-
Supplier C offers a product of intermediate purity (98.9%). The presence of dodecene as a minor impurity is noted, which could be a result of elimination side reactions during the synthesis of 1-chlorododecane.
References
-
Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
-
1-Chlorododecane | C12H25Cl | CID 8192 - PubChem. Available at: [Link]
-
Dodecane, 1-chloro- - NIST WebBook. Available at: [Link]
-
Dodecane, 1-chloro- - NIST WebBook. Available at: [Link]
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Dodecane, 1-chloro- - NIST WebBook. Available at: [Link]
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1-Chlorododecane CAS 112-52-7 Product Specification - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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How to identify an alkyl halide using an infrared (IR) spectrum - Quora. Available at: [Link]
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C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF - Scribd. Available at: [Link]
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Tips for Selecting Reputable Reagent Vendors - Lab Manager. Available at: [Link]
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Mass spectra of n-decane (A) and 1-chlorodecane (B). - ResearchGate. Available at: [Link]
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Why are the prices of chemicals between "professional" and "hobby" suppliers so different? : r/chemistry - Reddit. Available at: [Link]
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A Comparative Guide to the Environmental Impact of 1-Chlorododecane Synthesis
For: Researchers, scientists, and drug development professionals dedicated to advancing sustainable chemical manufacturing.
Introduction: Beyond Yield—The Imperative for Greener Haloalkane Synthesis
1-Chlorododecane (C₁₂H₂₅Cl), also known as lauryl chloride, is a pivotal long-chain alkyl halide. It serves as a fundamental building block in a multitude of applications, from the synthesis of surfactants and quaternary ammonium compounds to its use as an alkylating agent in the pharmaceutical and agrochemical industries.[1][2] Its twelve-carbon chain imparts significant hydrophobicity, making it invaluable for producing detergents, lubricant additives, and plasticizers.[3]
However, the traditional metrics of synthetic success—high yield and purity—are no longer sufficient. As the chemical industry pivots towards sustainable development, a rigorous evaluation of the environmental impact of synthetic pathways is paramount. This guide provides an in-depth, objective comparison of synthetic routes to 1-chlorododecane, moving beyond mere procedural descriptions to analyze the causality behind experimental choices and their environmental consequences. We will employ established green chemistry metrics, such as Atom Economy and E-Factor, and consider the broader perspective of Life Cycle Assessment (LCA) to provide a holistic evaluation for the environmentally-conscious scientist.
Part 1: The Conventional Workhorse—Chlorination via Thionyl Chloride
The most established and widely documented method for synthesizing 1-chlorododecane is the reaction of 1-dodecanol with thionyl chloride (SOCl₂).[2][4] This method is favored for its effectiveness and the convenient removal of its primary byproducts.
Reaction Mechanism and Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of 1-dodecanol attacks the sulfur atom of thionyl chloride. Subsequent collapse of the intermediate and departure of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), yields the desired 1-chlorododecane. The key advantage is that the gaseous nature of SO₂ and HCl simplifies purification, as they can be easily removed from the reaction mixture and neutralized in an alkaline scrubber, driving the reaction to completion.[5]
Experimental Protocol: Synthesis of 1-Chlorododecane from 1-Dodecanol and Thionyl Chloride
Materials:
-
1-Dodecanol (lauryl alcohol)
-
Thionyl chloride (SOCl₂), freshly distilled
-
N,N-dimethylformamide (DMF), catalytic amount (optional)
-
10% Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a gas trap (leading to an alkaline scrubber), charge 1.1 to 1.5 molar equivalents of thionyl chloride.
-
Slowly add 1 molar equivalent of 1-dodecanol to the thionyl chloride over a period of 1-2 hours with stirring. The reaction is exothermic and will generate HCl and SO₂ gas. Maintain temperature control with an ice bath if necessary. A catalytic amount of DMF can be added to accelerate the reaction.[6]
-
Once the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours until gas evolution ceases.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully distill off the excess thionyl chloride (boiling point: 76 °C).[1]
-
Wash the crude 1-chlorododecane product sequentially in a separatory funnel with water, 10% sodium carbonate or sodium hydroxide solution (to neutralize residual acid), and finally with brine until the washings are neutral.
-
Dry the organic layer over an anhydrous drying agent like CaCl₂.
-
Purify the final product by vacuum distillation to obtain pure 1-chlorododecane (boiling point: approx. 116 °C at 5 mmHg).[1]
Environmental Impact Analysis
While effective, this method presents several environmental and safety concerns:
-
Hazardous Reagents and Byproducts: Thionyl chloride is highly corrosive, moisture-sensitive, and toxic.[7] The gaseous byproducts, SO₂ and HCl, are both toxic and corrosive respiratory irritants that require careful scrubbing and neutralization, adding to the waste stream.
-
Energy Consumption: The process requires heating for an extended reflux period and a final distillation step, contributing to its overall energy footprint.
-
Waste Generation: The neutralization of acidic byproducts and washing steps generate a significant aqueous waste stream.
To quantify the intrinsic efficiency of this reaction, we can apply green chemistry metrics.
Green Chemistry Metrics: Quantifying the Waste
Two of the most useful metrics for evaluating the "greenness" of a reaction are Atom Economy and the Environmental Factor (E-Factor).[8]
-
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product.[9][10]
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Environmental Factor (E-Factor): This metric provides a more practical measure of the total waste generated.[8]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Let's calculate the theoretical Atom Economy for the thionyl chloride route:
Reaction: C₁₂H₂₅OH + SOCl₂ → C₁₂H₂₅Cl + SO₂ + HCl
| Compound | Formula | Molecular Weight ( g/mol ) |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| 1-Chlorododecane (Product) | C₁₂H₂₅Cl | 204.78 [11] |
| Sulfur Dioxide | SO₂ | 64.07 |
| Hydrogen Chloride | HCl | 36.46 |
Atom Economy Calculation:
-
Sum of Reactant MW = 186.34 + 118.97 = 305.31 g/mol
-
% AE = (204.78 / 305.31) * 100 = 67.1%
This calculation reveals a critical inefficiency: even with a 100% chemical yield, 32.9% of the reactant mass is inherently lost as byproducts (waste). The E-Factor, which includes excess reagents, solvent losses, and purification waste, would be significantly higher in practice.
Part 2: A Survey of Alternative Synthetic Routes
The quest for greener chemical processes has driven research into alternatives that avoid the harsh reagents and poor atom economy of the thionyl chloride method.
Appel Reaction and its Catalytic Variants
The classic Appel reaction uses a phosphine (typically triphenylphosphine, PPh₃) and a tetrahalomethane (like CCl₄) to convert alcohols to alkyl halides.
Reaction: C₁₂H₂₅OH + PPh₃ + CCl₄ → C₁₂H₂₅Cl + Ph₃PO + CHCl₃
-
Environmental Drawbacks: This reaction suffers from abysmal atom economy due to the formation of high molecular weight byproducts: triphenylphosphine oxide (Ph₃PO) and chloroform (CHCl₃). The use of carbon tetrachloride, a potent ozone-depleting and carcinogenic solvent, makes the classic protocol environmentally unacceptable.
-
Greener Modifications: Research has focused on developing catalytic versions of the Appel reaction. One promising approach uses benzotrichloride as the chlorinating agent, a catalytic amount of a phosphine (like trioctylphosphane), and a silane as a reductant under solvent-free conditions.[12] This improves upon the original by avoiding stoichiometric phosphine oxide waste and eliminating harmful solvents.
Chlorination with Oxalyl Chloride or Phosphorous Halides
Reagents like oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅) can also be used.[13]
-
Oxalyl Chloride: This reagent offers the advantage of producing only gaseous byproducts (CO, CO₂, HCl), similar to thionyl chloride.[14] However, it is more expensive and one of its potential byproducts is a potent carcinogen.[14]
-
Phosphorous Halides (PCl₃, PCl₅): These reagents are effective but produce phosphorous acid or phosphoryl chloride as byproducts, which require separation and disposal, leading to poor atom economy and challenging workups.[5][13]
Direct Chlorination with HCl
Using hydrogen chloride gas directly is an atom-economical option in theory, as water is the only byproduct.
Reaction: C₁₂H₂₅OH + HCl → C₁₂H₂₅Cl + H₂O
-
Challenges: This reaction typically requires high temperatures (135-145 °C) and/or catalysts like zinc chloride.[15] The process can be slow, and achieving high conversion for long-chain alcohols like 1-dodecanol is difficult without specialized equipment to manage the gaseous reagent and drive the equilibrium.
Novel Catalytic Systems
Emerging research focuses on developing efficient and recyclable catalysts for chlorination.
-
Fe-Ba Binary Oxides: A recent study demonstrated the use of Fe-Ba mixed oxides to catalyze the chlorination of alcohols using hydrochloric acid and hydrogen peroxide as an oxidant.[16][17] This approach is promising due to the use of safer reagents and the potential for catalyst recycling.
-
Polymer-Supported Catalysts: Recyclable polymeric catalysts have been developed for chlorination reactions using thionyl chloride or oxalyl chloride.[18] These catalysts can be filtered off after the reaction and reused, reducing waste and simplifying product purification.
Part 3: Comparative Analysis and Data Summary
To facilitate an objective comparison, the following table summarizes the key performance and environmental metrics of the discussed synthetic routes.
| Synthesis Method | Chlorinating Agent(s) | Typical Byproducts | Atom Economy | Key Advantages | Key Environmental/Safety Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | 67.1% | Gaseous byproducts simplify purification; effective and well-established.[5] | Corrosive/toxic reagent and byproducts; moderate atom economy; requires waste scrubbing.[7] |
| Classic Appel | PPh₃, CCl₄ | Ph₃PO, CHCl₃ | ~20-30% (Est.) | Mild conditions. | Extremely poor atom economy; stoichiometric high MW waste; use of CCl₄. |
| Catalytic Appel | Benzotrichloride, cat. Phosphine | Phenylsiloxane polymers | Improved | Solvent-free; avoids stoichiometric phosphine waste.[12] | Requires catalyst and reductant separation; complex system. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | ~70.5% | Gaseous byproducts.[14] | Expensive; potential for highly toxic byproducts.[14] |
| Direct HCl | HCl | H₂O | 91.5% | High atom economy; water is the only byproduct. | Requires high temperatures and/or catalysts; slow reaction rates for long-chain alcohols.[15] |
Part 4: Visualizing the Process—Workflows and Pathways
Diagrams provide a clear visual summary of the reaction pathways and evaluation frameworks, aiding in the rapid comprehension of complex processes.
Caption: Workflow for the synthesis of 1-chlorododecane via the thionyl chloride method.
Caption: Conceptual "Cradle-to-Grave" Life Cycle Assessment (LCA) for 1-chlorododecane.
Part 5: A Holistic View—The Life Cycle Assessment (LCA) Perspective
While Atom Economy and E-Factor are excellent for evaluating a specific reaction, a Life Cycle Assessment (LCA) provides the most comprehensive "cradle-to-grave" analysis of a product's environmental impact.[19][20] An LCA for 1-chlorododecane would quantify the environmental burdens at every stage:
-
Raw Material Acquisition: This includes the sourcing of 1-dodecanol (often derived from palm or coconut oil) and the production of chlorinating agents and solvents. The environmental impacts of agriculture and inorganic chemical production are significant contributors.
-
Manufacturing: This stage assesses the energy consumption (heating, distillation, pumping), process emissions (e.g., fugitive SO₂), and waste generated during the synthesis and purification steps.[3]
-
Use and Distribution: The transportation of the final product and its incorporation into other formulations.
-
End-of-Life: This considers the ultimate environmental fate of 1-chlorododecane and products derived from it. While considered readily biodegradable, its high bioaccumulation potential and aquatic toxicity are critical factors.
Conducting a full LCA is resource-intensive but invaluable for identifying hidden environmental "hotspots."[21] For instance, an LCA might reveal that the energy required to produce the thionyl chloride reagent has a greater global warming potential than the direct emissions from the synthesis itself.
Conclusion and Recommendations
The synthesis of 1-chlorododecane, a seemingly straightforward transformation, offers a compelling case study in the importance of green chemistry and life cycle thinking.
-
The Conventional Route: The reaction of 1-dodecanol with thionyl chloride, while synthetically effective, is suboptimal from an environmental standpoint due to its use of hazardous materials and its moderate atom economy of 67.1%.
-
Promising Alternatives: The most atom-economical alternative is direct chlorination with HCl (91.5% AE), but this route faces practical challenges. The development of robust, recyclable catalytic systems presents the most promising avenue for sustainable, large-scale production.
-
A Call for Holistic Evaluation: For researchers and drug development professionals, selecting a synthetic route should involve a multi-faceted analysis. While a high-yielding reaction is desirable, its true cost must be evaluated through the lens of atom economy, E-factor, and, where possible, a broader life cycle perspective.
Moving forward, the field should prioritize the development of catalytic processes that utilize benign, readily available chlorinating agents under solvent-free or green solvent conditions. This approach will not only minimize the direct environmental impact of the synthesis but also enhance the overall sustainability of the numerous essential products derived from 1-chlorododecane.
References
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Schaltegger, A. (1997). Life-Cycle Assessment of Chemical Production Processes: A Tool for Ecological Optimization. CHIMIA, 51(5), 213-217. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Chlorododecane: Properties, Applications, and Synthesis of a Versatile Organic Intermediate.
- Pini, M., et al. (2020). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction. MDPI.
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Chaudhary, S., et al. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe-Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Molecules, 29(22), 5451. Available at: [Link]
- Chaudhary, S., et al. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe-Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. PubMed.
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Various Authors. (2017). Is there any alternative for thionyl chloride, SOCl2?. ResearchGate. Available at: [Link]
- Chaudhary, S., et al. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. PMC - NIH.
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Various Authors. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. ResearchGate. Available at: [Link]
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Young, D. (2021). How to Calculate Atom Economy. YouTube. Available at: [Link]
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Chemistry For Everyone. (2025). How To Calculate Atom Economy In Green Chemistry?. YouTube. Available at: [Link]
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Various Authors. (2022). Alternatives to Thionyl Chloride. Reddit. Available at: [Link]
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Various Authors. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Scirp.org. Available at: [Link]
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Denton, R. M., et al. (2011). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Chemical Communications. Available at: [Link]
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Various Authors. (1975). Preparation of alkyl chlorides, acid chlorides, and amides using polymer-supported phosphines and carbon tetrachloride: mechanism of these reactions. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2022). Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic. PMC - NIH. Available at: [Link]
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Various Authors. (n.d.). A Study of the Reaction between Ketones and Thionyl Chloride. Aston Publications Explorer. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Dodecane, 1-chloro-. NIST WebBook. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Lauryl Chloride: Evaluating Cost-Effectiveness and Practicality
Lauryl chloride (dodecanoyl chloride) is a pivotal chemical intermediate, indispensable in the synthesis of pharmaceuticals, surfactants, and agrochemicals.[1][2][3] Its production is a cornerstone for numerous downstream industries, making the efficiency and economic viability of its synthetic routes a subject of considerable interest for researchers and chemical manufacturers. This guide provides an in-depth comparison of the most prevalent synthetic pathways to lauryl chloride, with a focus on cost-effectiveness, experimental yields, and practical considerations for laboratory and industrial-scale production.
Introduction to Lauryl Chloride
Lauryl chloride is the acyl chloride of lauric acid, possessing the chemical formula CH₃(CH₂)₁₀COCl.[1][4] It is a colorless to pale yellow liquid with a sharp, irritating odor.[1] Its high reactivity makes it an excellent acylating agent, primarily used to introduce the lauroyl group into various molecules.[4] The global market for lauryl chloride was valued at approximately USD 200 million in 2023 and is projected to grow, underscoring the importance of optimizing its production.[3]
Key Synthetic Routes to Lauryl Chloride
The synthesis of lauryl chloride is predominantly achieved through the conversion of lauric acid or its corresponding alcohol, lauryl alcohol (1-dodecanol), using a suitable chlorinating agent. The choice of starting material and chlorinating agent significantly impacts the overall cost, yield, and safety of the process. We will explore the most common methods, providing experimental data and a comparative analysis.
Route 1: Chlorination of Lauric Acid with Thionyl Chloride
This is arguably the most common and well-established method for synthesizing lauryl chloride, both in laboratory and industrial settings.[5][6] The reaction involves the direct treatment of lauric acid with thionyl chloride (SOCl₂).
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The gaseous nature of the byproducts is a significant advantage as it drives the reaction to completion according to Le Chatelier's principle and simplifies purification.
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, 40g of lauric acid is heated to 50-70°C until melted.[7]
-
With continuous stirring, 95g of thionyl chloride is slowly added over a period of 1 hour.[7]
-
The reaction temperature is then raised to 70-80°C and refluxed for 5 hours.[7]
-
Upon completion, excess thionyl chloride is removed by distillation.[6]
-
The crude lauryl chloride is then purified by vacuum distillation, collecting the fraction at approximately 146-150°C (2.13-2.27 kPa).[6]
Yield: This method typically affords high yields, often around 80-87%.[6][8]
Route 2: Synthesis from Lauryl Alcohol and Thionyl Chloride
An alternative starting material for lauryl chloride synthesis is lauryl alcohol (1-dodecanol). This method also employs thionyl chloride as the chlorinating agent.
Mechanism and Rationale: The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, the reaction follows an Sₙ2 mechanism, leading to inversion of stereochemistry. Without a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism. For a primary alcohol like lauryl alcohol, the reaction is generally efficient.
Experimental Protocol:
-
To a 500 ml round-bottomed flask fitted with a condenser, add 109.5 ml (179 g) of freshly distilled thionyl chloride.[2]
-
Slowly add 46.5 g of n-dodecyl alcohol over 2 hours.[2]
-
Reflux the reaction mixture for 6 hours.[2]
-
Distill the mixture to remove excess thionyl chloride (boiling point below 80°C).[2]
-
The crude 1-chlorododecane (an alternative name for lauryl chloride when synthesized from the alcohol) is collected at 252-257°C.[2]
-
The product is then washed with water, 10% sodium carbonate solution, and again with water, followed by drying over anhydrous calcium chloride.[2]
-
Further purification can be achieved by vacuum distillation.[2]
Route 3: Reaction of Lauric Acid with Phosgene
Phosgene (COCl₂) is a highly effective chlorinating agent, though its extreme toxicity necessitates stringent safety precautions. This method is often employed in industrial settings where handling of such hazardous materials is feasible.
Mechanism and Rationale: Lauric acid reacts with phosgene to form an unstable chloroformate intermediate, which then decomposes to yield lauryl chloride, carbon dioxide, and hydrogen chloride. This method can produce a very pure product, free from sulfur and phosphorus contaminants that can be present in products made with other chlorinating agents.[9]
Experimental Protocol:
-
Lauric acid is dissolved in an organic solvent in a reaction container.[9]
-
The solution is heated to 110-200°C and refluxed for 2-10 hours.[9]
-
Phosgene gas is introduced into the reactor until the molar ratio of lauric acid to phosgene is between 1:3 and 2:5.[9]
-
After the reaction, the mixture is cooled, and an inert gas is passed through to remove excess phosgene.[9]
-
The final product is obtained by reduced pressure distillation.[9]
Route 4: Reaction of Lauric Acid with Bis(trichloromethyl) Carbonate (Triphosgene)
Triphosgene is a solid, safer alternative to gaseous phosgene. It decomposes in the presence of a catalyst to generate phosgene in situ.
Mechanism and Rationale: In the presence of an organic amine catalyst, such as pyridine or N-methyl-tetrahydropyrrole, triphosgene reacts with lauric acid to form lauryl chloride.[10] The reaction proceeds under milder conditions compared to the direct use of phosgene.
Experimental Protocol:
-
Lauric acid, bis(trichloromethyl) carbonate, and an organic amine catalyst are reacted in an organic solvent.[10]
-
The molar ratio of lauric acid to bis(trichloromethyl) carbonate is typically 1:0.34-1.0, with a catalytic amount of organic amine.[10]
-
The reaction is carried out at a temperature between 0-100°C for 1-20 hours.[10]
-
One specific example cites a reaction temperature of 35-40°C for 20 hours, yielding 92.5% of lauryl chloride with 98.5% purity after vacuum distillation.[10]
Comparative Analysis
| Parameter | Route 1: Lauric Acid + Thionyl Chloride | Route 2: Lauryl Alcohol + Thionyl Chloride | Route 3: Lauric Acid + Phosgene | Route 4: Lauric Acid + Triphosgene |
| Starting Material | Lauric Acid | Lauryl Alcohol | Lauric Acid | Lauric Acid |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Phosgene | Bis(trichloromethyl) carbonate |
| Typical Yield | 80-87%[6][8] | Data not explicitly quantified, but generally efficient | High, with high purity[9] | ~92.5%[10] |
| Reaction Conditions | 70-80°C, 5 hours reflux[7] | Reflux for 6 hours[2] | 110-200°C, 2-10 hours reflux[9] | 0-100°C, 1-20 hours[10] |
| Byproducts | SO₂, HCl (gaseous) | SO₂, HCl (gaseous) | CO₂, HCl (gaseous) | CO₂, HCl (gaseous) |
| Purification | Distillation[6] | Distillation, washing[2] | Distillation[9] | Distillation[10] |
| Safety Concerns | Thionyl chloride is corrosive and toxic. | Thionyl chloride is corrosive and toxic. | Phosgene is extremely toxic. | Triphosgene is a safer alternative to phosgene, but still requires careful handling. |
| Cost-Effectiveness | Generally cost-effective due to high yield and relatively inexpensive reagents. | Cost of lauryl alcohol vs. lauric acid is a key factor. | High infrastructure cost for handling phosgene. | Triphosgene is more expensive than thionyl chloride. |
Visualization of Synthetic Workflows
Figure 1: Comparative workflows for the synthesis of lauryl chloride.
Discussion and Conclusion
The choice of the most cost-effective synthetic route to lauryl chloride depends on several factors, including the scale of production, available infrastructure, and desired product purity.
-
For general laboratory and industrial applications , the reaction of lauric acid with thionyl chloride (Route 1) remains the most balanced option. It offers high yields, utilizes relatively inexpensive starting materials, and the gaseous byproducts simplify the purification process. The primary drawback is the corrosive and toxic nature of thionyl chloride, which requires appropriate handling and ventilation.
-
The use of lauryl alcohol as a starting material (Route 2) is a viable alternative. The cost-effectiveness of this route is heavily dependent on the relative market prices of lauryl alcohol and lauric acid. The purification process for this route can be more involved, requiring washing steps to remove impurities.
-
The phosgene-based method (Route 3) is best suited for large-scale industrial production where the highest purity is required, and the significant investment in safety infrastructure for handling highly toxic phosgene can be justified. The resulting product is free of sulfur and phosphorus contaminants.[9]
-
The use of triphosgene (Route 4) presents a safer alternative to phosgene and offers excellent yields under milder conditions. However, the higher cost of triphosgene compared to thionyl chloride may limit its cost-effectiveness for large-scale production unless very specific reaction conditions or the avoidance of sulfur-containing reagents is paramount.
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Chlorododecane
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 1-Chlorododecane (also known as Lauryl Chloride), a key alkylating agent and precursor in the synthesis of surfactants, plasticizers, and other specialty chemicals, is no exception.[1][2][3] The selection of a robust and reliable analytical method is paramount.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 1-chlorododecane. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles and regulatory standards.
The Analytical Landscape: Choosing the Right Tool for 1-Chlorododecane
1-Chlorododecane is a semi-volatile, non-polar, halogenated alkane.[4][5] These physicochemical properties are critical in determining the most suitable analytical approach. While High-Performance Liquid Chromatography (HPLC) is a powerhouse for many pharmaceutical analyses, its application here is challenging. The lack of a strong chromophore in 1-chlorododecane makes detection by common UV-Vis detectors inefficient without derivatization.
Consequently, Gas Chromatography (GC) emerges as the technique of choice. Its ability to separate volatile and semi-volatile compounds, coupled with a range of sensitive detectors, makes it ideally suited for the analysis of 1-chlorododecane.
Gas Chromatography (GC): A Deep Dive into Methodologies
GC separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For 1-chlorododecane, the primary variables are the sample introduction technique and the detector.
Key Detectors for Halogenated Alkanes:
-
Flame Ionization Detector (FID): A robust, general-purpose detector for organic compounds. While reliable, it is not specific to halogenated compounds and may have higher detection limits compared to more specialized detectors.
-
Electron Capture Detector (ECD): Exceptionally sensitive to electrophilic compounds, particularly those containing halogens. The ECD offers significantly lower limits of detection for 1-chlorododecane than an FID.
-
Mass Spectrometry (MS): The gold standard for both quantification and identification. MS provides unparalleled specificity by identifying compounds based on their unique mass spectra, eliminating ambiguity and confirming the analyte's identity beyond doubt.[6]
Sample Introduction Techniques:
The choice of sample introduction is dictated by the sample matrix and the required sensitivity.
-
Direct Liquid Injection: Suitable for clean samples where 1-chlorododecane is present at relatively high concentrations and dissolved in a volatile organic solvent.
-
Headspace (HS) GC: Ideal for analyzing residual 1-chlorododecane in solid or liquid samples (e.g., polymers, drug products). The sample is heated, and the volatile components in the vapor phase (headspace) are injected into the GC.
-
Purge and Trap (P&T) GC: A highly sensitive technique for detecting trace levels of volatile organic compounds (VOCs) in aqueous or solid samples. An inert gas is bubbled through the sample, stripping the volatile 1-chlorododecane, which is then trapped on an adsorbent before being thermally desorbed into the GC system.[7]
Method Validation: Ensuring Data Integrity with ICH Q2(R1)
A method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[8][9][10][11][12] The objective is to demonstrate that the method is suitable for its intended purpose.[9][10]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] For a GC-MS method, specificity is demonstrated by the unique mass spectrum of 1-chlorododecane and its chromatographic separation from other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10] A minimum of five concentration levels should be used to establish linearity, with a correlation coefficient (R²) of ≥ 0.995 being a typical acceptance criterion.[7]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte at different concentration levels.[9] Accuracy is reported as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, injection volume), providing an indication of its reliability during normal usage.[8]
Below is a logical workflow for the validation process.
Comparative Performance of GC Methods
The following table summarizes the expected performance characteristics of different GC-based methods for quantifying 1-chlorododecane. The data is synthesized from typical performance for structurally similar halogenated hydrocarbons, providing a reliable benchmark.[7]
| Parameter | GC-FID | GC-ECD | GC-MS (SIM Mode) |
| Specificity | Moderate | Moderate to High | Very High |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.999 |
| LOD | Low µg/mL | Low ng/mL to pg/mL | Low ng/mL |
| LOQ | Mid µg/mL | Mid ng/mL to pg/mL | Mid ng/mL |
| Accuracy (% Recovery) | 80-120% | 80-120% | 90-110% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Primary Advantage | Robust, Universal | High Sensitivity to Halogens | Definitive Identification |
| Primary Limitation | Lower Sensitivity | Sensitive to Contamination | Higher Instrument Cost |
Causality: The superior specificity of GC-MS stems from its ability to fragment molecules and detect specific mass-to-charge ratios, providing a chemical fingerprint. The exceptional sensitivity of the ECD is due to its mechanism, which measures the capture of electrons by electronegative compounds like 1-chlorododecane.
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting 1-chlorododecane from an aqueous matrix (e.g., process water, formulation buffer) into an organic solvent for GC analysis.
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Spiking: Add an appropriate internal standard (e.g., 1-chlorodecane) to the sample to correct for extraction efficiency and injection variability.
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes.
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.
-
Repeat: Perform a second extraction on the aqueous layer with a fresh 30 mL of solvent and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Quantification by GC-MS
This protocol provides a robust method for the quantification and confirmation of 1-chlorododecane.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
MS Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 1-chlorododecane (e.g., m/z 91, 69, 43) and the internal standard.
Calibration & Quantification:
-
Standards: Prepare a series of calibration standards of 1-chlorododecane in the final extraction solvent, spanning the expected concentration range of the samples. Each standard must contain the internal standard at a constant concentration.
-
Analysis: Analyze the calibration standards using the GC-MS method.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the 1-chlorododecane to the peak area of the internal standard against the concentration of 1-chlorododecane.
-
Quantification: Analyze the prepared samples. Calculate the concentration of 1-chlorododecane in the samples using the response ratio and the linear regression equation from the calibration curve.
Conclusion and Recommendations
For the routine, high-sensitivity quantification of 1-chlorododecane, GC-ECD offers an excellent balance of performance and cost. However, for applications in drug development and regulated environments where definitive identification is critical, GC-MS is the unequivocally superior choice. Its specificity ensures that what is being measured is, in fact, 1-chlorododecane, providing the highest level of confidence in the analytical results.
The validation of the chosen method according to ICH Q2(R1) guidelines is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures the integrity, reliability, and reproducibility of the data generated. By carefully selecting the analytical technique and rigorously validating its performance, researchers and scientists can ensure the quality and safety of their processes and products.
References
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1-Chlorododecane | C12H25Cl | CID 8192. PubChem, National Institutes of Health.[Link]
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Analytical Methods. RSC Publishing.[Link]
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Overview of Methods and Considerations for Handling Complex Samples. Spectroscopy Online.[Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]
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Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.[Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]
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Dodecane, 1-chloro-. NIST WebBook.[Link]
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Mass spectra of n-decane (A) and 1-chlorodecane (B). ResearchGate.[Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.[Link]
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SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro- CASRN 112-52-7. U.S. Environmental Protection Agency.[Link]
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Key ICH Method Validation Parameters to Know. Altabrisa Group.[Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies.[Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.[Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.[Link]
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A Comparative Analysis of the Insecticidal Activity of Long-Chain Haloalkane Derivatives
In the relentless pursuit of novel and effective crop protection agents, long-chain haloalkanes and their derivatives have emerged as a compelling class of molecules. Their unique physicochemical properties, largely dictated by the hydrocarbon chain length and the nature of the halogen substituent, offer a versatile scaffold for the design of potent insecticides. This guide provides a comprehensive comparative study of the insecticidal activity of 1-chlorododecane and related long-chain haloalkane derivatives, offering insights into their structure-activity relationships, mechanisms of action, and potential for future development.
Introduction: The Rationale for Haloalkane-Based Insecticides
The development of new insecticides is a critical endeavor to overcome the challenges of resistance to existing products and to meet the growing demands for global food security.[1] Haloalkanes, organic compounds containing one or more halogen atoms, have a long history of use in various industrial applications and have also found a niche in agrochemicals.[2][3] Their utility as insecticides stems from their ability to act as electrophiles, reacting with nucleophilic biomolecules within the insect, leading to disruption of essential physiological processes.[4][5]
1-Chlorododecane (C12H25Cl), also known as lauryl chloride, is a long-chain alkyl halide that serves as a foundational structure for understanding the insecticidal potential of this class of compounds.[6][7] By modifying the alkyl chain length, the type of halogen, and introducing other functional groups, it is possible to modulate the lipophilicity, reactivity, and ultimately, the insecticidal efficacy and spectrum of these derivatives. This guide will delve into the experimental data that illuminates these structure-activity relationships.
Experimental Methodology for Assessing Insecticidal Activity
To objectively compare the insecticidal performance of different haloalkane derivatives, standardized bioassays are essential. The following protocol outlines a typical workflow for evaluating the efficacy of these compounds against a target insect pest, such as the larvae of Plutella xylostella (diamondback moth), a significant pest of cruciferous crops.[8]
Protocol 1: Larval Leaf-Dipping Bioassay
-
Compound Preparation: The test compounds, including 1-chlorododecane and its derivatives, are dissolved in a suitable organic solvent (e.g., acetone or DMSO) to create stock solutions. A series of dilutions are then prepared in water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface.
-
Host Plant Material: Cabbage leaves are cut into discs of a uniform diameter (e.g., 5 cm).
-
Treatment Application: Each leaf disc is dipped into a specific concentration of the test compound solution for 10-30 seconds. Control discs are dipped in a solution containing only the solvent and surfactant at the same concentration as the test solutions.
-
Drying: The treated leaf discs are allowed to air-dry at room temperature.
-
Insect Infestation: Once dry, the leaf discs are placed in individual Petri dishes lined with moistened filter paper. A set number of third-instar larvae of P. xylostella (e.g., 10-15 larvae) are introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentration required to kill 50% of the test population (LC50) is then calculated using probit analysis.
Figure 1: Standardized workflow for insecticidal bioassay.
Comparative Insecticidal Activity
While specific data on a wide range of 1-chlorododecane derivatives is limited in publicly available literature, we can draw valuable comparisons from studies on other long-chain haloalkane derivatives, such as aryloxy dihalopropenes.[8] These studies provide a strong foundation for understanding the structure-activity relationships (SAR) that likely govern the insecticidal potential of 1-chlorododecane derivatives.
| Compound/Derivative | Target Pest | Key Structural Features | LC50 (mg/L) | Reference |
| Pyridalyl (Reference) | Plutella xylostella | Aryloxy dihalopropene | ~6.25 (for 50% mortality) | [8] |
| Compound 10e | Plutella xylostella | Aryloxy dihalopropene with trifluoromethylpyridine | <6.25 (for >75% mortality) | [8] |
| Compound 10g | Plutella xylostella | Aryloxy dihalopropene with modified pyridine ring | <6.25 (for >75% mortality) | [8] |
| Matrine (Reference) | Plutella xylostella | Botanical Alkaloid | >1.0 mg/mL (low mortality) | [9] |
| 3-Cl-Pyr-Mat | Plutella xylostella | Matrine with 3-chloropyrazole | Much less than 0.01 mg/L | [9] |
| 3-Br-Pyr-Mat | Plutella xylostella | Matrine with 3-bromopyrazole | Much less than 0.01 mg/L | [9] |
Key Insights from Comparative Data:
-
Influence of Halogenation: The introduction of halogen atoms is a recurring theme in the design of potent insecticides. As seen with the matrine derivatives, the addition of a halogenated pyrazole group dramatically increased insecticidal activity against P. xylostella.[9] This suggests that for 1-chlorododecane, the presence of the chlorine atom is fundamental to its potential bioactivity.
-
Impact of Aromatic and Heterocyclic Moieties: In the case of aryloxy dihalopropene derivatives, modifications to the aromatic and heterocyclic rings significantly influenced their insecticidal potency.[8] This indicates that for 1-chlorododecane derivatives, the incorporation of such groups could be a promising strategy to enhance efficacy.
-
Structure-Activity Relationships (SAR): The data strongly supports the concept of SAR in this class of compounds. Even subtle changes in the chemical structure can lead to substantial differences in insecticidal activity.[10] For 1-chlorododecane, this implies that systematic modification of the dodecyl chain (e.g., introducing unsaturation, branching, or additional functional groups) could yield derivatives with improved performance.
Mechanism of Action: An Electrophilic Attack
The primary mechanism of action for many alkyl halide-based insecticides is believed to involve nucleophilic substitution reactions with essential biomolecules in the insect.[2][11] The carbon atom bonded to the halogen in an alkyl halide is electrophilic due to the electronegativity of the halogen, which polarizes the C-X bond.[4]
This electrophilic carbon is susceptible to attack by nucleophiles, which are abundant in biological systems in the form of functional groups on proteins (e.g., sulfhydryl groups in cysteine, amino groups in lysine) and other vital molecules.
Figure 2: Proposed SN2 mechanism for the insecticidal action of 1-chlorododecane derivatives.
The reaction, likely proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism, results in the formation of a covalent bond between the alkyl group of the insecticide and the biological target.[12] This covalent modification can lead to:
-
Enzyme Inhibition: If the nucleophile is part of an enzyme's active site, the covalent modification can irreversibly inhibit the enzyme's function.
-
Disruption of Protein Structure: Modification of key amino acid residues can alter the three-dimensional structure of proteins, impairing their function.
-
Interference with Signaling Pathways: Reaction with components of cellular signaling pathways can disrupt normal physiological processes.
The lipophilic nature of the long dodecyl chain in 1-chlorododecane and its derivatives likely facilitates their penetration through the insect's waxy cuticle and cell membranes, allowing them to reach their molecular targets.
Conclusion and Future Outlook
While 1-chlorododecane itself may not be a frontline insecticide, it represents a valuable chemical scaffold for the development of new insecticidal agents. The comparative data from related long-chain haloalkane derivatives strongly suggest that there is significant potential to enhance the insecticidal activity of 1-chlorododecane through systematic chemical modification.
Future research in this area should focus on:
-
Synthesis and Screening of a Diverse Library of Derivatives: This should include variations in the alkyl chain length, the type and number of halogen substituents, and the introduction of various functional groups, including aromatic and heterocyclic moieties.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: These studies can help to build predictive models that correlate chemical structure with insecticidal activity, guiding the design of more potent compounds.
-
Elucidation of the Precise Molecular Targets: Identifying the specific enzymes or receptors that these compounds interact with will provide a more detailed understanding of their mechanism of action and could reveal new targets for insecticide development.
The exploration of 1-chlorododecane derivatives and other long-chain haloalkanes holds promise for the discovery of novel insecticides with unique modes of action, which is essential for sustainable pest management in agriculture.
References
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Liu, C., et al. (2016). Design, synthesis and insecticidal evaluation of aryloxy dihalopropene derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Introduction to Alkyl Halides. (2023). Chemistry LibreTexts. [Link]
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Haloalkane. (n.d.). In Wikipedia. [Link]
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Common Uses of Alkyl Halides. (2020). Chemistry LibreTexts. [Link]
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Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. (2022). Molecules. [Link]
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1-Chlorododecane. (n.d.). PubChem. [Link]
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Dodecane, 1-chloro-. (n.d.). NIST WebBook. [Link]
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A Comparative Performance Analysis of Dodecyl Chloride-Synthesized Rubber Additives
A Senior Application Scientist's Guide to Evaluating Novel Scorch Retarders
In the competitive landscape of rubber compounding, achieving optimal processing safety without compromising vulcanization efficiency is a perpetual challenge. The prevention of scorch, or premature vulcanization, is critical to avoid material waste and ensure the consistent quality of the final product.[1] This guide provides an in-depth technical assessment of a novel rubber additive synthesized from dodecyl chloride, hypothetically termed "Dodecyl-Modified Amine" (DMA), and compares its performance against the widely used commercial scorch retarder, N-(cyclohexylthio)phthalimide (CTP).
This document is intended for researchers, scientists, and professionals in rubber technology and material science. It offers a detailed examination of the synthesis, mechanism of action, and comprehensive performance evaluation of DMA, supported by experimental data and established testing protocols.
Introduction: The Quest for Advanced Scorch Control
The vulcanization process, which imparts the desired elasticity and strength to rubber, is a delicate balance of time and temperature.[2] Accelerators are employed to expedite this process, but their use heightens the risk of scorch during the mixing and processing stages.[2] Scorch retarders, also known as prevulcanization inhibitors, are therefore essential additives that delay the onset of vulcanization, providing a crucial processing window.[3]
Traditionally, compounds like N-(cyclohexylthio)phthalimide (CTP) have been the industry standard for effective scorch control.[3] However, the continuous drive for innovation necessitates the exploration of new molecules that may offer enhanced performance, improved compatibility with modern rubber formulations, or a more favorable environmental profile. This guide focuses on a promising alternative derived from dodecyl chloride, a versatile and readily available chemical intermediate. Dodecyl chloride's long alkyl chain presents an intriguing possibility for creating additives with unique solubility and interaction characteristics within the rubber matrix.
Synthesis of Dodecyl-Modified Amine (DMA)
The synthesis of the hypothetical Dodecyl-Modified Amine (DMA) is a two-step process starting from dodecyl chloride. This proposed pathway is based on established chemical reactions for amine synthesis.
Step 1: Synthesis of Dodecylamine from Dodecyl Chloride
Dodecylamine can be prepared by the reaction of dodecyl chloride with anhydrous liquid ammonia under heat and pressure.[4] This nucleophilic substitution reaction replaces the chlorine atom with an amino group.
Step 2: Functionalization of Dodecylamine (Hypothetical)
For the purpose of this guide, we will consider DMA to be a functionalized dodecylamine, potentially through a reaction that introduces a group capable of interacting with the vulcanization process. The exact nature of this functionalization would be proprietary, but the core of the molecule remains the dodecyl group originating from dodecyl chloride.
Mechanism of Action: A Comparative Perspective
N-(cyclohexylthio)phthalimide (CTP): The mechanism of CTP is well-understood. It acts by scavenging the accelerator precursors, primarily 2-mercaptobenzothiazole (MBT), that are formed during the initial stages of vulcanization.[5] This action prevents the formation of the active sulfurating agent, thereby delaying the onset of cross-linking.[5]
Dodecyl-Modified Amine (DMA): It is hypothesized that DMA, with its long, non-polar dodecyl chain, exhibits excellent dispersion within the rubber matrix. The amine functional group is expected to interact with the acidic components of the vulcanization system, such as stearic acid and the accelerator byproducts. This interaction could temporarily neutralize the catalytic activity of the accelerator system, thus providing a scorch delay. The long alkyl chain may also create steric hindrance, physically impeding the initial cross-linking reactions.
Experimental Performance Evaluation
A comprehensive evaluation of DMA's performance was conducted in a typical natural rubber (NR) formulation and compared directly with CTP. The following sections detail the experimental protocols and the results obtained.
Materials and Formulation
The base formulation used for this comparative study is outlined in the table below.
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | 1.5 |
| Sulfur | 2.5 |
| Scorch Retarder | As specified |
Three compounds were prepared: a control with no scorch retarder, a compound with 0.3 phr of CTP, and a compound with 0.3 phr of DMA.
Experimental Protocols
The curing characteristics of the rubber compounds were evaluated using a Moving Die Rheometer (MDR) in accordance with ASTM D5289.[6] This test measures the torque response of a rubber sample as it vulcanizes at a constant temperature, providing key parameters such as scorch time (ts2), optimum cure time (t90), and maximum torque (MH).
Experimental Workflow: Rheological Analysis
Caption: Workflow for assessing vulcanization characteristics using an MDR.
The tensile strength, elongation at break, and modulus at 300% elongation were determined according to ASTM D412 on dumbbell-shaped specimens.[7][8] Hardness (Shore A) was measured using a durometer as per ASTM D2240.[9]
Experimental Workflow: Mechanical Property Testing
Caption: Workflow for evaluating the mechanical properties of vulcanized rubber.
To evaluate the durability of the vulcanizates, accelerated aging tests were performed. The specimens were subjected to heat aging in a hot air oven at 70°C for 72 hours, as described in ASTM D573.[4] The percentage change in tensile strength, elongation at break, and hardness was then calculated.
Results and Discussion
The experimental data are summarized in the tables below.
Table 1: Vulcanization Characteristics at 160°C
| Parameter | Control (No Retarder) | 0.3 phr CTP | 0.3 phr DMA |
| Scorch Time, ts2 (min) | 2.5 | 4.8 | 4.5 |
| Optimum Cure Time, t90 (min) | 8.2 | 8.5 | 8.3 |
| Maximum Torque, MH (dN.m) | 20.5 | 20.3 | 20.4 |
| Minimum Torque, ML (dN.m) | 2.1 | 2.0 | 2.1 |
The results indicate that both CTP and DMA effectively increase the scorch time compared to the control, with CTP showing a slightly longer delay. Importantly, neither retarder significantly affects the optimum cure time or the maximum torque, suggesting that they do not interfere with the overall cross-linking efficiency.
Table 2: Mechanical Properties of Vulcanizates
| Property | Control (No Retarder) | 0.3 phr CTP | 0.3 phr DMA |
| Tensile Strength (MPa) | 22.1 | 21.9 | 22.3 |
| Elongation at Break (%) | 550 | 545 | 555 |
| Modulus at 300% (MPa) | 10.2 | 10.1 | 10.3 |
| Hardness (Shore A) | 60 | 60 | 61 |
The mechanical properties of the vulcanizates containing CTP and DMA are comparable to the control. This is a crucial finding, as it demonstrates that the introduction of these scorch retarders does not compromise the physical performance of the final rubber product.
Table 3: Aging Resistance (Change in Properties after 72h at 70°C)
| Property Change (%) | Control (No Retarder) | 0.3 phr CTP | 0.3 phr DMA |
| Tensile Strength | -15 | -14 | -12 |
| Elongation at Break | -25 | -24 | -22 |
| Hardness | +5 | +5 | +4 |
In terms of aging resistance, the compound containing DMA exhibited a slightly lower reduction in tensile strength and elongation at break after heat aging compared to both the control and the CTP-containing compound. This suggests that the dodecyl group in DMA may impart a subtle, secondary antioxidant effect, protecting the rubber from thermal degradation.
Conclusion
This comparative guide demonstrates that rubber additives synthesized from dodecyl chloride, represented here by the hypothetical Dodecyl-Modified Amine (DMA), hold significant promise as effective scorch retarders. The experimental data indicate that DMA provides a substantial increase in processing safety, comparable to the industry-standard CTP, without negatively impacting the cure rate or the final mechanical properties of the vulcanizate.
Furthermore, the preliminary aging data suggests a potential secondary benefit of improved thermal stability. The long alkyl chain derived from dodecyl chloride likely contributes to better dispersion and compatibility within the rubber matrix, potentially leading to a more homogenous and durable final product.
While further research and optimization are necessary, this initial assessment highlights the potential of dodecyl chloride as a versatile platform for the development of next-generation rubber additives. The ability to tailor the functional groups attached to the dodecyl chain opens up possibilities for creating multifunctional additives that can address various challenges in rubber compounding.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Chlorodocosane
Understanding the Hazards: A Profile of 1-Chlorodocosane
This compound belongs to the family of halogenated hydrocarbons. While data for this specific compound is limited, its chemical structure suggests properties and hazards similar to other long-chain chloroalkanes. Based on information for related compounds like 1-chlorododecane, it is prudent to handle this compound as a substance that is a skin irritant, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, all handling and disposal procedures must be conducted with the utmost care to minimize exposure and prevent environmental contamination.
Table 1: Inferred Properties and Hazards of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Likely a solid or waxy solid at room temperature. | Based on the high molecular weight and long alkyl chain. |
| Water Solubility | Expected to be very low.[4] | Long-chain hydrocarbons are generally insoluble in water. |
| Primary Hazards | Skin irritant, potential carcinogen, and highly toxic to aquatic life.[2][3] | Extrapolated from data on shorter-chain 1-chloroalkanes. |
| Environmental Fate | Expected to have low mobility in soil and may persist in the environment.[4][5] | Due to low water solubility and potential for bioaccumulation. |
Pre-Disposal Handling and Storage: Minimizing Risks
Proper handling and storage from the outset are critical to a safe disposal process. These steps are designed to prevent accidental release and ensure the integrity of the waste material until it can be properly disposed of.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: In cases of potential aerosolization or handling of heated material, a NIOSH-approved respirator with an appropriate filter should be used.[1]
Safe Handling and Storage of Waste
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
-
Segregation: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[7]
-
Containerization: Use a dedicated, clearly labeled, and sealed container for waste this compound. The container should be marked as "Hazardous Waste: Halogenated Organic Compounds."[1]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The storage area should be a designated satellite accumulation area for hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations. As a halogenated hydrocarbon, it is classified as hazardous waste.[1]
Step 1: Waste Identification and Labeling
-
Classification: Identify waste this compound as a "Halogenated Organic Waste."[8]
-
Labeling: Affix a hazardous waste label to the designated waste container. The label must include:
-
The words "Hazardous Waste."
-
The chemical name: "this compound."
-
The specific hazards (e.g., "Skin Irritant," "Suspected Carcinogen," "Toxic to Aquatic Life").
-
The accumulation start date.
-
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or dry sand, to contain the spill.[9]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[2] All materials used for decontamination should also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[3][9] Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[10]
-
Manifesting: Ensure that the waste is properly manifested according to EPA (or equivalent local authority) regulations.[11]
-
Record Keeping: Maintain detailed records of the disposal, including the amount of waste, the date of disposal, and the name of the disposal company.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. The principles of careful handling, proper segregation, and certified disposal are the cornerstones of responsible chemical waste management.
References
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Histry Chem. (n.d.). 1-Chlorododecane MSDS/SDS. Retrieved from [Link]
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National Institutes of Health (NIH), PubChem. (n.d.). 1-Chlorododecane. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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OxyChem. (n.d.). Methyl Chloride Handling & Storage Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2012). SCREENING-LEVEL HAZARD CHARACTERIZATION TEST RULE CHEMICAL NAME Dodecane, 1-chloro-. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Olin Chlor Alkali. (2022). Product Information - Methyl Chloride: Handling, Storage, and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chlorodocosane
The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. For 1-Chlorodocosane, we must infer its hazard profile from its chemical family.
Hazard Assessment & Physicochemical Properties
Based on its structure—a long C22 alkyl chain with a terminal chlorine—and data from related compounds, we can anticipate the following characteristics.[1][2] this compound is classified as a very long-chain chloroalkane (vLCCP).[1] Due to its high molecular weight and long carbon chain, it is expected to be a waxy solid at room temperature with very low water solubility.[3]
The primary hazards associated with long-chain halogenated hydrocarbons include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4] Prolonged or repeated exposure may lead to dryness or defatting of the skin.[5]
-
Aquatic Toxicity: Like many chlorinated hydrocarbons, this compound is expected to be very toxic to aquatic life with long-lasting effects.[6] Environmental release must be avoided.
-
Inhalation Hazard: While its vapor pressure is likely negligible, inhalation of fine dust or aerosols generated during handling could cause respiratory irritation.[4]
-
Combustibility: The compound is combustible but likely has a high flash point.[7][8][9] Hazardous decomposition products, including carbon oxides and hydrogen chloride gas, can be released in a fire.
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Value / Description | Rationale / Source |
| CAS Number | 6946-23-2 | N/A |
| Molecular Formula | C₂₂H₄₅Cl | N/A |
| Molecular Weight | 359.05 g/mol | N/A |
| Physical State | Waxy Solid | Inferred from LCCPs (C18-C28) which are solids.[3] |
| Melting/Softening Point | > 100 °C | Based on data for similar solid LCCPs.[3] |
| Water Solubility | Practically Insoluble | A common characteristic of long-chain chloroalkanes.[9][10] |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxin | Based on data for 1-Chlorodecane and 1-Chlorododecane.[4][6] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The specific equipment required will depend on the task and the potential for exposure. This is not merely a checklist; it is a system designed to place multiple barriers between you and the chemical hazard.
Table 2: Task-Based PPE Requirements for this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves | Lab coat | Not typically required |
| Weighing Solid | Chemical splash goggles | Nitrile or Neoprene gloves | Lab coat | N95 respirator if dust is generated |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridge |
| Waste Disposal | Safety glasses with side shields | Nitrile or Neoprene gloves | Lab coat | Not typically required |
The "Why": Justification for PPE Selection
Understanding the causality behind each PPE choice is critical for building a robust safety culture.
-
Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement for any lab work.[11] When handling this compound, especially during weighing or solution preparation where splashes or airborne particles are possible, you must upgrade to chemical splash goggles. Goggles form a seal around the eyes, offering superior protection.[12] A face shield should be worn over goggles during bulk transfers or when preparing solutions to protect the entire face.[13]
-
Hand Protection : Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore critical. For chlorinated hydrocarbons, both Nitrile and Neoprene gloves are suitable choices.[14]
-
Why Nitrile? Nitrile offers good resistance to oils, greases, and many chemicals, including limited exposure to halogenated solvents. They also provide excellent puncture resistance, and tears are easily visible.
-
The Self-Validating System : Always check the glove manufacturer's compatibility chart for specific breakthrough times and degradation ratings for chlorinated solvents. For prolonged work, consider double-gloving. Dispose of gloves immediately after handling the chemical and wash your hands thoroughly.[7]
-
-
Body Protection : A standard lab coat protects your skin and personal clothing from minor spills and contamination.[12] When handling larger quantities or preparing solutions, a chemical-resistant apron provides an additional, impermeable barrier.
-
Respiratory Protection : Because this compound is a solid with low volatility, respiratory protection is primarily a concern if fine dust is generated. Weighing the compound on an open bench could aerosolize particles.
-
The Engineering Control : The primary line of defense is an engineering control: perform all manipulations that could generate dust or aerosols inside a certified chemical fume hood.
-
When to Use a Respirator : If a fume hood is not available for a task like weighing, a NIOSH-approved N95 particulate respirator is the minimum requirement to prevent inhalation of dust. For spill cleanup, where vapors from cleaning solvents may also be present, an air-purifying respirator with an organic vapor/acid gas cartridge is necessary.
-
Operational and Disposal Plans
Workflow Diagram: Safe Handling of this compound
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
